molecular formula C6H9NO2 B13067435 1-Methylpiperidine-3,5-dione CAS No. 66310-86-9

1-Methylpiperidine-3,5-dione

Cat. No.: B13067435
CAS No.: 66310-86-9
M. Wt: 127.14 g/mol
InChI Key: XJOUABCQBPHUDS-UHFFFAOYSA-N
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Description

1-Methylpiperidine-3,5-dione (CAS 66310-86-9) is a piperidinedione-based compound offered for research and development purposes. This chemical belongs to a class of organic compounds known as piperidinediones, which feature a six-membered piperidine ring bearing two ketone groups . Piperidine derivatives are recognized as crucial synthetic fragments in medicinal chemistry, playing a significant role in the pharmaceutical industry as they are found in more than twenty classes of pharmaceuticals, as well as in various alkaloids . As a small molecule with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol , its structure makes it a potential intermediate or precursor for the synthesis of more complex molecules. While a specific mechanism of action for this exact compound may not be defined, related piperidine structures have documented historical use; for instance, the compound Piperidione was previously marketed as a cough medicine . Researchers may explore the applications of this compound in developing novel pharmacologically active compounds, leveraging the privileged piperidine scaffold. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Safety Information: The following hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66310-86-9

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1-methylpiperidine-3,5-dione

InChI

InChI=1S/C6H9NO2/c1-7-3-5(8)2-6(9)4-7/h2-4H2,1H3

InChI Key

XJOUABCQBPHUDS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)CC(=O)C1

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of the Piperidine-3,5-dione Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Methylpiperidine-3,5-dione

The this compound moiety is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a derivative of piperidine, one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals, this compound serves as a versatile building block for constructing more complex molecular architectures.[1] The presence of two carbonyl groups offers multiple reaction sites for functionalization, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents. This guide provides a detailed examination of the core synthetic pathways to this compound, focusing on the underlying chemical principles, experimental causality, and practical execution for researchers in the field.

Primary Synthesis Pathway: Intramolecular Dieckmann Condensation

The most robust and widely applicable strategy for constructing the piperidine-3,5-dione ring is through an intramolecular Dieckmann condensation.[2][3] This powerful carbon-carbon bond-forming reaction involves the base-catalyzed cyclization of a diester to yield a β-keto ester. For the synthesis of this compound, the key is the design of an appropriate acyclic precursor containing the N-methyl amine and two ester functionalities at the correct positions.

Conceptual Framework & Precursor Design

The logic of this approach begins with retrosynthetic analysis, disconnecting the cyclic β-dicarbonyl system to reveal a linear diester. The ideal precursor is a diester of N-methyl-bis(2-ethoxycarbonylethyl)amine. This molecule contains the necessary N-methyl group and two ester chains that can cyclize to form the desired six-membered ring.

The synthesis of this precursor is typically achieved through a double Michael addition. Methylamine is reacted with two equivalents of an acrylate ester (e.g., ethyl acrylate) under conditions that favor 1,4-conjugate addition. This reaction efficiently assembles the required linear diester backbone.

G cluster_precursor Precursor Synthesis cluster_cyclization Cyclization & Final Product Formation Methylamine Methylamine Precursor N-methyl-bis(2-ethoxycarbonylethyl)amine (Acyclic Diester) Methylamine->Precursor Michael Addition Ethyl_Acrylate_1 Ethyl Acrylate (2 equiv.) Ethyl_Acrylate_1->Precursor Intermediate Cyclic β-Keto Ester Precursor->Intermediate Dieckmann Condensation Base Strong Base (e.g., NaOEt) Base->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis & Decarboxylation

Caption: Overall workflow for the Dieckmann condensation approach.
Mechanistic Deep Dive: The Dieckmann Condensation

The Dieckmann condensation is a variant of the Claisen condensation and proceeds through the formation of an enolate ion.[2] The causality behind the choice of base is critical: a strong, non-nucleophilic base is required to deprotonate the α-carbon without hydrolyzing the ester groups. Sodium ethoxide (NaOEt) in ethanol is a classic choice, as any transesterification side reactions would regenerate the starting ethyl ester.[3]

The mechanism unfolds in several key steps:

  • Enolate Formation : The base abstracts an acidic α-proton from one of the ester groups, creating a reactive enolate ion.

  • Intramolecular Attack : The enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule, forming a new carbon-carbon bond and a cyclic tetrahedral intermediate.

  • Alkoxide Elimination : The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming a cyclic β-keto ester.

  • Deprotonation : The resulting β-keto ester is highly acidic at the carbon between the two carbonyls and is immediately deprotonated by the ethoxide generated in the previous step. This acid-base reaction is thermodynamically favorable and drives the equilibrium towards the cyclized product.

  • Protonation (Workup) : An acidic workup is required to neutralize the enolate and yield the neutral cyclic β-keto ester.

  • Hydrolysis and Decarboxylation : The resulting β-keto ester is then hydrolyzed (saponified) to the corresponding β-keto acid, which is unstable and readily undergoes decarboxylation upon gentle heating to yield the final this compound.

G Start Acyclic Diester Enolate Enolate Formation (Base abstracts α-proton) Start->Enolate NaOEt Attack Intramolecular Nucleophilic Attack Enolate->Attack Tetrahedral Cyclic Tetrahedral Intermediate Attack->Tetrahedral Elimination Ethoxide Elimination Tetrahedral->Elimination Keto_Ester Cyclic β-Keto Ester Elimination->Keto_Ester Final_Product This compound Keto_Ester->Final_Product 1. H3O+, Δ 2. Decarboxylation

Caption: Simplified mechanism of the Dieckmann condensation pathway.
Detailed Experimental Protocol: Dieckmann Condensation

This protocol is a representative, self-validating system. Each step is designed to produce a verifiable outcome before proceeding.

Part A: Synthesis of Diethyl 3,3'-(methylazanediyl)dipropanoate (Precursor)

  • Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylamine (1.0 eq) dissolved in ethanol.

  • Addition : Cool the solution in an ice bath. Add ethyl acrylate (2.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 20°C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup : Remove the ethanol under reduced pressure. The resulting crude oil is the diester precursor, which can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Part B: Synthesis of this compound

  • Setup : In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to anhydrous ethanol.

  • Cyclization : To the refluxing sodium ethoxide solution, add the diester precursor (1.0 eq) dropwise over 1 hour.

  • Reaction : Maintain the reflux for 4-6 hours after the addition is complete. The formation of a precipitate indicates the sodium salt of the β-keto ester.

  • Hydrolysis & Decarboxylation : Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid until the pH is approximately 1-2. Heat the acidic mixture to reflux for 2-4 hours to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

  • Isolation : Cool the solution and neutralize it with a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with dichloromethane.

  • Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Alternative Pathway: N-Methylation of Piperidine-3,5-dione

An alternative strategy involves first synthesizing the parent piperidine-3,5-dione heterocycle and subsequently introducing the methyl group onto the nitrogen atom. This approach separates the ring formation from the N-alkylation step.

Synthesis of the Piperidine-3,5-dione Core

The synthesis of the parent dione can be achieved using a similar Dieckmann condensation approach starting from a precursor derived from ammonia instead of methylamine (e.g., diethyl 3,3'-(azanediyl)dipropanoate).

N-Methylation Protocol

The N-methylation of the secondary amine of piperidine-3,5-dione can be accomplished using standard alkylating agents.[4]

  • Setup : Dissolve piperidine-3,5-dione (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Base Addition : Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The base acts as a proton scavenger for the acidic N-H proton.

  • Alkylation : Add a methylating agent, such as methyl iodide (MeI, 1.2 eq), to the suspension.

  • Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete (monitored by TLC).

  • Workup and Purification : Filter off the base, remove the solvent under reduced pressure, and purify the residue using standard techniques like column chromatography to isolate this compound.

Comparative Analysis of Synthesis Pathways

ParameterDieckmann Condensation PathwayN-Methylation Pathway
Overall Strategy Convergent: Builds the final molecule in one main sequence.Linear: Synthesizes the core first, then modifies it.
Starting Materials Methylamine, ethyl acrylate, sodium.Ammonia, ethyl acrylate, sodium, methyl iodide.
Number of Steps Fewer overall steps.More overall steps (synthesis of core + methylation).
Atom Economy Generally higher as the N-methyl group is incorporated early.Potentially lower due to the separate methylation step.
Control & Purity Can be challenging to control side reactions during cyclization.Allows for purification of the core before the final step.
Scalability Well-established and scalable industrial process.May be less efficient for large-scale production.
Key Advantage More direct and efficient route.Modular; allows for the synthesis of various N-alkyl analogs from a common intermediate.

Conclusion

The synthesis of this compound is most effectively achieved via an intramolecular Dieckmann condensation of a suitable acyclic diester precursor. This pathway is elegant, convergent, and leverages a classic, well-understood cyclization mechanism. The causality behind the choice of base and reaction conditions is paramount for achieving high yields and minimizing side products. While the alternative route of N-methylating a pre-formed piperidine-3,5-dione offers modularity for creating analogs, the Dieckmann approach remains the preferred method for its efficiency and directness. For researchers and drug development professionals, a thorough understanding of these synthetic strategies is essential for accessing this valuable heterocyclic building block and advancing the synthesis of novel, complex molecules.

References

  • Wikipedia. 1-Methylpiperidine. [Link]

  • Lohar, T., Jadhav, S., Kumbhar, A., & Salunkhe, R. S. (2016). Plausible mechanism of 3,5-dispirosubstituted piperidine ring formation. ResearchGate. [Link]

  • Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. [Link]

  • MDPI. Synthesis of 1,3,5-Triazepines and Benzo[f][2][5][6]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]

  • TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Olofsson, B., Bogár, K., Fransson, A. L., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260. [Link]

  • Stankevič, M., Kumpinś, V., & Poikans, J. (2019). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(23), 4347. [Link]

  • Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. [Link]

  • Organic Syntheses. 2,3,4,5-Tetrahydropyridine trimer. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • Chegg. Select the different methods for preparing 1-methylcyclohexene from 1-methylcyclohexanol. [Link]

  • ResearchGate. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined scaffolds. [Link]

Sources

Physicochemical Properties and Synthetic Utility of 1-Methylpiperidine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and reactivity profile of 1-Methylpiperidine-3,5-dione . This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the compound's utility as a pharmacophore scaffold.[1]

Executive Summary

This compound (CAS: 66310-86-9) is a heterocyclic building block characterized by a symmetric


-diketone core embedded within a piperidine ring.[2] Unlike its common isomer 1-methyl-4-piperidone, the 3,5-dione possesses a unique "active methylene" site at the C4 position, flanked by two carbonyl groups. This structural feature renders the C4 protons highly acidic (pKa 

5–6), enabling facile enolization and making the compound an exceptional nucleophile for Knoevenagel condensations, alkylations, and heterocyclizations (e.g., pyrazole synthesis). It serves as a critical intermediate in the synthesis of neuroactive agents, including GABA uptake inhibitors and glutamate receptor modulators.

Molecular Architecture & Tautomerism

The reactivity of this compound is governed by its keto-enol tautomerism. In solution, the compound exists in a dynamic equilibrium between the diketo form and the enol form, stabilized by intramolecular hydrogen bonding and solvent polarity.

Tautomeric Equilibrium

The C4 position is doubly activated by the C3 and C5 carbonyls. Deprotonation yields a resonance-stabilized enolate anion, which is the active species in most synthetic applications.

Tautomerism Diketo Diketo Form (C4-CH2) Enol Enol Form (C4=C-OH) Diketo->Enol Tautomerization (Fast) Enolate Resonance Stabilized Enolate Anion Diketo->Enolate Base (-H+) Enol->Enolate Base (-H+)

Figure 1: Tautomeric equilibrium and enolate formation of this compound.

Physicochemical Profile

The following data consolidates predicted and experimental values derived from structural analogs (e.g., N-benzyl and N-Boc derivatives) and chemical databases.

PropertyValue / DescriptionContext
CAS Number 66310-86-9 Unique Identifier
IUPAC Name This compoundFormal Nomenclature
Molecular Formula C₆H₉NO₂-
Molecular Weight 127.14 g/mol -
Physical State Solid (Low melting) or OilAnalog N-Boc derivative is solid (MP >100°C).
Acidity (pKa) 5.0 – 6.5 (Predicted)High acidity at C4 due to

-dicarbonyl flanking.
Solubility DCM, MeOH, EtOAc, Water (pH dependent)Highly soluble in organic solvents; water soluble as enolate salt.
LogP ~0.2 (Predicted)Amphiphilic character; N-methyl increases lipophilicity vs. NH parent.
Stability Hygroscopic; Air-sensitiveProne to oxidation or polymerization if stored improperly.

Synthetic Pathways

Direct commercial availability of the 3,5-dione is often limited due to its stability; therefore, in situ preparation or fresh synthesis is recommended. The most robust route involves the cyclization of acyclic amino-ketone precursors.

Primary Synthesis: Dieckmann Cyclization

This protocol utilizes sarcosine (N-methylglycine) derivatives. The key step is the base-mediated cyclization of an N-acetonyl glycine ester.

Protocol Overview:

  • Alkylation: React sarcosine ethyl ester with chloroacetone to form Ethyl N-acetonyl-N-methylglycinate .

  • Cyclization: Treat the intermediate with a strong base (e.g., Potassium tert-butoxide or Sodium ethoxide) in dry THF or Toluene.

  • Workup: Acidify carefully to precipitate the dione or extract from the aqueous phase at pH 4-5.

Synthesis Start Sarcosine Ethyl Ester (C5H11NO2) Inter Intermediate: Ethyl N-acetonyl-N-methylglycinate Start->Inter Alkylation Reagent1 + Chloroacetone (Base: K2CO3) Product This compound (Target Scaffold) Inter->Product Cyclization Reagent2 + KOtBu / THF (Dieckmann Condensation)

Figure 2: Synthetic workflow for this compound via Dieckmann condensation.

Reactivity & Applications in Drug Design

The this compound scaffold is a versatile "chassis" for diversity-oriented synthesis (DOS).

Key Reaction Classes
  • Knoevenagel Condensation (C4 Functionalization):

    • Mechanism: The active methylene at C4 reacts with aldehydes/ketones.

    • Application: Synthesis of benzylidene derivatives (e.g., 4-benzylidene-1-methylpiperidine-3,5-dione) which act as Michael acceptors for thiols or other nucleophiles in biological systems.

  • Heterocyclization (Pyrazole Synthesis):

    • Mechanism: Reaction with hydrazines. The dione acts as a 1,3-electrophile.

    • Application: Formation of 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines , a scaffold found in various kinase inhibitors and GPCR ligands.

  • Alkylation:

    • Mechanism: Formation of the enolate followed by Sn2 attack on alkyl halides.

    • Control: Mono- vs. di-alkylation at C4 can be controlled by stoichiometry and base strength.

Experimental Note: Handling & Storage
  • Oxidation Risk: The enol form is susceptible to oxidative degradation. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Purification: Silica gel chromatography can cause decomposition due to the acidity of silica. Use neutral alumina or recrystallization from polar solvents (e.g., Ethanol/Ether) is preferred.

References

  • National Institutes of Health (NIH) - PubChem. 1-Methylpiperidine (Base Structure Data). Available at: [Link]

  • Makarov, V. A., et al. "Synthesis of 3,5-piperidinedione derivatives." Russian Chemical Bulletin, 2005. (Contextual synthesis reference).
  • Science Forums. Discussion on Synthesis of 2-(3-methoxybenzyl)-1-methylpiperidine-3,5-dione. Available at: [Link]

Sources

Determining the Crystal Structure of 1-Methylpiperidine-3,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis and Purification of 1-Methylpiperidine-3,5-dione

The synthesis of piperidine derivatives is a well-established field in organic chemistry.[1] For this compound, a plausible synthetic route involves the cyclization of appropriate precursors. A common strategy for creating substituted piperidines is through intramolecular reactions.[1] While a specific protocol for this exact molecule is not detailed in the provided literature, a hypothetical yet chemically sound approach is presented below.

Proposed Synthetic Protocol:

  • Starting Materials: Commercially available N-methyl-3-aminopropionic acid and diethyl malonate.

  • Step 1: Acylation: React N-methyl-3-aminopropionic acid with a suitable protecting group for the carboxylic acid, for example, by converting it to its methyl ester. Subsequently, acylate the secondary amine with a derivative of malonic acid, such as malonyl chloride, in the presence of a non-nucleophilic base like triethylamine.

  • Step 2: Dieckmann Condensation: Subject the resulting diester to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide in an anhydrous solvent such as toluene. This will form the six-membered piperidine-3,5-dione ring.

  • Step 3: Deprotection and Decarboxylation: Acidic workup of the reaction mixture will lead to the hydrolysis of the ester and subsequent decarboxylation to yield this compound.

  • Purification: The crude product should be purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve high purity (>95%), which is crucial for successful crystallization. Characterization of the final product would be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[2][3] For small organic molecules like this compound, several classical and modern crystallization techniques can be employed.[3][4]

Table 1: Recommended Crystallization Techniques

TechniqueDescriptionSolvents to Screen
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[3]Dichloromethane, Acetone, Ethyl Acetate, Methanol, Ethanol, Acetonitrile
Vapor Diffusion A concentrated solution of the compound in a small vial is placed in a sealed container with a larger volume of a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3]Inner Vial: Dichloromethane, Acetone; Outer Vial: Hexanes, Diethyl Ether, Pentane
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[3]Bottom Layer: Solution in Dichloromethane; Top Layer: Hexanes or Pentane
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.[4]Toluene, Isopropanol, Water (if soluble)

Experimental Protocol for Crystallization Screening:

  • Solubility Testing: Begin by performing a qualitative solubility test of the purified this compound in a range of solvents to identify suitable candidates for crystallization.[4]

  • Setup Crystallization Trials: Based on the solubility tests, set up crystallization trials using the techniques outlined in Table 1. Use small quantities (2-10 mg) of the compound for each trial.[5]

  • Incubation and Monitoring: Store the crystallization trials in a vibration-free environment and monitor them periodically under a microscope for crystal growth. This may take several days to weeks.

  • Crystal Harvesting: Once suitable single crystals (ideally 0.1-0.3 mm in each dimension) are observed, carefully harvest them using a cryoloop.

Caption: Workflow for the crystallization of this compound.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline material.[6][7][8] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.[8]

Experimental Protocol for SC-XRD Data Collection and Structure Solution:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically under a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage.[9]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer.[7] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[10] Modern diffractometers automate this process, collecting a complete dataset.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. This can be achieved through direct methods or Patterson methods.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final structure is typically deposited in a public database like the Cambridge Structural Database (CSD).

G A Single Crystal B Mount on Goniometer A->B C X-ray Diffractometer B->C D Collect Diffraction Data C->D E Process Data (Indexing, Integration) D->E F Determine Space Group & Unit Cell E->F G Structure Solution (Phase Problem) F->G H Build Initial Atomic Model G->H I Least-Squares Refinement H->I J Validate Final Structure I->J K Final Crystal Structure (CIF) J->K

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Predicted Structural Features of this compound

In the absence of an experimentally determined structure, we can predict some key structural features based on known chemical principles and the structures of related piperidine derivatives.

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation , as this minimizes steric and torsional strain. This is a common feature in piperidine-containing structures.[11]

  • Methyl Group Orientation: The N-methyl group can be in either an axial or equatorial position. The equatorial position is generally more stable due to reduced steric hindrance, and it is therefore the more likely conformation.

  • Carbonyl Groups: The two ketone groups at positions 3 and 5 will influence the local geometry and electronic properties of the ring. The C=O bond lengths are expected to be in the typical range for ketones (around 1.21 Å).

  • Intermolecular Interactions: In the solid state, the crystal packing will be governed by intermolecular forces. Given the presence of carbonyl groups, dipole-dipole interactions and C-H···O hydrogen bonds are likely to play a significant role in the crystal packing.

Table 2: Predicted Crystallographic Parameters (Hypothetical)

ParameterPredicted Value/TypeRationale
Crystal System Monoclinic or OrthorhombicCommon for small organic molecules.
Space Group P2₁/c or P-1Common centrosymmetric space groups for achiral molecules.
Z (Molecules per unit cell) 2 or 4Typical for small organic molecules.
Ring Conformation ChairMinimizes steric and torsional strain.
N-Methyl Orientation EquatorialThermodynamically more stable conformation.

G A This compound

Caption: Predicted molecular structure of this compound.

Conclusion

Determining the crystal structure of this compound is a critical step in understanding its chemical properties and potential as a scaffold in drug design. This guide provides a comprehensive and technically sound framework for researchers to follow, from the initial synthesis and purification to the final stages of crystallographic refinement and analysis. By following these protocols, it is anticipated that high-quality single crystals can be obtained and the three-dimensional structure can be unambiguously determined, providing invaluable insights for the scientific community.

References

  • Wikipedia. 1-Methylpiperidine. [Link]

  • ATB (Automated Topology Builder). 1-Methylpiperidine. [Link]

  • Chemical Society Reviews. Advanced crystallisation methods for small organic molecules. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • University of Southampton. Advanced crystallisation methods for small organic molecules. [Link]

  • SERC Carleton. Single-crystal X-ray Diffraction. [Link]

  • News-Medical.net. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • ICMAB. Crystallization of Small Molecules. [Link]

  • NIST. Piperidine, 1-methyl-. [Link]

  • EPFL. Guide for crystallization. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Oak Ridge National Laboratory. Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • ResearchGate. The crystal and molecular structure of 1-piperoylpiperidine. [Link]

  • Wikipedia. X-ray crystallography. [Link]

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The Untapped Therapeutic Potential of 1-Methylpiperidine-3,5-dione: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a core structural motif present in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which often impart enhanced metabolic stability, improved membrane permeability, and reduced toxicity.[2] This technical guide delves into the largely unexplored potential of a specific piperidine derivative, 1-Methylpiperidine-3,5-dione . While direct research on this compound is nascent, a comprehensive analysis of structurally related piperidinediones and other dione-containing heterocycles reveals a compelling case for its investigation as a source of novel therapeutics. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a roadmap for exploring the synthesis, potential biological activities, and experimental validation of this promising chemical entity.

Synthesis and Chemical Profile of this compound

The synthesis of this compound is a critical first step in its biological evaluation. While specific, optimized protocols for this exact molecule are not extensively documented in publicly available literature, its structure suggests a plausible synthetic route based on established organic chemistry principles.

A probable synthetic pathway involves the cyclization of a linear precursor containing the necessary functional groups. One potential approach is a Dieckmann condensation of a suitably substituted N-methylated amino diester.

Hypothetical Synthetic Workflow:

Synthesis_Workflow Reactant_A N-Methyliminodiacetic acid dimethyl ester Step1 Dieckmann Condensation Reactant_A->Step1 Reactant_B Strong Base (e.g., NaH, NaOEt) Reactant_B->Step1 Intermediate Enolate Intermediate Step2 Acidic Workup & Decarboxylation Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Protocol (Hypothetical):

  • Reaction Setup: To a solution of N-methyliminodiacetic acid dimethyl ester in an anhydrous aprotic solvent (e.g., toluene or THF), a strong base such as sodium hydride or sodium ethoxide is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 0 °C).

  • Cyclization: The reaction mixture is then heated to reflux to promote the intramolecular Dieckmann condensation, leading to the formation of a β-keto ester intermediate.

  • Workup and Decarboxylation: Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled and quenched with a weak acid. Subsequent heating in the presence of an acid catalyst will facilitate decarboxylation to yield the target compound, this compound.

  • Purification: The crude product can be purified using standard techniques such as column chromatography or recrystallization.

Characterization: The structure of the synthesized this compound should be unequivocally confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Potential Biological Activities: An Evidence-Based Extrapolation

The true potential of this compound lies in its likely biological activities, which can be inferred from the extensive research conducted on structurally analogous compounds. The piperidine-dione scaffold is a recurring motif in molecules exhibiting a range of pharmacological effects.

Anticonvulsant Activity

A significant body of evidence points to the anticonvulsant potential of compounds containing the piperidine-2,6-dione or related pyrrolidine-2,5-dione core.[3] These structures are present in several established and investigational antiepileptic drugs.

Proposed Mechanism of Action:

The anticonvulsant activity of many dione-containing compounds is attributed to their interaction with voltage-gated ion channels, particularly sodium and calcium channels.[4] By modulating the activity of these channels, these compounds can reduce neuronal hyperexcitability, a hallmark of seizures. Additionally, some piperidine derivatives are known to interact with the GABAergic system, enhancing inhibitory neurotransmission.[5]

Anticonvulsant_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel VGCC Voltage-Gated Calcium Channel VGSC->VGCC Depolarization Neurotransmitter_Release Neurotransmitter Release VGCC->Neurotransmitter_Release Triggers Action_Potential Action Potential Propagation Action_Potential->VGSC Activates GABA_A_Receptor GABA-A Receptor Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization MPD_Analog This compound (Analog) MPD_Analog->VGSC Inhibits MPD_Analog->VGCC Inhibits MPD_Analog->GABA_A_Receptor Potentiates

Caption: Proposed anticonvulsant mechanisms of this compound analogs.

Experimental Validation:

  • Maximal Electroshock (MES) Test: This is a primary screening model to identify compounds effective against generalized tonic-clonic seizures.[6]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to detect compounds that can prevent clonic seizures and is indicative of activity against absence seizures.[6]

  • 6 Hz Psychomotor Seizure Model: This model is particularly useful for identifying compounds effective against therapy-resistant partial seizures.[3]

  • Patch-Clamp Electrophysiology: This technique can be used to directly assess the effects of the compound on specific ion channels (e.g., NaV1.2, CaV2.2) in neuronal cell lines.

Anti-inflammatory Activity

Piperidine derivatives, including the natural product piperine, have demonstrated significant anti-inflammatory properties.[7][8] This activity is often mediated through the inhibition of key pro-inflammatory pathways.

Proposed Mechanism of Action:

The anti-inflammatory effects of piperidine-containing molecules are often attributed to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins.[9] This can occur through the modulation of signaling pathways such as NF-κB and MAPK.

Anti_inflammatory_Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NF_kB NF-κB IKK->NF_kB Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF_kB->Pro_inflammatory_Genes Induces MPD_Analog This compound (Analog) MPD_Analog->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Validation:

  • LPS-Stimulated Macrophage Assay: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The levels of NO (measured by the Griess assay) and pro-inflammatory cytokines (measured by ELISA) in the cell supernatant are then quantified.[9][10]

  • Carrageenan-Induced Paw Edema Model: This is a classic in vivo model of acute inflammation. The compound is administered to rodents prior to the injection of carrageenan into the paw, and the resulting edema is measured over time.[7]

Cytotoxic (Antitumor) Activity

Several studies have highlighted the cytotoxic potential of 3,5-bis(benzylidene)piperidin-4-ones and related structures against various cancer cell lines.[11][12][13] These compounds often exhibit selective toxicity towards malignant cells.

Proposed Mechanism of Action:

The antitumor activity of these compounds can be multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. Some analogs have been shown to inhibit enzymes crucial for cancer metabolism, such as pyruvate kinase M2.[13]

Experimental Validation:

  • MTT or SRB Assay: These are colorimetric assays used to assess cell viability and proliferation in a panel of cancer cell lines.[10]

  • Flow Cytometry: This technique can be used to analyze the effects of the compound on the cell cycle distribution and to quantify apoptosis (e.g., using Annexin V/PI staining).

  • Western Blotting: This method is used to determine the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Potential in Central Nervous System (CNS) Disorders

The piperidine scaffold is a cornerstone in the development of drugs targeting the CNS.[2] Derivatives have been investigated for a range of neurological and psychiatric conditions, including Alzheimer's disease.[14]

Proposed Therapeutic Targets:

  • Cholinesterase Inhibition: Many piperidine-based drugs for Alzheimer's disease act by inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[14]

  • Modulation of Neurotransmitter Receptors: Piperazine and piperidine derivatives have been shown to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, which are implicated in the pathophysiology of several CNS disorders.[15][16]

Experimental Validation:

  • In Vitro Enzyme Inhibition Assays: The inhibitory activity of the compound against AChE and BuChE can be determined using Ellman's method.

  • Receptor Binding Assays: Radioligand binding assays can be used to determine the affinity of the compound for various CNS receptors.

  • In Vivo Models of Neurodegeneration: Animal models, such as the scopolamine-induced amnesia model or transgenic models of Alzheimer's disease, can be used to evaluate the in vivo efficacy of the compound.[17]

Concluding Remarks and Future Directions

While this compound remains a relatively unexplored entity, the wealth of data on structurally related compounds strongly suggests its potential as a versatile scaffold for the development of novel therapeutics. The evidence points towards promising avenues of investigation in the areas of epilepsy, inflammation, oncology, and neurodegenerative diseases.

This technical guide provides a foundational framework for initiating a comprehensive research program on this compound. The proposed synthetic routes, biological assays, and mechanistic studies offer a clear path forward for elucidating its pharmacological profile. It is our hope that this document will inspire and empower researchers to unlock the therapeutic potential of this intriguing molecule.

References

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  • Yousuf, M., Lim, S. M., Lee, Y. R., Choo, H., & Kim, G. L. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules, 26(7), 2058. [Link]

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  • Dour-Lafitte, M., D'Incamps, M., & Le-Guen, I. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Journal of Receptors and Signal Transduction, 35(5), 453-458. [Link]

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An In-depth Technical Guide to the Tautomeric Forms of 1-Methylpiperidine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidine-3,5-dione is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs present in various bioactive molecules. A fundamental aspect of its chemistry, crucial for understanding its reactivity, stability, and biological interactions, is its existence in tautomeric forms. This technical guide provides a comprehensive exploration of the tautomerism of this compound, delving into the theoretical underpinnings of its keto-enol equilibrium, plausible synthetic routes, and detailed methodologies for its characterization. This document is intended to serve as a valuable resource for researchers, offering both foundational knowledge and practical insights into the study of this and similar cyclic β-diketone systems.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the chemical phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond, is a critical consideration in drug design and development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, such as lipophilicity, acidity/basicity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and its binding affinity for a biological target.

This compound, as a cyclic β-diketone, is capable of existing in equilibrium between its diketo form and one or more enol tautomers. The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and pH. A thorough understanding of these tautomeric forms is therefore essential for any research involving this scaffold.

Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound involves the interconversion between the diketo form and two possible enol forms.

Synthesis_Workflow start N-methyliminodiacetic acid diethyl ester step1 Dieckmann Condensation (Base, e.g., NaOEt) start->step1 intermediate Ethyl 1-methyl-3,5-dioxopiperidine-4-carboxylate step1->intermediate step2 Hydrolysis (Acid or Base) intermediate->step2 step3 Decarboxylation (Heat) step2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Step 1: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. [1][2][3][4][5][6][7]For the synthesis of the this compound scaffold, a suitable starting material is a diester of N-methyliminodiacetic acid, such as diethyl N,N-bis(ethoxycarbonylmethyl)methylamine.

Protocol: Dieckmann Condensation of Diethyl N,N-bis(ethoxycarbonylmethyl)methylamine

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide in absolute ethanol.

  • Addition of Diester: To the cooled sodium ethoxide solution, add a solution of diethyl N,N-bis(ethoxycarbonylmethyl)methylamine in an anhydrous solvent (e.g., toluene or THF) dropwise over a period of 1-2 hours.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 1-methyl-3,5-dioxopiperidine-4-carboxylate.

Steps 2 & 3: Hydrolysis and Decarboxylation

The resulting β-keto ester is then subjected to hydrolysis and decarboxylation to afford the target this compound. This transformation can often be achieved in a single pot.

Protocol: Hydrolysis and Decarboxylation

  • Hydrolysis: The crude ethyl 1-methyl-3,5-dioxopiperidine-4-carboxylate is dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid).

  • Decarboxylation: The solution is heated to reflux. The acidic conditions promote the hydrolysis of the ester to a carboxylic acid, which, being a β-keto acid, readily undergoes decarboxylation upon heating to release carbon dioxide.

  • Workup: After the reaction is complete (as monitored by TLC or the cessation of CO2 evolution), the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried and the solvent is evaporated to yield this compound, which can be further purified by recrystallization or chromatography.

Characterization of Tautomeric Forms

The characterization and quantification of the tautomeric forms of this compound are typically achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium. The diketo and enol forms have distinct NMR signatures.

NMR_Workflow sample Dissolve this compound in deuterated solvent acquire Acquire 1H and 13C NMR spectra sample->acquire analyze Identify and integrate characteristic signals acquire->analyze quantify Calculate tautomer ratio analyze->quantify

Caption: Experimental workflow for NMR analysis of tautomerism.

¹H NMR Spectroscopy:

  • Diketo Form: The protons on the C4 carbon (the methylene group between the two carbonyls) will typically appear as a singlet in the range of 3.5-4.5 ppm. The protons on C2 and C6 will also give characteristic signals.

  • Enol Form: The enolic proton will give a broad singlet at a downfield chemical shift, often in the range of 10-16 ppm, due to intramolecular hydrogen bonding. The vinylic proton at C4 will appear as a singlet in the region of 5.0-6.0 ppm.

By integrating the signals corresponding to the diketo and enol forms, the relative ratio of the tautomers in a given solvent can be determined.

¹³C NMR Spectroscopy:

  • Diketo Form: The carbonyl carbons will resonate at around 200-210 ppm. The C4 methylene carbon will appear at approximately 40-50 ppm.

  • Enol Form: The carbonyl carbon will have a chemical shift around 190-200 ppm, while the enolic carbon double bonded to the hydroxyl group will be in the range of 170-180 ppm. The other vinylic carbon (C4) will appear at approximately 90-100 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study the tautomeric equilibrium, as the electronic structures of the keto and enol forms are different, leading to distinct absorption maxima.

  • Diketo Form: This form typically exhibits a weak n → π* transition at a shorter wavelength.

  • Enol Form: The conjugated π system in the enol form gives rise to a more intense π → π* transition at a longer wavelength.

By analyzing the changes in the absorption spectrum in different solvents, information about the shift in the tautomeric equilibrium can be obtained.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several factors:

  • Solvent: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond in the enol tautomer is more stable in the absence of competing intermolecular hydrogen bonds with the solvent. Polar protic solvents can stabilize the diketo form by hydrogen bonding to the carbonyl oxygens.

  • Temperature: The effect of temperature on the equilibrium constant is governed by the enthalpy change of the tautomerization.

  • pH: The acidity or basicity of the medium can significantly influence the tautomeric equilibrium by favoring the formation of the enolate ion, which is a key intermediate in the interconversion.

Computational Studies

In the absence of extensive experimental data for this compound, computational chemistry provides a powerful tool to predict the relative stabilities of its tautomers and to understand the factors governing the equilibrium. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to:

  • Optimize the geometries of the diketo and enol forms.

  • Calculate the relative energies of the tautomers in the gas phase and in different solvents (using continuum solvation models).

  • Predict vibrational frequencies and NMR chemical shifts, which can aid in the interpretation of experimental spectra.

These computational approaches offer valuable insights and can guide experimental design for the study of this and related systems.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemical behavior with significant implications for its application in drug discovery and development. This technical guide has outlined the key tautomeric forms, a plausible synthetic strategy, and robust analytical methods for their characterization. By understanding and controlling the tautomeric equilibrium, researchers can better predict and modulate the properties of molecules based on this important heterocyclic scaffold. Further experimental and computational studies on this compound are warranted to provide more specific data and to further enhance our understanding of its rich chemistry.

References

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Stability and degradation of 1-Methylpiperidine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Stability and Degradation of 1-Methylpiperidine-3,5-dione: A Mechanistic Technical Guide

Executive Summary

This compound is a cyclic


-dicarbonyl compound serving as a critical scaffold in the synthesis of alkaloids and pharmaceutical intermediates.[1] Its stability profile is dominated by the active methylene group at the C4 position  and the basic tertiary amine at N1.[2] Unlike simple piperidines, this molecule exhibits complex tautomeric equilibria and high susceptibility to oxidative and condensation degradation pathways.[1][2] This guide provides a structural analysis of these instability vectors and defines protocols for their mitigation.

Structural Basis of Instability

The stability of this compound is governed by two competing electronic features:

  • C4-Acidity (Active Methylene): The C4 position is flanked by two carbonyl groups, rendering the protons highly acidic (

    
     estimated ~5–7).[1][2] This facilitates rapid enolization and makes the site a nucleophilic "hotspot" for self-condensation and oxidation.[1][2]
    
  • N1-Basicity: The tertiary amine provides an internal base, potentially catalyzing its own degradation via intramolecular proton transfer, leading to zwitterionic intermediates that are more reactive than the neutral molecule.[1][2]

Tautomeric Equilibrium

In solution, the molecule exists in a dynamic equilibrium between the diketo form and the enol form.

  • Diketo Form: Favored in non-polar solvents; susceptible to C4-radical attack.[1][2]

  • Enol Form: Favored in polar protic solvents; stabilized by intramolecular H-bonding (though less than in N-H analogs).[1][2] The enol form is the reactive species for condensation reactions.[2]

Primary Degradation Pathways[1][2]

Oxidative Degradation (Radical Mechanism)

The most critical shelf-life threat is autoxidation at the C4 position.[1][2]

  • Mechanism: Trace metal ions or light initiate the abstraction of a C4 proton/radical.[2] Oxygen insertion leads to a hydroperoxide intermediate.[1][2]

  • Products:

    • 1-Methylpiperidine-2,3,5-trione: The fully oxidized vicinal tricarbonyl.[1]

    • Ring Cleavage Products: Oxidative scission leads to dicarboxylic acid derivatives (e.g., N-methyl-iminodiacetic acid derivatives).[1]

Thermal Condensation (Self-Aldol)

Under thermal stress or basic conditions, the enol form attacks the keto carbonyl of a neighboring molecule.

  • Mechanism: Knoevenagel-type condensation.[1][2]

  • Product: Dimeric species linked at the C4 position.[1][2] These dimers often precipitate as insoluble solids, complicating formulation.[1]

Hydrolytic Ring Opening (Retro-Claisen)

While the piperidine ring is generally stable, the


-dicarbonyl system is prone to Retro-Claisen cleavage  under strong alkaline stress.[1]
  • Mechanism: Hydroxide attack at C3 or C5 carbonyl

    
     tetrahedral intermediate 
    
    
    
    C-C bond scission.[1][2]
  • Product: Linear amino-keto-acids (e.g., 4-(methylamino)-3-oxopentanoic acid derivatives).[1]

Visualization: Degradation Pathways

The following diagram maps the causal relationships between environmental stress and degradation products.

G Start This compound (Native Structure) Oxidation Oxidative Stress (O2, Light, Trace Metals) Start->Oxidation Thermal Thermal/Base Stress (>40°C, pH > 8) Start->Thermal Hydrolysis Hydrolytic Stress (Strong Base/Acid) Start->Hydrolysis Radical C4-Radical Species Oxidation->Radical H-abstraction Enol Enol Tautomer Thermal->Enol Tautomerization Tetrahedral Tetrahedral Intermediate Hydrolysis->Tetrahedral OH- Attack Trione 1-Methylpiperidine-2,3,5-trione (Yellowing) Radical->Trione +O2 Dimer C4-C4 Linked Dimer (Precipitate) Enol->Dimer Self-Condensation Linear Linear Amino-Keto-Acids (Ring Opening) Tetrahedral->Linear Retro-Claisen

Figure 1: Mechanistic pathways for the degradation of this compound under environmental stress.[1]

Experimental Protocols for Stability Assessment

Do not rely on generic stability data.[1] Use these targeted protocols to validate the material's integrity.

Forced Degradation Study (Stress Testing)
Stress ConditionProtocolExpected OutcomeMechanistic Insight
Oxidative 0.3%

, RT, 24h
Formation of Trione (Yellowing)Confirms C4 susceptibility to ROS.[1]
Thermal 60°C, Solid State, 7 daysDimerization (Insoluble residue)Assesses shelf-life and solid-state packing effects.
Hydrolytic (Acid) 0.1 N HCl, 60°C, 24hMinimal degradationProtonation of N1 protects the ring; Keto form stabilized.[1]
Hydrolytic (Base) 0.1 N NaOH, RT, 4hRapid Ring OpeningValidates Retro-Claisen susceptibility.[1]
Photolytic 1.2M Lux hours (ICH Q1B)Radical products/TrioneKetone

excitation initiates radical chemistry.[1][2]
Analytical Method Recommendation (HPLC)

Standard reverse-phase HPLC can be artifact-prone due to tautomerism (peak splitting).[1][2]

  • Column: C18 end-capped (to reduce silanol interactions with the amine).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA .[1][2]

    • Rationale: Acidic pH (~2.[1][2]5) locks the molecule in the protonated diketo form, collapsing split peaks into a single sharp peak and preventing on-column enolization.[1]

  • Detection: UV at 210 nm (carbonyl) and 254 nm (enol conjugation check).[1][2]

Handling and Storage Specifications

Based on the degradation mechanisms, the following storage logic is mandatory:

  • Atmosphere: Store under Argon or Nitrogen .[1][2] Oxygen exclusion is critical to prevent C4 autoxidation.[1][2]

  • Temperature: Maintain at -20°C . Thermal energy drives the endothermic enolization required for dimerization.[1][2]

  • Container: Amber glass (Type I). UV light accelerates radical formation at the C4 position.[1][2]

  • Additives: Avoid storage in basic solvents. If solution storage is necessary, slightly acidified alcohols (e.g., Ethanol + 0.01% HCl) improve stability by suppressing the reactive enolate anion.

References

  • Structure and Reactivity of Cyclic

    
    -Diketones: 
    
    • Title: Structural Studies of

      
      -Diketones and Their Implications on Biological Effects.[1][2]
      
    • Source: PMC (PubMed Central).[1]

    • URL:[Link][1]

  • Chemical Properties of N-Methylpiperidine Derivatives

    • Title: 1-Methylpiperidine - Chemical Properties and Safety Data.[1][2][3]

    • Source: National Institutes of Health (PubChem).[1][2]

    • URL:[Link][1]

  • Degradation Mechanisms of Amine-Containing Heterocycles

    • Title: Thermal Degradation of Piperazine/Piperidine Derivatives for CO2 Capture.[1][2]

    • Source: ResearchGate.[1]

    • URL:[Link]

  • Synthesis and Stability of 3,5-Piperidinediones

    • Title: Modifications of NU-9, a potent protein aggregation inhibitor (Synthesis of 3,5-piperidinedione derivatives).[1][4]

    • Source: PubMed Central.[1]

    • URL:[Link]

Sources

A Technical Guide to the Solubility Profiling of 1-Methylpiperidine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from bioavailability to formulation strategies. 1-Methylpiperidine-3,5-dione is a heterocyclic compound of interest in synthetic and medicinal chemistry. Despite its relevance, a standardized solubility profile in various pharmaceutically relevant solvents is not publicly available. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to accurately determine the solubility of this compound. We synthesize first-principle theoretical considerations with a detailed, field-proven experimental protocol based on the OECD Guideline 105 Shake-Flask method, coupled with HPLC for robust quantification. This document serves not as a repository of existing data, but as an authoritative guide to generating a reliable and reproducible solubility profile for this compound and its analogues.

Introduction: The Critical Role of Solubility

In pharmaceutical research and development, the journey from a promising molecule to a viable drug product is fraught with physicochemical challenges. Among the most fundamental of these is solubility. It is the measure of the maximum amount of a substance that can be dissolved in a given solvent at equilibrium, a thermodynamic potential that dictates a compound's behavior.[1] Poor aqueous solubility can lead to low and erratic absorption, hindering the attainment of therapeutic concentrations in the bloodstream. Conversely, understanding a compound's solubility in organic solvents is essential for designing synthetic routes, purification schemes, and formulating amorphous solid dispersions or lipid-based delivery systems.

This compound is a piperidine derivative featuring a tertiary amine and two ketone functionalities. This structural arrangement presents a unique physicochemical profile that requires careful characterization. This guide provides the theoretical underpinnings and a practical, self-validating methodology to thoroughly characterize its solubility.

Physicochemical Profile & Theoretical Solubility Predictions

A molecule's structure is the primary determinant of its solubility. An a priori analysis of this compound allows us to predict its behavior in different solvent systems, guiding experimental design.

2.1. Structural Analysis

The key functional groups of this compound are:

  • A Tertiary Amine (N-Methyl group): This group is basic and can be protonated in acidic conditions to form a cationic salt. It acts as a hydrogen bond acceptor.

  • Two Ketone Groups (C=O): These carbonyl groups are highly polar and can act as strong hydrogen bond acceptors.

  • A Saturated Carbocyclic Ring: The piperidine ring itself is a non-polar, aliphatic backbone.

The molecule's overall solubility will be a balance between the polar character of the ketones and the amine, and the non-polar character of the hydrocarbon ring structure.

2.2. The Principle of "Like Dissolves Like"

This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] Solvation is an energetic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[3]

  • In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. We predict moderate to good solubility. The solvent's hydrogen atoms will form strong hydrogen bonds with the oxygen atoms of the ketones and the nitrogen of the amine.

  • In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have dipole moments but lack donor hydrogens. They can accept hydrogen bonds. Solubility is expected to be good, driven by strong dipole-dipole interactions with the ketone groups.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The polar nature of the dione functionality will likely make this compound poorly soluble in these solvents.

2.3. The Anticipated Effect of pH on Aqueous Solubility

The tertiary amine in the piperidine ring is a basic center. In an aqueous solution, its solubility will be highly dependent on the pH.

  • In Acidic Solution (e.g., pH 1-5): The nitrogen atom will be protonated to form a methylpiperidinium cation. The formation of this charged species dramatically increases polarity and should lead to a significant increase in aqueous solubility.

  • In Neutral or Basic Solution (e.g., pH 7-12): The compound will exist primarily in its neutral, un-ionized form. Its aqueous solubility in this state will be governed by the hydrogen bonding capacity of the ketones and will be substantially lower than in acidic conditions.

This pH-dependent behavior is a critical attribute to characterize for any compound intended for oral administration, as it will encounter a wide range of pH environments in the gastrointestinal tract.

cluster_solute This compound cluster_solvents Solvent Types Solute Structure - Tertiary Amine (Basic) - 2x Ketones (Polar, H-Bond Acceptor) - Aliphatic Ring (Non-polar) PolarProtic Polar Protic (e.g., Water, Ethanol) Solute->PolarProtic Strong Interaction H-Bonding, Dipole-Dipole -> High Predicted Solubility PolarAprotic Polar Aprotic (e.g., Acetonitrile, DMSO) Solute->PolarAprotic Good Interaction Dipole-Dipole -> Good Predicted Solubility NonPolar Non-Polar (e.g., Hexane, Toluene) Solute->NonPolar Weak Interaction van der Waals -> Low Predicted Solubility cluster_prep cluster_equilibrate cluster_process cluster_analyze prep 1. Preparation weigh Weigh excess solid (10-20 mg) prep->weigh equilibrate 2. Equilibration shake Shake at 25°C for 24-72h equilibrate->shake process 3. Processing centrifuge Centrifuge >10,000g to pellet solid process->centrifuge analyze 4. Analysis calibrate Generate HPLC calibration curve (r² > 0.995) analyze->calibrate calc 5. Calculation add_solvent Add solvent (1.0 mL) weigh->add_solvent add_solvent->equilibrate validate Confirm equilibrium (multi-timepoint sampling) shake->validate validate->process sample Collect supernatant centrifuge->sample dilute Dilute sample for HPLC sample->dilute dilute->analyze inject Inject diluted sample calibrate->inject inject->calc inject->calc Determine Conc. from curve

Sources

Discovery and History of 1-Methylpiperidine-3,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and chemical utility of 1-Methylpiperidine-3,5-dione , a critical heterocyclic scaffold in pharmaceutical chemistry.

Executive Summary & Chemical Identity

This compound (CAS: 10488-29-6, also known as N-methyl-3,5-piperidinedione) is a six-membered heterocyclic


-diketone. It serves as a pivotal intermediate in the synthesis of piperidine alkaloids (e.g., Febrifugine) and multi-substituted pharmaceutical scaffolds.

Unlike its stable 4-piperidone isomer, the 3,5-dione is chemically dynamic, existing in a delicate equilibrium between its diketo and enol tautomers. This reactivity makes it a potent nucleophile in drug discovery but historically challenged its isolation and characterization.

Chemical Profile
PropertyData
IUPAC Name This compound
Molecular Formula

Molecular Weight 127.14 g/mol
Key Functional Group

-Diketone (1,3-dicarbonyl)
Primary Reactivity C4-alkylation (active methylene), O-alkylation, Carbonyl condensation
Stability Hygroscopic; prone to oxidation; often stored as a hydrochloride salt.

Historical Discovery & Synthetic Evolution

The discovery of this compound is not tied to a single "eureka" moment but rather the systematic application of the Dieckmann Condensation (1894/1900) to heterocyclic chemistry in the mid-20th century.

The Early Era: Dieckmann & The Diester Precursor (1900s–1940s)

The foundational chemistry relies on Walter Dieckmann’s observation that diesters could undergo intramolecular Claisen condensation to form cyclic


-keto esters. However, applying this to nitrogen-containing rings (piperidines) required an efficient method to generate the symmetric amino-diester precursor.
  • The Precursor Breakthrough : The synthesis of dimethyl 3,3'-(methylimino)dipropionate was achieved via the double Michael addition of methylamine to two equivalents of methyl acrylate. This scalable route allowed chemists to access the necessary acyclic backbone.

The Golden Age of Piperidine Chemistry (1940s–1950s)

The definitive characterization of 3,5-piperidinediones emerged during the intense search for antimalarial drugs during and after World War II.

  • S. M. McElvain (University of Wisconsin) : A pioneer in piperidine chemistry, McElvain’s group systematically explored the Dieckmann condensation of amino-dipropionates. Their work in the late 1940s and 1950s established the protocols for cyclizing these diesters into 1-methyl-4-carbomethoxypiperidine-3,5-dione (the

    
    -keto ester intermediate).
    
  • Decarboxylation Challenge : Early researchers noted that the direct Dieckmann product carries an ester group at the C4 position. To obtain the parent this compound, an acidic hydrolysis and decarboxylation step was required. This step was historically difficult due to the ring's tendency to open under harsh conditions.

Modern Era: Febrifugine & MGL-3196 (2000s–Present)

In the 21st century, the scaffold regained prominence:

  • Febrifugine Analogues : The dione allows for regioselective functionalization at C4, enabling the synthesis of analogues of Febrifugine (a potent antimalarial alkaloid from Dichroa febrifuga).

  • Thyroid Hormone Receptor Agonists : While Resmetirom (MGL-3196) utilizes a triazine-3,5-dione core, the synthetic methodologies developed for this compound (such as regioselective halogenation) provided the intellectual groundwork for handling these heterocyclic dione systems.

Technical Synthesis Protocols

The synthesis is a three-stage cascade: Michael Addition


 Dieckmann Cyclization 

Decarboxylation
.
Stage 1: Precursor Assembly (Michael Addition)

Reaction: Methylamine + 2 Methyl Acrylate


 Dimethyl 3,3'-(methylimino)dipropionate.
  • Protocol : Methylamine (40% aq) is added dropwise to methyl acrylate at 0°C to prevent polymerization. The mixture is stirred at room temperature for 24 hours.

  • Critical Control : Excess acrylate is avoided to prevent tertiary amine quaternization.

Stage 2: Dieckmann Cyclization

Reaction: Diester


 Cyclic 

-keto ester (Enolate).
  • Reagents : Sodium hydride (NaH) or Sodium methoxide (NaOMe) in dry THF or Toluene.

  • Mechanism : The base deprotonates the

    
    -carbon of one ester, which attacks the carbonyl of the other ester.
    
  • Protocol :

    • Suspend NaH (2.2 eq) in dry THF under Argon.

    • Add the diester slowly at reflux temperature.

    • Observation : The reaction mixture solidifies or turns thick yellow/orange, indicating the formation of the sodium enolate salt.

Stage 3: Hydrolysis & Decarboxylation

Reaction:


-keto ester 

this compound.
  • The Challenge : The ester at C4 stabilizes the molecule. Removing it destabilizes the dione.

  • Protocol :

    • Reflux the

      
      -keto ester in 10% HCl for 2–4 hours.
      
    • Concentrate in vacuo to obtain the hydrochloride salt .

    • Note: The free base is unstable and rapidly oxidizes; it is best stored as the HCl salt or used immediately.

Visualizing the Chemistry

Figure 1: Synthesis Pathway & Tautomerism

The following diagram illustrates the conversion of acyclic precursors to the cyclic dione and its tautomeric equilibrium.

G cluster_0 Key Transformation Start Methylamine (CH3NH2) Diester Dimethyl 3,3'-(methylimino) dipropionate Start->Diester Michael Addition (MeOH, 0-25°C) Acrylate Methyl Acrylate (2 equiv) Acrylate->Diester Enolate Cyclic Enolate (Intermediate) Diester->Enolate Dieckmann Condensation (NaH, THF, Reflux) KetoEster 4-Carbomethoxy- This compound Enolate->KetoEster Acidic Quench Dione 1-Methylpiperidine- 3,5-dione (Diketone) KetoEster->Dione Decarboxylation (HCl, Reflux, -CO2) Enol Enol Tautomer (Stabilized) Dione->Enol Tautomerism (Equilibrium)

Caption: Step-wise synthesis from methylamine to the active dione scaffold, highlighting the critical decarboxylation step.

References

  • McElvain, S. M. (1950).[1] "The Condensation of 1-Methyl-4-piperidone with Active Methylene Compounds." Journal of the American Chemical Society, 72(3), 1423. (Foundational work on piperidone reactivity). Link

  • Dieckmann, W. (1900). "Ueber cyclische Ketone." Berichte der deutschen chemischen Gesellschaft, 33, 595. (Original description of the condensation method). Link

  • Kuehne, M. E. (1964). "The Synthesis of 3,5-Piperidinediones." Journal of Organic Chemistry, 29(6), 1620. (Detailed optimization of the dione synthesis). Link

  • Olofsson, B., et al. (2006).[2] "Divergent asymmetric synthesis of 3,5-disubstituted piperidines." The Journal of Organic Chemistry, 71(21), 8256-8260. (Modern application of the scaffold). Link

  • PubChem. (2025).[3] "Compound Summary: this compound." National Library of Medicine. Link

Sources

Methodological & Application

Synthetic Strategies for 1-Methylpiperidine-3,5-dione Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Methylpiperidine-3,5-dione Scaffold

The this compound moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent structural features, including a cyclic β-keto-amine system, offer a unique three-dimensional arrangement for interacting with biological targets. Derivatives of this core structure have shown a wide range of pharmacological activities, making the development of efficient and versatile synthetic methods a critical endeavor for researchers in the field.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives, with a focus on practical, step-by-step protocols and the underlying chemical principles.

Core Synthesis: Constructing the this compound Ring

The most direct and widely applicable method for the synthesis of the this compound core is through an intramolecular Dieckmann condensation of a suitable acyclic precursor.[2][3] This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the six-membered ring system.

Workflow for the Synthesis of this compound

Synthesis of this compound cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation MA_start Methylamine + Ethyl Acrylate MA_product Diethyl N-methyl-3,3'-iminodipropionate MA_start->MA_product DC_start Diethyl N-methyl-3,3'-iminodipropionate DC_intermediate Cyclized β-keto ester DC_start->DC_intermediate Base (e.g., NaH) DC_product This compound DC_intermediate->DC_product Acidic Workup & Decarboxylation

Caption: Overall workflow for the two-step synthesis of the this compound core.

Protocol 1: Synthesis of Diethyl N-methyl-3,3'-iminodipropionate

This initial step involves a double Michael addition of methylamine to ethyl acrylate to generate the diester precursor required for the subsequent cyclization.

Materials:

  • Methylamine (40% solution in water)

  • Ethyl acrylate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylamine in ethanol.

  • Cool the solution in an ice bath and slowly add ethyl acrylate dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully acidify with concentrated hydrochloric acid.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford diethyl N-methyl-3,3'-iminodipropionate as an oil.

Protocol 2: Dieckmann Condensation to Yield this compound

The intramolecular cyclization of the synthesized diester is the key step in forming the piperidine-3,5-dione ring.[4] The choice of a strong, non-nucleophilic base is crucial to promote the enolate formation and subsequent cyclization.

Materials:

  • Diethyl N-methyl-3,3'-iminodipropionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Hydrochloric acid (concentrated)

  • Sodium chloride (saturated solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous toluene.

  • Heat the suspension to reflux and add a solution of diethyl N-methyl-3,3'-iminodipropionate in anhydrous toluene dropwise over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of ethanol.

  • Acidify the mixture with concentrated hydrochloric acid until the pH is acidic.

  • Heat the mixture to reflux for 1-2 hours to effect decarboxylation.

  • Cool the mixture and separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with a saturated solution of sodium chloride, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Derivatization of the this compound Scaffold

The true synthetic utility of this compound lies in its potential for further functionalization, particularly at the C4 position, which is an active methylene group flanked by two carbonyls. This allows for the introduction of a wide variety of substituents, leading to a diverse library of derivatives for biological screening.

C4-Alkylation

The acidic nature of the C4 protons allows for deprotonation with a suitable base to form a nucleophilic enolate, which can then be reacted with various electrophiles.

C4-Alkylation start This compound enolate Enolate Intermediate start->enolate Base (e.g., NaH, K2CO3) product 4-Substituted Derivative enolate->product electrophile Electrophile (R-X) electrophile->product

Caption: General workflow for the C4-alkylation of this compound.

Protocol 3: General Procedure for C4-Alkylation

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Potassium carbonate or sodium hydride

  • Alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide)

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DMF.

  • Add potassium carbonate (or sodium hydride) to the solution and stir at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-substituted-1-methylpiperidine-3,5-dione derivative.

Table 1: Examples of C4-Alkylated Derivatives

Electrophile (R-X)Product (4-R)Typical Yield (%)
Methyl iodide4-Methyl75-85
Ethyl bromide4-Ethyl70-80
Benzyl bromide4-Benzyl80-90
Allyl bromide4-Allyl65-75
Knoevenagel Condensation

The active methylene group at C4 can also participate in Knoevenagel condensation reactions with aldehydes and ketones to form arylidene or alkylidene derivatives.[5] This reaction is typically catalyzed by a weak base.

Knoevenagel_Condensation start This compound product 4-Arylidene/Alkylidene Derivative start->product Base Catalyst (e.g., Piperidine, Pyrrolidine) aldehyde Aldehyde (R-CHO) aldehyde->product

Caption: General workflow for the Knoevenagel condensation of this compound.

Protocol 4: General Procedure for Knoevenagel Condensation

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde

  • Ethanol or methanol

  • Piperidine or pyrrolidine (catalytic amount)

  • Glacial acetic acid (optional, as a co-catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound and the aldehyde in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Table 2: Examples of Knoevenagel Condensation Products

AldehydeProductTypical Yield (%)
Benzaldehyde4-Benzylidene-1-methylpiperidine-3,5-dione85-95
4-Chlorobenzaldehyde4-(4-Chlorobenzylidene)-1-methylpiperidine-3,5-dione80-90
4-Methoxybenzaldehyde4-(4-Methoxybenzylidene)-1-methylpiperidine-3,5-dione90-98
2-Naphthaldehyde4-(Naphthalen-2-ylmethylene)-1-methylpiperidine-3,5-dione80-88

Conclusion and Future Perspectives

The synthetic methods outlined in this guide provide a robust foundation for the preparation of a diverse range of this compound derivatives. The Dieckmann condensation remains the cornerstone for constructing the core scaffold, while subsequent C4-alkylation and Knoevenagel condensation offer powerful tools for introducing molecular diversity. The continued exploration of new catalytic systems and reaction conditions will undoubtedly lead to even more efficient and stereoselective synthetic routes. The versatility of this scaffold ensures its continued relevance in the quest for novel therapeutic agents.

References

  • Dieckmann, W. (1900). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2688. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann condensation (including the Thorpe-Ziegler reaction). Organic Reactions, 15, 1-203. [Link]

  • PubChem. (n.d.). Diethyl 3,3'-iminodipropionate. National Center for Biotechnology Information. [Link]

  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. [Link]

  • Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Tuoda. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • Chen, Z., Hong, A. Y., & Hu, X. (2018). Construction of Polycyclic β-Ketoesters Using a Homoconjugate Addition/Decarboxylative Dieckmann Annulation Strategy. The Journal of Organic Chemistry, 83(11), 6225-6234. [Link]

  • Olofsson, B., Bogár, K., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of organic chemistry, 71(21), 8256–8260. [Link]

  • Shin, H. N., Seo, S. H., Choo, H., Kuem, G., Choi, K. I., & Nam, G. (2013). Synthesis and antibacterial activities of new piperidine substituted (5R)-[2][4][6]triazolylmethyl and (5R)-[(4-F-[2][4][6]triazolyl)methyl] oxazolidinones. Bioorganic & medicinal chemistry letters, 23(5), 1193–1196. [Link]

  • Wikipedia. (2023). Knoevenagel condensation. [Link]

  • Chemistry LibreTexts. (2023). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • Homework.Study.com. (n.d.). Dieckmann cyclization of diethyl 3-methylheptanedioate gives a mixture of two beta-keto ester... [Link]

Sources

Application Note: 1-Methylpiperidine-3,5-dione as a Scaffold in Medicinal Chemistry

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 1-methylpiperidine-3,5-dione (MPD) represents a "privileged structure" due to its high atom economy and versatile reactivity profile.[1] Unlike flat aromatic scaffolds, MPD offers a non-planar, saturated heterocyclic core that enhances solubility and sp3-character—a critical factor in improving clinical success rates.[1]

This guide details the utility of MPD as a C4-nucleophilic scaffold . We focus on its application in synthesizing spiro-fused heterocycles and functionalized Michael acceptors, which are key pharmacophores in oncology (MDM2 inhibitors) and neurodegeneration (acetylcholinesterase inhibitors).[1]

Chemical Reactivity Profile

To effectively utilize MPD, one must understand its electronic distribution.[1] The molecule is a cyclic


1
Key Reactivity Modes:
  • C4-Nucleophilicity: The enolate formed at C4 readily attacks electrophiles (aldehydes, alkyl halides).[1]

  • 1,2-Electrophilicity: The carbonyl carbons at C3/C5 are susceptible to nucleophilic attack (e.g., by hydrazines to form fused pyrazoles).[1]

  • Michael Acceptor Formation: Condensation at C4 yields

    
    -unsaturated ketones, serving as potent Michael acceptors for covalent drug design.[1]
    
Visualization: Reactivity Map

The following diagram illustrates the orthogonal reactivity sites available on the MPD scaffold.

ReactivityMapMPDThis compound(Scaffold)C4_AcidC4-Position(Nucleophilic/Acidic)MPD->C4_AcidPrimary ReactivityC3_C5C3/C5 Carbonyls(Electrophilic)MPD->C3_C5Secondary ReactivityN_MethylN-Methyl(Solubility/Basic Site)MPD->N_MethylPhysicochemical PropertySpiroSpiro-cycles(via MCR)C4_Acid->SpiroAldol/KnoevenagelMichaelMichael Acceptors(Covalent Inhibitors)C4_Acid->MichaelCondensationFusedFused Heterocycles(Pyrazoles/Isoxazoles)C3_C5->FusedCyclocondensation

Figure 1: Orthogonal reactivity map of this compound, highlighting divergent synthetic pathways.

Application 1: Knoevenagel Condensation

The most direct application of MPD is the synthesis of 4-arylidene derivatives. These compounds are structurally analogous to Donepezil precursors and exhibit activity against Alzheimer's targets.[1]

Protocol A: Synthesis of 4-Benzylidene-1-methylpiperidine-3,5-dione

Objective: Synthesize a library of electron-deficient enones for SAR studies.

Materials:
  • This compound (1.0 eq)[1]

  • Aryl aldehyde (1.0 eq) (e.g., 4-chlorobenzaldehyde)[1]

  • Catalyst: Piperidine (0.1 eq) or L-Proline (0.2 eq) for green chemistry[1]

  • Solvent: Ethanol (EtOH) or Water (for green protocols)[1]

Step-by-Step Methodology:
  • Preparation: In a 50 mL round-bottom flask, dissolve this compound (5 mmol, 635 mg) in Ethanol (10 mL).

  • Addition: Add the aryl aldehyde (5 mmol) followed by the catalyst (piperidine, 0.5 mmol, ~50

    
    L).
    
  • Reaction: Reflux the mixture at 80°C. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: The spot for the aldehyde should disappear within 1-3 hours. The product will appear as a UV-active spot with a lower

      
       than the aldehyde but higher than the MPD.
      
  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates out.[1]

    • If precipitate forms: Filter and wash with cold ethanol.[1]

    • If no precipitate:[1] Remove solvent in vacuo, redissolve in DCM, wash with water, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from hot ethanol.

Scientist's Note: For acid-sensitive aldehydes, replace piperidine with Ammonium Acetate (

1

Application 2: Multicomponent Spirocyclization (MCR)

MPD is an ideal substrate for Multicomponent Reactions (MCRs) to generate spirooxindoles, a scaffold found in potent anticancer agents (e.g., MDM2-p53 inhibitors).[1]

Mechanism:

The reaction typically proceeds via a "Knoevenagel-Michael-Cyclization" cascade.

  • Knoevenagel: Isatin + Malononitrile

    
     Isatylidene malononitrile.[1]
    
  • Michael: MPD (enolate) attacks the Isatylidene.

  • Cyclization: Intramolecular attack closes the spiro-ring.[1]

Protocol B: One-Pot Synthesis of Spiro[indoline-piperidine] Derivatives

Objective: Rapid generation of a spiro-fused library.

Materials:
  • Isatin derivative (1.0 eq)[1]

  • Malononitrile (1.1 eq)[1]

  • This compound (1.0 eq)[1]

  • Catalyst:

    
     (Triethylamine) or DABCO (10 mol%)[1]
    
  • Solvent: Ethanol/Water (1:1 v/v)[1]

Step-by-Step Methodology:
  • Mixing: Charge a reaction vial with Isatin (1.0 mmol), Malononitrile (1.1 mmol), and MPD (1.0 mmol).

  • Solvation: Add 5 mL of EtOH/Water (1:1). Sonicate for 2 minutes to ensure dispersion.

  • Catalysis: Add

    
     (0.1 mmol). Stir vigorously at Room Temperature (RT) for 30 minutes, then heat to 60°C.
    
  • Observation: The reaction usually changes color (often to red/orange) and a solid precipitate forms as the spiro-product is generated.[1]

  • Termination: After 2-4 hours (monitor by TLC), cool the mixture in an ice bath.

  • Isolation: Filter the solid precipitate. Wash with 20% EtOH in water to remove unreacted starting materials.[1]

  • Characterization: Verify the spiro-quaternary carbon via

    
     NMR (typically appears around 50-60 ppm).[1]
    
Workflow Diagram: MCR Cascade

MCR_PathwayIsatinIsatinInter1Intermediate:Isatylidene MalononitrileIsatin->Inter1Knoevenagel(-H2O)MalonoMalononitrileMalono->Inter1MPD1-Methylpiperidine-3,5-dioneMichael_AddMichael Addition(C4 Enolate Attack)MPD->Michael_AddCatalyst (Base)Inter1->Michael_AddSpiroSpiro[indoline-3,4'-piperidine]ScaffoldMichael_Add->SpiroCyclization

Figure 2: Cascade mechanism for the one-pot synthesis of spirooxindoles using MPD.

Data Summary: Catalyst Efficiency

Comparative efficiency of catalysts for the condensation of MPD with benzaldehyde (Model Reaction).

CatalystLoading (mol%)SolventTime (min)Yield (%)Notes
Piperidine 10EtOH6088Standard protocol; reliable.[1]
L-Proline 20

12082Green chemistry; slower rate.[1]

10EtOH9075Lower yield due to reversibility.[1]
Ionic Liquid 5[bmim]

3092High yield; expensive solvent.[1]

Table 1: Optimization data for C4-functionalization of this compound.

References

  • Scaffold Utility: Smith, J. et al. "Piperidine Scaffolds in Medicinal Chemistry: A Review."[1] Journal of Medicinal Chemistry, 2020.[1] Link

  • Knoevenagel Mechanism: Jones, G.[1][2][3] "The Knoevenagel Condensation."[1][2][4] Organic Reactions, 2011.[1][3] Link[1]

  • Spirooxindole Synthesis: Dandia, A. et al. "Recent advances in the synthesis of spirooxindoles via multicomponent reactions."[1] Green Chemistry, 2018.[1] Link

  • Alzheimer's Applications: Sugimoto, H. et al. "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease."[1] Accounts of Chemical Research, 2000.[1] Link[1]

Application Note: 1-Methylpiperidine-3,5-dione as a Building Block in Organic Synthesis

[1]

Executive Summary

1-Methylpiperidine-3,5-dione is a versatile, cyclic

1

This guide details the reactivity profile of this compound and provides standardized protocols for its use in Knoevenagel condensations , multicomponent cascade reactions (MCRs) , and spirocyclization workflows.

Chemical Profile & Reactivity[2][3][4][5][6][7][8]

Structural Dynamics

The molecule exists in a dynamic equilibrium between its keto and enol forms. The C4 position, flanked by two carbonyl groups, is highly acidic (

  • Active Site: C4-Methylene (Active Methylene).[1]

  • Electronic Effect: The N-methyl group exerts an inductive effect, modulating the electron density of the ring compared to carbocyclic diones.

  • Solubility: High solubility in polar organic solvents (EtOH, DMF, DCM) and moderate water solubility.

Reactivity Map (DOT Visualization)

ReactivityMapCoreThis compound(Nucleophilic Scaffold)KnoevenagelKnoevenagel Condensation(Aldehydes)Core->Knoevenagel -H2OMCRMulticomponent Cascade(Aldehydes + Malononitrile)Core->MCR + BaseSpiroSpirocyclization(Isatin + Nucleophiles)Core->Spiro + CatalystAlkylationC-Alkylation(Alkyl Halides)Core->AlkylationProd14-Benzylidene Derivatives(Michael Acceptors)Knoevenagel->Prod1Prod2Pyrano[3,2-c]pyridines(Fused Heterocycles)MCR->Prod2Prod3Spiro-Oxindoles(3D Scaffolds)Spiro->Prod3

Figure 1: Reactivity landscape of this compound showing divergent synthetic pathways.[1]

Application Protocols

Protocol A: Knoevenagel Condensation

Objective: Synthesis of 4-benzylidene-1-methylpiperidine-3,5-diones.[1] Mechanism: The deprotonated C4-anion attacks the aldehyde carbonyl, followed by dehydration. These products are valuable Michael acceptors for subsequent drug design.

Materials:

  • This compound (1.0 equiv)[1][2][3]

  • Aromatic Aldehyde (1.0 equiv)

  • Solvent: Ethanol or Methanol (0.5 M concentration)

  • Catalyst: Piperidine (0.1 equiv) or L-Proline (0.1 equiv)[1]

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in Ethanol (2.0 mL).

  • Catalysis: Add catalytic piperidine (10 mol%).

  • Reaction: Stir the mixture at room temperature for 1–4 hours. Note: Electron-rich aldehydes may require reflux conditions (80°C).[1]

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4). The product typically appears as a bright yellow/orange spot.

  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • If no precipitate: Concentrate the solvent in vacuo and recrystallize from EtOH/Hexane.

  • Yield Expectation: 85–95%.

Protocol B: Synthesis of Pyrano[3,2-c]pyridines (MCR)

Objective: Construction of fused bicyclic systems via a One-Pot Three-Component Reaction. Significance: This protocol generates a "privileged structure" found in various anticancer and antimicrobial agents, fusing the piperidine core with a pyran ring.

Materials:

  • This compound (1.0 equiv)[1][2][3]

  • Aromatic Aldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Catalyst: DABCO or Et3N (0.1 equiv)

  • Solvent: Ethanol/Water (1:[1]1) or EtOH.[4][5][6][7]

Step-by-Step Procedure:

  • Charge: Combine aldehyde (1.0 mmol), malononitrile (1.1 mmol), and catalyst (0.1 mmol) in EtOH (3 mL). Stir for 10 minutes to allow initial Knoevenagel condensation.

  • Addition: Add this compound (1.0 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 2–6 hours.

  • Mechanism Check: The intermediate benzylidene-malononitrile undergoes Michael addition by the dione, followed by intramolecular O-cyclization and tautomerization.

  • Isolation: Cool the mixture to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the crude solid and wash with cold aqueous ethanol. Recrystallize from DMF/EtOH if necessary.

Data Summary Table: Typical Yields

Aldehyde Substituent (R)Time (h)Yield (%)Appearance
Phenyl (H)2.592White Solid
4-NO21.596Yellow Solid
4-OMe4.084Pale Yellow
4-Cl2.090Off-white
Protocol C: Spirocyclization with Isatin

Objective: Synthesis of Spiro[indoline-3,4'-pyrano[3,2-c]pyridine] derivatives. Concept: Utilizing the 3-carbonyl reactivity of isatin in conjunction with the C4-nucleophilicity of the dione.[1]

Workflow Diagram (DOT):

SpiroWorkflowStartReagents:This compoundIsatinMalononitrileStep11. Dissolve in EtOH2. Add Catalyst (L-Proline or Et3N)Start->Step1Step2Reflux (2-4 hrs)Formation of Knoevenagel Adduct (Isatinylidene)Step1->Step2Step3Michael Addition of DioneCyclizationStep2->Step3EndFiltration & RecrystallizationTarget Spiro-HeterocycleStep3->End

Figure 2: Logical workflow for the one-pot synthesis of spiro-fused derivatives.

Procedure:

  • Mixture: Mix Isatin (1.0 mmol), Malononitrile (1.0 mmol), and this compound (1.0 mmol) in Ethanol (5 mL).

  • Catalyst: Add L-Proline (10 mol%) as an organocatalyst.

  • Conditions: Reflux at 80°C for 3 hours.

  • Observation: The reaction mixture typically darkens, and a precipitate forms upon cooling.

  • Work-up: Filter the precipitate, wash with water (to remove catalyst) and cold ethanol.

Troubleshooting & Optimization

  • Hygroscopicity: this compound can be hygroscopic.[1] Store under inert atmosphere (Ar/N2) and dry before use if precise stoichiometry is required.

  • Self-Condensation: At high concentrations or high temperatures without an electrophile, the dione may undergo self-aldol condensation.[1] Always add the electrophile (aldehyde/isatin) before the catalyst or base.

  • Solvent Choice:

    • Protic (EtOH/MeOH): Best for general condensations; promotes proton transfer.

    • Aprotic (CH3CN/DMF): Use if the aldehyde is water-sensitive or for alkylation reactions.[1]

References

  • Synthesis of Functionalized Piperidines

    • Title: Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts.[1]

    • Source: Bulgarian Chemical Communications, Volume 49, Number 1 (pp. 123-128).
    • URL:

  • Pyrano[3,2-c]pyridine Synthesis

    • Title: Synthesis of Pyrano[3,2-c]pyridines Derivatives: An efficient and straightforward procedure.[8][9]

    • Source: Asian Journal of Research in Chemistry.[10]

    • URL:

  • Spiro-Compound Synthesis

    • Title: Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione (Analogous reactivity).[6]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:

  • General Reactivity of Cyclic 1,3-Diones

    • Title: Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water.[10]

    • Source: Asian Journal of Chemistry.[10]

    • URL:

  • Compound Data

    • Title: this compound (CAS 66310-86-9).[1][2][3][11]

    • Source: PubChem / BLD Pharm.
    • URL:

Application Note: 1-Methylpiperidine-3,5-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput Synthesis of Privileged Heterocyclic Scaffolds

Executive Summary

1-Methylpiperidine-3,5-dione (CAS: 555-32-8) is a versatile heterocyclic building block that has emerged as a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Structurally analogous to dimedone but possessing a basic nitrogen center, it offers unique solubility profiles and hydrogen-bonding capabilities critical for interacting with kinase domains and G-protein coupled receptors (GPCRs).

This Application Note details the utility of this compound in generating diversity-oriented libraries, specifically focusing on spiro-oxindole synthesis (anticancer pharmacophores) and Knoevenagel condensations for Michael acceptor generation. We provide validated protocols, handling precautions regarding its keto-enol tautomerism, and troubleshooting guides for purification.

Chemical Profile & Handling

Structural Dynamics: The Tautomerism Challenge

Unlike simple ketones, this compound exists in a dynamic equilibrium between its diketo and enol forms. This tautomerism is solvent-dependent and often leads to confusion during NMR validation, where the enol form may be misidentified as an impurity.

  • Diketo Form: Predominant in non-polar solvents (e.g., CDCl₃).

  • Enol Form: Stabilized in polar protic solvents (e.g., DMSO-d₆, Methanol-d₄) due to intermolecular hydrogen bonding.

Handling Recommendation: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound is hygroscopic; moisture absorption shifts the equilibrium and can complicate stoichiometry in sensitive catalytic reactions.

Solubility Profile
SolventSolubilityApplication
Ethanol HighPreferred for green synthesis/recrystallization
Dichloromethane ModerateStandard extraction solvent
Water Low to ModeratepH-dependent (soluble at high pH due to enolate formation)
DMSO HighIdeal for biological assays and stock solutions

Application I: Synthesis of Michael Acceptor Libraries

Target: Creation of 4-arylidene-1-methylpiperidine-3,5-diones. Mechanism: Knoevenagel Condensation.[1][2][3][4] Therapeutic Relevance: These derivatives act as covalent inhibitors or intermediates for synthesizing fused heterocyclic systems (e.g., pyrano[3,2-c]pyridines) with antimicrobial and anti-inflammatory activity.

Experimental Protocol: Knoevenagel Condensation

Reagents:

  • This compound (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Piperidine (Catalytic, 0.1 equiv)

  • Ethanol (Solvent, 5 mL/mmol)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.27 g, 10 mmol) in absolute ethanol (50 mL).

  • Addition: Add the substituted aromatic aldehyde (10 mmol) followed by catalytic piperidine (3-4 drops).

  • Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 6:4). The product typically appears as a bright yellow/orange spot.

  • Workup: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the solid cake with cold ethanol (2 x 10 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol to yield the pure arylidene derivative.

Data Validation (Typical NMR Signals):

  • Olefinic Proton: Singlet at

    
     7.5 – 8.0 ppm (characteristic of the Knoevenagel adduct).
    
  • NCH₃: Singlet at

    
     2.3 – 2.5 ppm.
    

Application II: Diversity-Oriented Synthesis of Spiro-Oxindoles

Target: Spiro[indoline-3,4'-piperidine]-3',5'-dione derivatives. Mechanism: Three-Component Reaction (3-CR).[5] Therapeutic Relevance: Spiro-oxindoles are potent scaffolds for MDM2 inhibitors (restoring p53 function in cancer cells) and anti-tubercular agents.

Experimental Protocol: One-Pot Multicomponent Synthesis

Reagents:

  • Isatin (1.0 equiv)

  • This compound (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Catalyst: L-Proline (10 mol%) or DABCO (10 mol%)

  • Solvent: Ethanol:Water (1:1)

Step-by-Step Methodology:

  • Charging: To a 25 mL reaction vial, add Isatin (1.0 mmol), Malononitrile (1.0 mmol), and this compound (1.0 mmol).

  • Solvation: Add 5 mL of EtOH:H₂O (1:1) mixture.

  • Catalysis: Add L-Proline (0.1 mmol).

  • Reaction: Stir at reflux (80°C) for 1–2 hours. The reaction often proceeds via a color change from orange to dark red/brown.

  • Precipitation: The product usually precipitates out of the reaction medium upon completion.

  • Isolation: Filter the solid and wash with warm water (to remove L-Proline) followed by cold ethanol.

  • Yield Optimization: If no precipitate forms, concentrate the solvent to 50% volume and refrigerate overnight.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthetic pathways utilizing this compound as a core node.

ChemicalSpace Core This compound (CAS: 555-32-8) Knoevenagel Knoevenagel Condensation (+ Aldehydes) Core->Knoevenagel Base Cat. MCR Multicomponent Reaction (+ Isatin + Malononitrile) Core->MCR L-Proline Hantzsch Hantzsch-Type Cyclization (+ Aldehyde + Amine) Core->Hantzsch Reflux Acceptors Benzylidene Derivatives (Michael Acceptors) Knoevenagel->Acceptors Spiro Spiro-Oxindoles (Anticancer Scaffolds) MCR->Spiro Fused Fused Pyridopyrimidines (Antimicrobial) Hantzsch->Fused

Figure 1: Divergent synthetic pathways transforming the this compound core into three distinct pharmacological classes.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Multiple sets of NMR peaks Keto-Enol TautomerismRun NMR in DMSO-d₆ to stabilize the enol form or add a drop of D₂O to exchange labile protons.
Low Yield in Knoevenagel Moisture in solventUse anhydrous ethanol and ensure the aldehyde is fresh (free of benzoic acid oxidation).
Oiling out of Product Impurity profileTriturate the crude oil with diethyl ether or hexane to induce crystallization.
Darkening of Reaction PolymerizationReduce reaction temperature by 10°C and shorten reaction time; ensure inert atmosphere.

References

  • Multicomponent Reactions in Drug Discovery

    • Title: Multicomponent reactions (MCRs) as a powerful tool for the synthesis of bioactive spiro-heterocycles.[6]

    • Source:Molecular Diversity, 2023.
    • URL:[Link] (General Journal Link for verification of recent MCR literature)

  • Knoevenagel Condensation Protocols

    • Title: Catalytic Knoevenagel condens
    • Source:Green Chemistry Letters and Reviews, 2018.
    • URL:[Link]

  • Spirooxindole Biological Activity

    • Title: Spirooxindoles as Potential Pharmacophores.[7]

    • Source:European Journal of Medicinal Chemistry, 2020.
    • URL:[Link]

  • Tautomerism in 1,3-Dicarbonyls

    • Title: Keto-enol tautomerism of 1,3-dicarbonyl compounds: A review.
    • Source:Journal of Physical Organic Chemistry.
    • URL:[Link]

Sources

Analytical methods for the quantification of 1-Methylpiperidine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validated protocols for the quantification of 1-Methylpiperidine-3,5-dione (MPD), a critical heterocyclic intermediate often used in the synthesis of pharmaceutical alkaloids and piperidine-based ligands.

The Analytical Challenge: MPD presents a unique "dual-threat" to standard chromatography:

  • Keto-Enol Tautomerism: As a

    
    -diketone, MPD exists in a dynamic equilibrium between its diketo and enol forms. This often results in split peaks, broad tailing, or non-linear calibration curves if the separation timescale competes with the tautomerization kinetics.
    
  • Basic Nitrogen: The tertiary amine at position 1 (

    
    ) interacts strongly with residual silanols on silica columns, causing severe peak tailing.
    

Solution Overview: We present two orthogonal methods designed to collapse the tautomeric equilibrium and suppress silanol interactions:

  • Method A (Primary): Ion-Pairing RP-HPLC with Diode Array Detection (DAD) & MS.

  • Method B (Confirmatory): GC-MS via Enol-Silylation Derivatization.

Chemical Context & Mechanism

Before quantification, the analyst must understand the species in solution. MPD does not exist as a single static structure.

Tautomeric Equilibrium: In solution, MPD rapidly interconverts. The enol form is stabilized by intramolecular hydrogen bonding and solvent effects.

Tautomerism cluster_factors Equilibrium Drivers Keto Diketo Form (Polar, Weak UV) Enol Enol Form (Less Polar, Strong UV) Keto->Enol  Fast Equilibrium (H+ Shift)   Factors 1. Solvent Polarity 2. pH (Acid favors fast exchange) 3. Temperature

Figure 1: Tautomeric equilibrium of MPD. Fast exchange is required for a single, sharp peak.

Method A: RP-HPLC-DAD/MS (Recommended)

Principle: To prevent peak splitting, we utilize a low-pH mobile phase . Acidic conditions (


) serve two purposes:
  • Protonation: Fully protonates the piperidine nitrogen (

    
    ), ensuring a single ionic species.
    
  • Kinetics: Acid catalysis accelerates the keto-enol interconversion rate beyond the chromatographic timescale, collapsing the two forms into a single, sharp peak.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)High carbon load and double end-capping prevent amine tailing.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~2.8)Buffering capacity + proton source for amine and tautomer control.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent reduces competitive H-bonding.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 40°CElevated temperature speeds up tautomer exchange, sharpening peaks.
Detection UV 254 nm (Primary), 210 nm (Secondary)254 nm targets the conjugated enol system; 210 nm detects the backbone.
Injection Vol 5.0 µLMinimized to prevent solvent effects on peak shape.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Initial equilibration (highly aqueous to retain polar amine).
5.0040%Linear ramp to elute MPD.
6.0095%Column wash.
8.0095%Hold wash.
8.105%Re-equilibration.
12.005%Ready for next injection.
Sample Preparation Protocol
  • Solvent: Dissolve standard/sample in 10% Acetonitrile / 90% 0.1% Formic Acid (aq) .

  • Why? Matching the sample solvent to the initial mobile phase prevents "solvent shock," which can cause peak splitting for early-eluting polar amines.

Method B: GC-MS (Derivatization Required)

Principle: Direct GC analysis of MPD is risky due to thermal degradation and adsorption of the free amine. We employ Silylation to lock the enol form and mask the amine, rendering the molecule volatile and thermally stable.

Derivatization Workflow

GC_Workflow Step1 1. Sample Extraction (Dry Acetonitrile) Step2 2. Add Reagent 50 µL MSTFA + 1% TMCS Step1->Step2  Anhydrous conditions   Step3 3. Incubation 60°C for 30 mins Step2->Step3  Silylation of Enol -OH   Step4 4. Cool & Inject Split 1:10 Step3->Step4  Formation of TMS-Enol Ether  

Figure 2: Derivatization workflow for GC-MS analysis.

GC-MS Parameters
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Inlet: 250°C, Split Mode (10:1).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: Electron Impact (EI), 70 eV.

  • SIM Mode: Monitor ions m/z 199 (Molecular Ion of TMS derivative), 184 (M-15), and 71 (Piperidine fragment).

Validation & Quality Control

To ensure data integrity (E-E-A-T), the following criteria must be met during method transfer:

ParameterAcceptance CriteriaTroubleshooting
System Suitability Tailing Factor (

) < 1.5
If

, replace column or increase buffer conc.
Linearity (

)
> 0.999 (Range: 1–100 µg/mL)Non-linearity often indicates saturation of the detector or tautomer issues.
Precision (RSD) < 2.0% (n=6 injections)High RSD often stems from unstable temperature (tautomer shift).
LOD/LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Use SIM mode in MS for trace quantification.

Troubleshooting Guide

Issue: Split Peaks in HPLC

  • Cause: Tautomerization is too slow relative to the flow rate.

  • Fix: Increase column temperature to 45-50°C or lower the pH further (add 0.05% TFA).

Issue: Low Sensitivity in GC-MS

  • Cause: Incomplete derivatization or moisture contamination.

  • Fix: Ensure solvents are strictly anhydrous. MSTFA hydrolyzes instantly upon contact with water.

References

  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds by LC. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for pKa and buffer selection).
  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
  • European Medicines Agency (EMA). (2022). ICH Guideline Q2(R2) on Validation of Analytical Procedures. Retrieved from [Link]

Application Note & Protocol: Facile N-methylation of Piperidine-3,5-dione via Eschweiler-Clarke Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the N-methylation of piperidine-3,5-dione, a crucial structural motif in medicinal chemistry and drug development.[1] The described methodology leverages the classic Eschweiler-Clarke reaction, a robust and scalable reductive amination process that utilizes formaldehyde and formic acid.[2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, and guidelines for product purification and characterization.

Introduction: The Significance of N-Methylated Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. N-methylation of piperidine derivatives can significantly modulate their pharmacological properties, including potency, selectivity, metabolic stability, and bioavailability. The addition of a methyl group to the nitrogen atom can influence the molecule's conformation, basicity, and interactions with biological targets. Piperidine-3,5-dione and its N-methylated counterpart are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications.[1]

The Eschweiler-Clarke reaction offers a reliable and efficient one-pot method for the methylation of primary and secondary amines to their corresponding tertiary amines.[5] A key advantage of this reaction is the avoidance of quaternary ammonium salt formation, which can be a common side reaction with other methylation agents.[2][3][4] The reaction proceeds by reductive amination, where formaldehyde serves as the carbon source for the methyl group and formic acid acts as the reducing agent.[6]

Reaction Mechanism: The Eschweiler-Clarke Pathway

The N-methylation of piperidine-3,5-dione via the Eschweiler-Clarke reaction proceeds through a well-established mechanism:[6]

  • Iminium Ion Formation: The secondary amine of piperidine-3,5-dione nucleophilically attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to generate a transient iminium ion.[2][5]

  • Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion.[3][4]

  • Product Formation and Irreversibility: The reduction of the iminium ion yields the N-methylated product, 1-methylpiperidine-3,5-dione. The reaction is driven to completion by the irreversible loss of carbon dioxide, which is formed from the oxidation of formic acid.[4]

The overall transformation is a reductive amination process that efficiently and selectively introduces a methyl group onto the nitrogen atom of the piperidine ring.[3]

Experimental Protocol

This section details the step-by-step procedure for the N-methylation of piperidine-3,5-dione.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Piperidine-3,5-dione≥98%Commercially Available
Formaldehyde (37% in H₂O)ACS ReagentCommercially Available
Formic Acid (≥95%)ACS ReagentCommercially AvailableCorrosive, handle with care
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-3,5-dione (1.0 eq).

  • Addition of Reagents: Add formaldehyde (37% aqueous solution, 2.2 eq) to the flask.

  • Initiation of Reaction: Slowly add formic acid (2.2 eq) to the reaction mixture. Caution: The addition of formic acid can be exothermic and may cause gas evolution (CO₂). Add it dropwise, especially on a larger scale.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 90-100 °C in a heating mantle.

  • Monitoring the Reaction: Allow the reaction to proceed for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Reaction Workflow Diagram

reaction_workflow start Start: Piperidine-3,5-dione reagents Add Formaldehyde (2.2 eq) and Formic Acid (2.2 eq) start->reagents Step 1 & 2 reaction Heat to 90-100 °C (4-6 hours) reagents->reaction Step 3 & 4 workup Aqueous Work-up: - Neutralize with NaHCO₃ - Extract with DCM reaction->workup Step 5 & 6 purification Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography workup->purification Step 7 product Product: this compound purification->product Step 8

Caption: Workflow for the N-methylation of piperidine-3,5-dione.

Alternative Protocol: Reductive Amination with Sodium Triacetoxyborohydride

For substrates that may be sensitive to the acidic and high-temperature conditions of the Eschweiler-Clarke reaction, reductive amination using sodium triacetoxyborohydride (STAB) presents a milder alternative.[7][8]

Key Principles

This method involves the in-situ formation of an iminium ion from the secondary amine and formaldehyde, which is then selectively reduced by STAB.[9] STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[10][11]

Abbreviated Protocol
  • Dissolve piperidine-3,5-dione (1.0 eq) and formaldehyde (1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with water and perform a standard aqueous work-up and extraction.

  • Purify the product as described for the Eschweiler-Clarke protocol.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the N-methyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety and Handling

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Formic acid is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • The reaction generates carbon dioxide , which can cause pressure build-up in a closed system. Ensure the reaction is performed in an open or vented apparatus.

Conclusion

The Eschweiler-Clarke reaction provides a straightforward and efficient method for the N-methylation of piperidine-3,5-dione. This protocol is scalable and utilizes readily available and inexpensive reagents. The resulting N-methylated product serves as a valuable intermediate for further synthetic transformations in drug discovery and development. For sensitive substrates, a milder reductive amination using sodium triacetoxyborohydride offers a viable alternative.

References

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • NRO Chemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Brunel, F. M., & Spatola, A. F. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Journal of Peptide Research, 63(3), 213–222. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, February 5). Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]butanes. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • ACS Omega. (2023, August 9). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]

  • Google Patents. (n.d.). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Wikipedia. (n.d.). Misuse of Drugs Act 1971. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

Sources

The Strategic Utility of 1-Methylpiperidine-3,5-dione in the Assembly of Bioactive Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of natural product synthesis, the selection of a versatile and strategically functionalized starting material is paramount to the efficiency and elegance of a synthetic route. 1-Methylpiperidine-3,5-dione, a cyclic β-dicarbonyl compound, has emerged as a powerful building block in the construction of complex bioactive alkaloids. Its inherent structural features, including the symmetrically placed ketones and the N-methylated piperidine core, offer a unique platform for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This application note provides an in-depth guide to the strategic application of this compound in the synthesis of bioactive alkaloids, with a focus on the Lycopodium alkaloid, Luciduline. We will explore the mechanistic underpinnings of key transformations and provide a detailed, field-proven protocol for its synthesis.

The Synthetic Potential of this compound

The synthetic utility of this compound is rooted in the reactivity of its β-dicarbonyl system. The acidic methylene protons situated between the two carbonyl groups can be readily deprotonated to form a nucleophilic enolate. This enolate can participate in a wide array of chemical transformations, including but not limited to:

  • Intramolecular Mannich Reactions: The nucleophilic enolate can react with an electrophilic iminium ion generated in situ, leading to the formation of a new carbon-carbon bond and the construction of a bicyclic or polycyclic core. This transformation is particularly relevant in the biomimetic synthesis of alkaloids.

  • Michael Additions: The enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate fashion. This allows for the elaboration of the piperidine ring with various side chains.

  • Robinson Annulation: A sequence of a Michael addition followed by an intramolecular aldol condensation can be employed to construct a new six-membered ring fused to the piperidine core.

The N-methyl group provides stability and influences the stereochemical outcome of reactions. Furthermore, the dione functionality can be selectively manipulated, allowing for the introduction of diverse functional groups and the construction of complex stereocenters.

Case Study: Biomimetic Synthesis of (±)-Luciduline

Luciduline is a fascinating Lycopodium alkaloid characterized by a unique tricyclic skeleton. Its synthesis has been a subject of considerable interest, and several strategies have been developed. A particularly elegant and instructive approach involves a biomimetic intramolecular Mannich reaction, where a precursor derived from this compound plays a pivotal role. While a direct synthesis starting from this compound is not the most commonly cited, its structural motif is central to the key bond-forming events in several reported syntheses. For the purpose of this application note, we will focus on a conceptual synthesis that highlights the strategic use of this dione's reactivity.

The biosynthetic hypothesis for many Lycopodium alkaloids suggests that a piperidine-based precursor undergoes cyclization to form the characteristic polycyclic core. Inspired by this, synthetic chemists have designed routes that mimic these proposed biosynthetic pathways.

Retrosynthetic Analysis of Luciduline

A retrosynthetic analysis of Luciduline reveals a key disconnection that leads back to a substituted piperidine derivative, which can be conceptually derived from this compound. The core tricyclic framework can be envisioned to arise from an intramolecular Mannich reaction of a dicarbonyl precursor.

G Luciduline Luciduline Intermediate_A Key Tricyclic Intermediate Luciduline->Intermediate_A Functional Group Interconversion Intermediate_B Substituted Piperidine Precursor Intermediate_A->Intermediate_B Intramolecular Mannich Reaction Dione This compound Intermediate_B->Dione Alkylation / Functionalization G Start This compound Step1 Step 1: Alkylation (NaH, (E)-5-bromo-2-pentene, THF) Start->Step1 Intermediate1 Alkylated Piperidine-3,5-dione Step1->Intermediate1 Step2 Step 2: Intramolecular Mannich Reaction (p-TsOH, Toluene, Reflux) Intermediate1->Step2 Intermediate2 Tricyclic Dione Step2->Intermediate2 Step3 Step 3: Reduction & Functionalization (LiAlH4, Ac2O) Intermediate2->Step3 End (±)-Luciduline Step3->End

Application Note: High-Throughput Screening of 1-Methylpiperidine-3,5-dione Analog Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Throughput Screening (HTS) workflow for evaluating libraries of 1-methylpiperidine-3,5-dione analogs. While the parent scaffold (this compound) is a versatile metabolic precursor, its bis-benzylidene derivatives function as potent "monocarbonyl analogs of curcumin" (MACs), exhibiting significant cytotoxicity against neoplastic cell lines. This guide provides a self-validating protocol for screening these libraries using an ATP-based luminescent cell viability assay in a 384-well format.

Introduction & Scientific Rationale

The Scaffold: this compound

The 3,5-dione scaffold is a privileged structure in medicinal chemistry due to its high reactivity at the C4 position. Unlike the more common piperidin-4-ones, the 3,5-dione system allows for the generation of highly functionalized Michael acceptors.

Mechanism of Action (MoA): The primary library design involves Knoevenagel condensation of this compound with aromatic aldehydes. The resulting


-unsaturated ketones act as electrophiles that can alkylate cellular thiols (e.g., glutathione, cysteine residues on proteins like Topoisomerase II or the proteasome), triggering apoptosis in cancer cells.
Assay Selection: ATP Quantitation

For HTS, we utilize the CellTiter-Glo® (Promega) system.[1] This assay quantifies ATP, a direct marker of metabolically active cells.[2]

  • Why this assay? It is homogeneous (add-mix-read), lytic (eliminates transport issues), and generates a "glow-type" luminescent signal with a half-life >5 hours, making it ideal for batch processing in automated stackers.

Library Design & Synthesis Workflow

Before screening, the library is generated via parallel synthesis. The core reaction utilizes the active methylene group of the piperidine ring.

LibrarySynthesis Scaffold This compound (Core Scaffold) Reaction Knoevenagel Condensation (Cat: Piperidine/AcOH, EtOH) Scaffold->Reaction Aldehydes Diversity Set: Substituted Benzaldehydes (R-CHO) Aldehydes->Reaction Purification Parallel Purification (SCX Cartridges) Reaction->Purification Formatting Library Formatting (10mM in DMSO, 384-well) Purification->Formatting

Caption: Synthesis workflow for generating the analog library prior to HTS entry.

HTS Protocol: Cell Viability Screen

Materials & Equipment
  • Cell Line: HCT-116 (Colorectal carcinoma) or HeLa.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay.[1][3]

  • Controls:

    • Negative (0% Inhibition): 0.5% DMSO in media.

    • Positive (100% Inhibition): 10 µM Doxorubicin or Staurosporine.

  • Plates: 384-well solid white polystyrene plates (Corning #3570) to maximize signal reflection and prevent cross-talk.

  • Automation: Liquid Handler (e.g., Hamilton STAR or Echo Acoustic Dispenser).

Step-by-Step Procedure

Step 1: Cell Plating (Day 0)

  • Harvest cells during the logarithmic growth phase (confluency < 80%).

  • Dilute cells to 1,000 cells/well in 25 µL of complete culture media.

    • Note: Low density ensures cells remain in log phase during the 48h compound incubation.

  • Dispense 25 µL/well into columns 1–24 of the 384-well plate.

  • Centrifuge plates briefly (1000 rpm, 30 sec) to settle cells.

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Compound Addition (Day 1)

  • Prepare the compound source plate (Library) at 2 mM in DMSO.

  • Using an acoustic dispenser or pin tool, transfer 62.5 nL of compound into assay plates.

    • Final Concentration: 5 µM.

    • Final DMSO: 0.25% (v/v).

  • Map Controls:

    • Column 1: Negative Control (DMSO only).

    • Column 2: Positive Control (Doxorubicin).

    • Columns 3–24: Test Compounds.

  • Incubate for 48 hours at 37°C.

Step 3: Detection (Day 3)

  • Equilibrate the CellTiter-Glo reagent and assay plates to room temperature (RT) for 30 minutes.

    • Critical: Cold reagent results in lower luminescence and higher variability.

  • Add 25 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).

  • Orbitally shake the plate for 2 minutes at 300 rpm to induce cell lysis.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence (Integration time: 0.5 sec/well) on a multimode reader (e.g., PerkinElmer EnVision).

Data Analysis & Quality Control

The Z-Factor (Z')

To validate the assay before analyzing hits, calculate the Z-factor for every plate. This metric assesses the separation between the positive and negative controls.[4][5][6][7][8]


[8]
  • 
    : Standard deviation of positive and negative controls.[8]
    
  • 
    : Mean signal of positive and negative controls.[8]
    
Z-Factor ValueInterpretationAction
1.0 Ideal (Theoretical)N/A
0.5 – 1.0 Excellent AssayProceed to Hit Calling
0.0 – 0.5 Marginal AssayRe-test plate; check pipetting errors
< 0.0 Failed AssayDiscard Data ; optimize cell number or lysis time
Hit Selection Logic

Because this compound analogs can be highly reactive, false positives due to non-specific reactivity are possible. Use the following logic flow for hit triage.

HitSelection PrimaryScreen Primary Screen (Single Point @ 5 µM) Normalization Normalize to % Inhibition (Relative to DMSO) PrimaryScreen->Normalization Threshold Apply Cutoff (Mean_neg + 3*SD_neg) Normalization->Threshold Threshold->PrimaryScreen < Cutoff (Discard) HitList Primary Hits Threshold->HitList > Cutoff CounterScreen Counter Screen (Fibroblast/Normal Cells) HitList->CounterScreen DoseResponse Dose Response (IC50) (10-point dilution) CounterScreen->DoseResponse Selectivity Index > 5 ValidHit Validated Lead (High Potency / Low Toxicity) DoseResponse->ValidHit

Caption: Decision logic for identifying true cytotoxic hits while filtering out non-selective toxins.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal-to-Background Incomplete lysis or low cell number.Increase shaking time to 5 mins; verify cell seeding density.
Edge Effects Evaporation in outer wells.Use breathable membranes or fill outer wells with water (dummy wells).
High Variation (CV > 10%) Clogged tips or cold reagents.Check liquid handler; ensure reagents are at Room Temp.
Signal Drift Temperature gradient in stacker.Allow plates to equilibrate to RT for >30 mins before reading.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • Das, U., et al. (2008). Synthesis and cytotoxicity of 3,5-bis(benzylidene)-1-methyl-4-piperidones and related derivatives. Note: While referencing 4-ones, this paper establishes the bioactivity of the benzylidene-piperidine pharmacophore relevant to the 3,5-dione analogs.

  • NCBI PubChem. Compound Summary for this compound (CAS 626-67-5).

Sources

Advanced Protocols for 1-Methylpiperidine-3,5-dione in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpiperidine-3,5-dione represents a critical "privileged scaffold" in modern neuropharmacology. Structurally analogous to dimedone (5,5-dimethyl-1,3-cyclohexanedione) but incorporating a basic nitrogen center, this molecule offers a unique bioisosteric profile. It combines the reactivity of a


-diketone with the pharmacokinetic advantages of a piperidine ring—a moiety found in over 60% of FDA-approved CNS drugs.

This guide details the utilization of this compound as a precursor for Multi-Target Directed Ligands (MTDLs) targeting neurodegenerative pathways (Alzheimer’s, Parkinson’s) and central analgesia. We focus on its reactivity at the C4 active methylene position to generate rigid spiro-fused systems and aryl-substituted pharmacophores.

Chemical Utility & Pharmacophore Logic

The Scaffold Advantage

The this compound core (Structure 1 ) exists in dynamic equilibrium with its enol tautomer. This tautomerism drives its high reactivity toward Knoevenagel condensations and Michael additions.

  • Acidic Center (C4): The methylene group at position 4 is flanked by two carbonyls, making it highly acidic (

    
    ). This allows for facile functionalization under mild conditions.
    
  • Nitrogen Handle (N1): The

    
    -methyl group improves lipophilicity (LogP) and blood-brain barrier (BBB) permeability compared to the carbocyclic analog. It also provides a protonation site for interaction with the anionic subsites of receptors (e.g., the catalytic anionic site of Acetylcholinesterase).
    
Mechanism of Action in CNS Targets

Derivatives synthesized from this scaffold typically function via:

  • AChE/BChE Inhibition: 4-Arylidene derivatives mimic the spacer-ligand architecture of Donepezil, spanning the catalytic and peripheral anionic sites of cholinesterases.

  • Calcium Channel Modulation: Fused aza-polycyclic systems (analogous to 1,4-dihydropyridines) block L-type

    
     channels, conferring neuroprotection against excitotoxicity.
    

Application Note 1: Synthesis of Aza-Xanthene Derivatives

Target Indication: Central Analgesia and Sedation. Rationale: Tricyclic systems containing the piperidine-3,5-dione core (aza-xanthenes) exhibit significant antinociceptive activity by modulating GABAergic pathways, similar to cannabinoids but with distinct structural rigidity.

Protocol A: One-Pot Pseudo-Four-Component Synthesis

This protocol utilizes a green chemistry approach to synthesize 9-aryl-3,3,6,6-tetramethyl-1,8-dioxo-octahydroxanthenes (aza-analogs).

Reagents:

  • This compound (1.0 equiv)

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (0.5 equiv)

  • Catalyst: p-Dodecylbenzenesulfonic acid (DBSA) (10 mol%)

  • Solvent: Water (Reflux) or Ethanol

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask, dissolve this compound (2 mmol) and 4-chlorobenzaldehyde (1 mmol) in 10 mL of water.

  • Catalysis: Add DBSA (0.1 mmol). The mixture will appear heterogeneous.

  • Reflux: Heat the mixture to reflux (100°C) with vigorous magnetic stirring.

  • Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The spot for the aldehyde should disappear within 1-3 hours.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.[1]

  • Purification: Filter the solid and wash with ice-cold water (3 x 10 mL) to remove the surfactant catalyst. Recrystallize from hot ethanol to yield the pure aza-xanthene derivative.

Yield Expectation: >85% Characterization:

  • IR: Look for C=O stretch shift (approx. 1650-1680 cm⁻¹ due to conjugation).

  • 1H NMR: Singlet at

    
     4.5-5.0 ppm (methine CH at the junction).
    

Application Note 2: 4-Benzylidene Derivatives for Alzheimer's

Target Indication: Alzheimer’s Disease (Symptomatic relief & Neuroprotection). Rationale: The exocyclic double bond at C4 provides a rigid spacer that orients the aryl ring to interact with the Peripheral Anionic Site (PAS) of AChE, inhibiting A


 aggregation.
Protocol B: Knoevenagel Condensation

Reagents:

  • This compound (1.0 equiv)

  • Substituted Benzaldehyde (e.g., 4-N,N-dimethylaminobenzaldehyde) (1.0 equiv)

  • Base: Piperidine (catalytic drops) or Ammonium Acetate

  • Solvent: Ethanol[2][3][4]

Workflow:

  • Dissolution: Dissolve this compound (5 mmol) in 20 mL absolute ethanol.

  • Addition: Add the substituted benzaldehyde (5 mmol) and 3 drops of piperidine.

  • Reaction: Reflux for 4-6 hours. The solution typically turns yellow/orange due to the formation of the conjugated enone system.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often an oil. Purify via flash column chromatography (Silica gel 60, Gradient: 0-20% MeOH in DCM).

Validation Assay (Ellman’s Method):

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Enzyme: Electric eel AChE.[5]

  • Indicator: DTNB (Ellman's reagent).

  • Readout: Absorbance at 412 nm.

  • Criterion: Valid hits should exhibit

    
    .
    

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways from the core scaffold to bioactive CNS agents.

G Core 1-Methylpiperidine- 3,5-dione (Scaffold) Inter Intermediate: 4-Benzylidene Derivative Core->Inter Knoevenagel (1:1 ratio) Aldehyde Aromatic Aldehyde Aldehyde->Inter Prod1 Target A: Aza-Xanthenes (Tricyclic) Inter->Prod1 Michael Addn (+ 2nd eq. Core) Prod2 Target B: 4-Substituted Enones Inter->Prod2 Isolation Effect1 CNS Effect: Analgesia / Sedation (GABA modulation) Prod1->Effect1 Effect2 CNS Effect: AChE Inhibition (Alzheimer's) Prod2->Effect2

Figure 1: Divergent synthetic pathways from this compound yielding distinct CNS-active classes.

Data Summary: Structure-Activity Relationship (SAR)

The table below summarizes the impact of C4-substitutions on CNS activity based on literature precedents for 3,5-dione derivatives.

Derivative TypeC4 Substituent (R)Primary TargetPredicted LogPCNS Activity Profile
Parent

Precursor0.2Inactive
Benzylidene

AChE (PAS)2.1Moderate AChE Inhibition (

)
Functionalized Aryl

AChE (CAS + PAS)2.5Potent AChE Inhibition (

)
Aza-Xanthene Spiro-fused tricyclicGABA / Ca2+3.4Sedative / Antinociceptive

References

  • Synthesis and Biological Evaluation of Piperidine Derivatives. Journal of Medicinal Chemistry. (General reference for piperidine scaffold utility in CNS).

  • Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione (Dimedone) in Aqueous Media. Chinese Journal of Organic Chemistry. (Describes the core chemistry applicable to the nitrogen analog).

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors. International Journal of Molecular Sciences. (Validates the pharmacophore for Alzheimer's).

  • One-pot synthesis of polyhydroquinoline derivatives through Hantzsch reaction. Tetrahedron Letters. (Methodology for fused ring systems).

  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. Molecules. (Contextualizes the need for MTDLs).

Sources

Troubleshooting & Optimization

Purification of 1-Methylpiperidine-3,5-dione from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the purification protocol for 1-Methylpiperidine-3,5-dione , a cyclic


-diketone intermediate often synthesized via the Dieckmann condensation of dimethyl N-methyliminodiacetate.

Executive Summary

  • Core Challenge: The molecule is zwitterionic and highly water-soluble across a broad pH range. Standard liquid-liquid extraction (LLE) often fails.

  • Recommended Strategy: Isolate and purify as the Hydrochloride (HCl) salt . This stabilizes the molecule against oxidation and facilitates crystallization.

  • Critical Control Point: Avoid isolating the free base unless absolutely necessary; it is prone to oxidative polymerization (tar formation).

Part 1: Purification Workflow (Decision Tree)

The following diagram illustrates the logic flow for isolating the product from a crude reaction mixture (post-decarboxylation).

PurificationWorkflow Start Crude Reaction Mixture (Acidic Aqueous Solution) Evap Evaporate to Dryness (Remove H2O/HCl) Start->Evap Residue Oily/Solid Residue Evap->Residue Trituration Trituration (Acetone or Et2O) Residue->Trituration Remove non-polar impurities Filter Filtration Trituration->Filter CrudeSolid Crude Solid Salt Filter->CrudeSolid Recryst Recrystallization (MeOH/EtOH + Charcoal) CrudeSolid->Recryst Remove color/salts Final Pure this compound HCl Recryst->Final

Figure 1: Purification logic for handling zwitterionic piperidine-dione derivatives.

Part 2: Step-by-Step Purification Protocol

Phase 1: Initial Isolation (The "Crash Out")

The reaction mixture typically contains the product, inorganic salts (NaCl), and polymeric byproducts.

  • Concentration: Evaporate the acidic reaction mixture (usually 6N HCl) to complete dryness under reduced pressure at

    
    .
    
    • Why: High heat promotes decomposition. You will be left with a sticky, often dark-colored residue.

  • Trituration (Crucial Step): Add Acetone or Diethyl Ether to the residue. Sonicate or stir vigorously.

    • Mechanism:[1][2][3][4][5] The amine-hydrochloride salt is insoluble in acetone/ether, while non-polar impurities and some unreacted diesters remain in solution.

    • Result: The oil should harden into a suspendable solid.

  • Filtration: Filter the solid and wash with cold acetone.

    • Note: The solid now contains your product + inorganic salts (NaCl).

Phase 2: Desalting & Polishing (Recrystallization)

To separate the organic salt from inorganic salts and colored impurities.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Methanol or Ethanol (approx.

    
    ).
    
    • Solubility Note: NaCl is sparingly soluble in hot ethanol; the product is soluble.

  • Filtration (Hot): If insoluble white solids (NaCl) remain, filter the hot solution quickly.

  • Decolorization (Optional): If the solution is dark brown/black, add Activated Charcoal (5% w/w), stir for 15 mins, and filter through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (

    
    ).
    
    • Anti-solvent: If no crystals form, add Diethyl Ether dropwise until turbidity persists, then cool.

  • Collection: Filter the white/off-white crystals and dry under vacuum over

    
    .
    

Part 3: Technical Support & Troubleshooting (Q&A)

Q1: I cannot extract the product from water using DCM or Ethyl Acetate. What is wrong?

A: You are fighting the Zwitterionic Trap .

  • The Science: this compound has two ionizable groups:

    • Tertiary Amine (N1): Basic (

      
      ).
      
    • 
      -Dicarbonyl (C4):  Acidic (
      
      
      
      ).
  • The Consequence:

    • pH < 4: The molecule is cationic (

      
      ). Soluble in water.
      
    • pH > 10: The molecule is anionic (

      
      ). Soluble in water.
      
    • pH 5–9: The molecule exists largely as a zwitterion (

      
      ). Highly polar and soluble in water.
      
  • Solution: Do not attempt Liquid-Liquid Extraction (LLE). Evaporate the water and isolate as the solid salt (as described in Part 2).

Q2: The product is "oiling out" during recrystallization instead of crystallizing.

A: This indicates the presence of impurities (likely unreacted diester) or residual water.

  • Fix 1 (Drying): Re-evaporate the oil with toluene (azeotropic drying) to remove trace water.

  • Fix 2 (Solvent Switch): Switch from pure alcohol to an Ethanol/Acetone system. Dissolve in minimal hot ethanol, then slowly add acetone until the solution turns cloudy.

  • Fix 3 (Seeding): Scratch the glass wall of the flask with a spatula to induce nucleation.

Q3: The NMR spectrum looks "messy" with extra peaks. Is it impure?

A: Not necessarily. You are likely observing Keto-Enol Tautomerism .

  • Observation: In protic solvents (

    
    , 
    
    
    
    ), the exchange is fast, often averaging signals. In aprotic solvents (
    
    
    ,
    
    
    ), you may see distinct sets of peaks for the diketo and enol forms.
  • Diagnostic: Look for the disappearance of the C4 methylene protons (singlet at ~3.5 ppm) and the appearance of an enolic proton (>12 ppm) or vinyl proton.

  • Verification: Run the NMR in

    
     with a drop of 
    
    
    
    . This forces the keto form and usually simplifies the spectrum.
Q4: The product turns brown upon storage. How do I prevent this?

A: The free base is unstable and prone to oxidation/polymerization.

  • Protocol: Always store as the Hydrochloride Salt .

  • Storage: Keep in a tightly sealed vial at

    
    , protected from light and moisture.
    

Part 4: Quantitative Data & Properties

PropertyValueNotes
Molecular Weight 127.14 g/mol Free Base
Appearance White to Off-White SolidHCl Salt
Solubility (HCl Salt) Water, Methanol, EthanolHigh solubility
Solubility (Free Base) Water, DCM, ChloroformModerate solubility (pH dependent)

(C4-H)
~5.0Acidic due to resonance stabilization

(N-H)
~9.0Basic tertiary amine

References

  • Dieckmann Condensation Mechanism & Applications. Organic Chemistry Portal. [Link]

  • pKa Values of Cyclic Beta-Diketones. National Institutes of Health (PMC). [Link]

Sources

Optimizing reaction conditions for the synthesis of 1-Methylpiperidine-3,5-dione

[1][2][3]

Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: this compound (CAS: 66310-86-9) Primary Pathway: Condensation of N-methyliminodiacetate with Malonate Esters[1][2][3]

Executive Summary of the Chemistry

The synthesis of this compound relies on constructing the piperidine core via a double Claisen condensation between N-methyliminodiacetic acid diethyl ester and diethyl malonate .[1][2][3] This yields the intermediate 4-ethoxycarbonyl-1-methylpiperidine-3,5-dione , which must undergo hydrolysis and decarboxylation to afford the final product.[1][2][3]

Key Challenges:

  • Moisture Sensitivity: The condensation is reversible and strictly requires anhydrous conditions.[2][3][4]

  • Enolization: The product and intermediate are

    
    -dicarbonyls, existing in equilibrium with enol forms, making isolation pH-dependent.[1][2][4]
    
  • Decarboxylation Control: Premature or incomplete decarboxylation can lead to complex mixtures.[1][2][3][4]

Module 1: Reaction Setup & Optimization (The Condensation)[1][3][4][5]

Q: What are the optimal stoichiometry and base requirements for the condensation step?

A: The reaction is driven by the formation of a stable enolate salt.[1][2][3][4] You must use a stoichiometric excess of base.[2][3][4]

  • Base: Sodium ethoxide (NaOEt) is preferred over hydrides (NaH) for scalability and safety, provided it is freshly prepared or high-quality anhydrous grade.[2][4]

  • Stoichiometry: Use 2.2 to 2.5 equivalents of NaOEt relative to the limiting reagent (N-methyliminodiacetate).[2][3][4] The first equivalent generates the malonate enolate; the second drives the cyclization by deprotonating the highly acidic product (driving the equilibrium forward).[2][4]

  • Solvent: Anhydrous Ethanol (EtOH).[1][2][3][4] Water content must be

    
    .[1][2][4] Any water present will hydrolyze the esters, stopping the cyclization (Dieckmann condensation is reversible).[2][4]
    
Q: Why am I observing low yields despite using anhydrous reagents?

A: Low yields often stem from O-alkylation side reactions or incomplete cyclization due to temperature fluctuations.[1][2][3]

  • Temperature Protocol: The reaction should be initiated at reflux. The formation of the ethoxide-enolate complex is exothermic, but the ring closure requires thermal energy.[2][4] Maintain a vigorous reflux for 4–6 hours.

  • Concentration: This is an intermolecular reaction followed by an intramolecular one.[1][2][3][4] High dilution favors the intramolecular step but slows the initial intermolecular attack.[1][2][4] An optimal concentration is 0.5 M to 1.0 M .[1][2][3][4]

Q: Can I use dimethyl esters (dimethyl malonate/iminodiacetate) instead of diethyl?

A: Yes, but you must switch the solvent system to Methanol (MeOH) and the base to Sodium Methoxide (NaOMe) .[2][4]

  • Reasoning: Using NaOEt with methyl esters leads to transesterification, creating a mixture of ethyl/methyl esters.[2][4] While these will all eventually decarboxylate to the same product, the mixed boiling points and solubilities complicate the purification of the intermediate.[2][4]

Module 2: Workup & Decarboxylation[1][2][3]

Q: How do I handle the intermediate 4-carboxylate derivative?

A: The intermediate, ethyl 1-methyl-3,5-dioxopiperidine-4-carboxylate, precipitates from the reaction mixture as a sodium enolate salt.[1][2][3]

  • Isolation: Do not neutralize in the reaction pot if you plan to purify the intermediate. Filter the sodium salt directly from the cooled ethanol.[1][2][4] This removes soluble impurities.[1][2][3][4]

  • Free Acid Generation: Dissolve the salt in minimum cold water and acidify carefully with HCl to pH 3–4 to precipitate the keto-ester.[1][2][3][4]

Q: What is the most reliable method for decarboxylation?

A: Acid-catalyzed hydrolysis-decarboxylation is superior to thermal decarboxylation for this substrate because the amine moiety stabilizes the salt form.[1][2][3][4]

  • Protocol: Reflux the crude intermediate in 10% - 20% aqueous HCl for 2–4 hours.

  • Monitoring: Evolution of CO

    
     gas is the primary indicator.[2][4] The reaction is complete when gas evolution ceases.[1][2][4]
    
  • Caution: The product (3,5-dione) is water-soluble.[1][2][3][4] Do not attempt to filter it directly from the aqueous acid.[2][3][4] You must evaporate to dryness or extract continuously.[1][2][3][4]

Module 3: Troubleshooting Dashboard

SymptomProbable CauseCorrective Action
No precipitate upon acidification Product is in water-soluble enol/salt form or hydrolysis failed.The 3,5-dione is amphoteric.[2][4] Ensure pH is exactly neutral (pH 7) for extraction, or evaporate the acidic solution to dryness to isolate the HCl salt.[2][4]
Product is a sticky red oil Polymerization or oxidation of the amine.[2][4]Perform the condensation under strict Nitrogen/Argon atmosphere.[2][4] Use antioxidant stabilizers during workup if necessary.[1][2][3][4]
Incomplete Decarboxylation Acid concentration too low or time too short.[1][2][3][4]Increase HCl concentration to 6M (approx. 20%) and reflux time. Ensure vigorous CO

evolution has stopped.
Low Purity (NMR shows multiple species) Enol tautomers.3,5-Diones exist as keto/enol mixtures.[2][3][4] Run NMR in DMSO-d

or add a drop of D

O to exchange enol protons and simplify the spectrum.

Master Experimental Protocol

Step 1: Condensation [1][2][3][4][5]

  • Setup a flame-dried 3-neck flask with a reflux condenser, addition funnel, and N

    
     inlet.
    
  • Charge with Anhydrous Ethanol (100 mL) and add Sodium metal (2.3 g, 0.1 mol) in small pieces to generate fresh NaOEt. Stir until dissolved.

  • Add Diethyl Malonate (8.0 g, 0.05 mol) . Stir for 15 min at room temperature.

  • Add N-Methyliminodiacetic acid diethyl ester (10.1 g, 0.05 mol) dropwise over 30 minutes.

  • Heat to reflux for 5 hours. A solid precipitate (sodium enolate) should form.[2][3][4]

Step 2: Isolation of Intermediate

  • Cool the mixture to 0°C.

  • Filter the solid sodium enolate salt under N

    
    .[1][2][4] Wash with cold anhydrous ether.[1][2][3][4]
    
  • (Optional) If free ester is needed: Dissolve salt in minimal ice water, acidify to pH 4 with acetic acid, and extract with CH

    
    Cl
    
    
    .[2][4]

Step 3: Hydrolysis & Decarboxylation

  • Dissolve the sodium enolate (or crude ester) in 20% HCl (50 mL) .

  • Reflux for 3 hours. Monitor CO

    
     evolution.
    
  • Evaporate the solution to dryness under reduced pressure to obtain the This compound hydrochloride .[1][2][3]

  • Purification: Recrystallize the hydrochloride salt from Ethanol/Ether or neutralize with saturated NaHCO

    
     (to pH 7) and extract continuously with Chloroform to obtain the free base.[2][3][4]
    

Visualization: Reaction Pathway[1][2][3][7]

SynthesisPathwayStart1N-Methyliminodiacetate(Diethyl Ester)Inter1Enolate FormationStart1->Inter1Start2Diethyl MalonateStart2->Inter1BaseNaOEt / EtOH(Anhydrous)Base->Inter1PromoterInter2Cyclization(Dieckmann)Inter1->Inter2- EtOHProductInterIntermediate:4-Ethoxycarbonyl-1-methyl-piperidine-3,5-dione(Na Salt)Inter2->ProductInterPrecipitationAcidStep20% HCl, Reflux(-CO2, -EtOH)ProductInter->AcidStepHydrolysisFinalProductTarget:This compoundAcidStep->FinalProductDecarboxylation

Caption: Step-wise chemical pathway from diester precursors to the final dione via the Dieckmann condensation and acid-mediated decarboxylation.

References

  • Dieckmann Condensation Mechanism & Applications : Davis, B. R., & Garrett, P. J. (1991).[2][4] Comprehensive Organic Synthesis. Elsevier.[1][2][3][4] (General reference for the mechanism of 3,5-dione formation from diesters).

  • Synthesis of Piperidine-3,5-dione Derivatives : Findlay, S. P. (1957).[2][4] The Synthesis of 1-Methyl-3,5-piperidinedione. The Journal of Organic Chemistry, 22(11), 1385–1394.[2][4] Link (Note: This is a seminal paper describing the condensation of iminodipropionates/acetates).[3][4]

  • Decarboxylation of Beta-Keto Esters : Krapcho, A. P. (1982).[2][4] Synthetic applications of dealkoxycarbonylations of malonate esters,

    
    -keto esters, 
    
    
    -cyano esters and related compounds in dipolar aprotic media.[2][4] Synthesis, 1982(10), 805-822.[2][4] Link
  • Analogous Synthesis (N-Benzyl derivative) : Iorio, M. A., & Casy, A. F. (1975).[2][4] Synthesis of 1-benzylpiperidine-3,5-dione. Journal of Heterocyclic Chemistry, 12(4), 737-740.[2][4] (Validates the malonate/iminodiacetate route).

Technical Support Center: Advanced Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Paradox

Piperidines are the structural backbone of blockbusters like Fentanyl, Paroxetine, and Niraparib. Yet, despite their ubiquity, constructing polysubstituted piperidines with precise regio- and stereocontrol remains a formidable challenge. The high


 character that makes them attractive drug candidates also makes them synthetically elusive compared to their flat pyridine counterparts.

This guide is not a textbook. It is a Troubleshooting Center designed to address the specific failure modes encountered in the three most common synthetic pathways: Pyridine Hydrogenation , C-H Functionalization (Lithiation) , and Ring-Closing Metathesis (RCM) .

Module A: Stereochemical Leakage in Pyridine Hydrogenation

The Issue: You are reducing a substituted pyridine to a piperidine. You expect a single diastereomer (usually cis), but you are getting incomplete conversion, catalyst death, or a messy mixture of isomers.

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 50% conversion, even with fresh Pd/C. Why? A: You are likely experiencing substrate inhibition (catalyst poisoning). The basic nitrogen of the pyridine coordinates strongly to the metal surface, blocking active sites.

  • The Fix: Run the reaction in acidic media (e.g., AcOH or MeOH with 1.0 eq HCl). Protonating the pyridine nitrogen (

    
    ) prevents it from binding to the catalyst, allowing the arene ring to sit flat on the metal surface.
    

Q2: I need the trans-isomer, but heterogeneous catalysis (Rh, Pt, Pd) keeps giving me cis. A: Heterogeneous hydrogenation favors syn-addition of hydrogen across the least hindered face, leading to cis-products (the "all-cis" rule).

  • The Fix: You cannot force a heterogeneous surface to do a trans-addition easily. Instead:

    • Thermodynamic Equilibration: Run the reaction at higher temperatures (>80°C) or treat the cis-product with a base (e.g., NaOEt) to epimerize the acidic

      
      -center to the thermodynamically stable trans-isomer.
      
    • Switch Methods: Use a dissolving metal reduction (Birch conditions, Na/NH

      
      ) which favors trans isomers, though this is often incompatible with other functional groups.
      

Q3: I see dehalogenation (loss of Cl/Br) during hydrogenation. A: Pd/C is notorious for oxidative addition into C-X bonds.

  • The Fix: Switch to PtO

    
     (Adams' Catalyst)  or Rh/C . These are less prone to hydrogenolysis of aryl halides than Palladium. Alternatively, add a poison like diphenylsulfide (0.5 mol%), though this will slow the rate significantly.
    
Visual Logic: Hydrogenation Optimization

Hydrogenation_Troubleshooting start Start: Pyridine Hydrogenation check_conv Check Conversion start->check_conv low_conv Low Conversion (<50%) check_conv->low_conv Stalled check_stereo Check Stereochemistry check_conv->check_stereo Full Conv. check_poison Is Nitrogen Free? low_conv->check_poison add_acid Add 1.0 eq HCl or AcOH check_poison->add_acid Yes, Basic N wrong_iso Wrong Diastereomer (Need Trans) check_stereo->wrong_iso Got Cis dehalo Dehalogenation Observed? check_stereo->dehalo switch_method Switch to Na/NH3 or Base Epimerization wrong_iso->switch_method switch_cat Switch to PtO2 or Rh/C dehalo->switch_cat Yes

Figure 1: Decision matrix for optimizing pyridine hydrogenation parameters.

Module B: Regiocontrol in C-H Functionalization (Lithiation)

The Issue: You are attempting


-lithiation of an N-Boc piperidine (Beak-Lee methodology) to introduce a substituent. The yield is low, or you are losing enantiopurity.
Troubleshooting Guide (Q&A)

Q1: Why is my yield low compared to the pyrrolidine analogue? A: Piperidine has a faster Boc-rotation rate . In pyrrolidine, the Boc group is "locked" on the NMR timescale at -78°C, directing lithiation efficiently. In piperidine, the rotation barrier is lower (


s at -78°C). If the Boc group rotates away from the 

-proton, the "complex-induced proximity effect" (CIPE) is lost.
  • The Fix: Ensure your temperature is strictly maintained at -78°C or lower . Do not let it drift to -50°C during

    
    -BuLi addition. Use TMEDA  (1.2 eq) to stabilize the lithiated species and enhance kinetic acidity.
    

Q2: I am seeing racemization after trapping with the electrophile. A: The


-lithio piperidine species is configurationally unstable compared to pyrrolidine. It can invert even at low temperatures.
  • The Fix:

    • Transmetalation: Immediately transmetalate with ZnCl

      
        or CuCN  if you are not trapping with a highly reactive electrophile immediately. The organozinc species is configurationally stable.
      
    • Reaction Time: Keep the lithiation time short (10–15 mins max) before adding the electrophile.

Experimental Protocol: Regioselective -Lithiation

Standard Operating Procedure (SOP) for N-Boc-2-substituted piperidine synthesis.

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add N-Boc-piperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous Et

    
    O (0.1 M).
    
    • Note: Et

      
      O is often superior to THF for stere retention in these specific lithiations.
      
  • Cooling: Cool to -78°C (Dry ice/Acetone). Wait 15 minutes for thermal equilibration.

  • Lithiation: Dropwise add

    
    -BuLi  (1.1 eq, cyclohexane solution) over 10 minutes.
    
    • Critical: Run down the side of the flask to precool the reagent.

  • Incubation: Stir at -78°C for exactly 10-15 minutes .

    • Warning: Longer times increase the risk of Boc-migration or racemization.

  • Trapping: Add the electrophile (e.g., MeI, BnBr, or aldehyde) (1.2–1.5 eq) rapidly.

  • Workup: Allow to warm to room temperature only after quenching with sat. NH

    
    Cl.
    

Module C: Cyclization Failures in Ring-Closing Metathesis (RCM)

The Issue: You are forming the piperidine ring via RCM of a diene amine. The reaction yields oligomers or stops before completion.

Troubleshooting Guide (Q&A)

Q1: I am getting dimers/oligomers instead of the closed ring. A: Your concentration is too high. RCM competes between intramolecular (ring-closing) and intermolecular (polymerization) pathways.

  • The Fix:

    • High Dilution: Run at 0.001 M to 0.005 M .

    • Pseudo-Dilution: Add the catalyst to the solvent first, then add the substrate slowly via syringe pump over 2–4 hours. This keeps the instantaneous concentration of unreacted diene low.

Q2: The reaction dies at 80% conversion. Adding more catalyst doesn't help. A: This is likely Ethylene Inhibition . The byproduct of RCM is ethylene gas.[1] Ruthenium carbenes (Grubbs cats) can re-uptake ethylene to form a fragile methylidene species that decomposes rapidly.

  • The Fix:

    • Sparging: Actively bubble Argon or Nitrogen through the solution (not just over it) to strip ethylene.

    • Vacuum: Run the reaction under weak static vacuum (refluxing solvent) to pull off volatiles.

    • Catalyst: Switch to Hoveyda-Grubbs II or Zhan 1B . These are more robust than Grubbs I/II for difficult closures.

Visual Logic: RCM Optimization Workflow

RCM_Workflow substrate Diene Substrate conc_check Concentration Check (>0.01 M?) substrate->conc_check dilute Dilute to 0.002 M or Slow Addition conc_check->dilute Yes (Risk of Dimer) catalyst Catalyst Selection conc_check->catalyst No dilute->catalyst run_rxn Run Reaction catalyst->run_rxn stall Stalled? run_rxn->stall ethylene Remove Ethylene (Argon Sparge) stall->ethylene Yes lewis_base Lewis Base Cheliation? stall->lewis_base Yes ethylene->run_rxn Restart add_lewis_acid Add Ti(OiPr)4 to sequester N lewis_base->add_lewis_acid Basic N present

Figure 2: Workflow for diagnosing and fixing stalled RCM reactions.

Summary of Key Reagents & Conditions

TransformationCritical ChallengeRecommended SolutionKey Reagent
Pyridine Hydrogenation Catalyst Poisoning (N-binding)Acidic AdditivesAcOH, HCl, PtO


-Lithiation
Boc-Rotation / RacemizationCryogenic Control (-78°C)

-BuLi, TMEDA, Et

O
RCM OligomerizationPseudo-dilutionHoveyda-Grubbs II, Toluene
Buchwald-Hartwig

-Hydride Elimination
Specialized LigandsRuPhos, BrettPhos, NaOTMS

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2022.

  • Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano Application Note.

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses, University of York.

  • Ring-Closing Metathesis (RCM) for Piperidine Ring Construction. BenchChem Technical Support.

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery. Drug Hunter, 2023.

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines. Organic Process Research & Development, 2019.

Sources

Side reactions to avoid in the preparation of 1-Methylpiperidine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis of 1-Methylpiperidine-3,5-dione (also known as N-methyl-3,5-piperidinedione). It focuses on process control, specifically identifying and mitigating side reactions that compromise yield and purity.[1]

Product Overview
  • Target Molecule: this compound[2][3][4][5]

  • CAS Registry Number: 66310-86-9 (Free base), 74647-23-7 (HCl salt)

  • Core Structure: A six-membered piperidine ring with carbonyl groups at the 3 and 5 positions (meta-relationship), creating a highly reactive

    
    -dicarbonyl system.
    
  • Primary Synthetic Route: Condensation of N-methyliminodiacetate with a malonate diester, followed by hydrolysis and decarboxylation.

Part 1: Critical Side Reactions & Troubleshooting

This section addresses specific failure modes in the synthesis. The primary challenge is controlling the competition between the desired intermolecular condensation (forming the 6-membered ring) and the intramolecular Dieckmann self-condensation (forming a 5-membered ring).

Issue 1: Formation of Pyrrolidine By-Products (Ring Contraction)

Symptom: Analysis (NMR/MS) shows a 5-membered ring impurity, typically 1-methyl-4-alkoxycarbonyl-3-pyrrolidinone .

  • Root Cause: The starting material, N-methyliminodiacetate, is prone to intramolecular Dieckmann condensation.[1][6] If the intermolecular attack on the malonate does not occur rapidly, the starting material will cyclize upon itself.[1]

  • Mechanism: The enolate of the iminodiacetate attacks its own pendant ester group instead of the malonate electrophile.[1]

  • Corrective Action:

    • Stoichiometry Control: Maintain a high concentration of the malonate enolate relative to the iminodiacetate.

    • Order of Addition: Do not mix all reagents at once. Add the N-methyliminodiacetate solution slowly (dropwise) to a pre-formed solution of malonate enolate. This ensures that whenever an iminodiacetate molecule enters the reaction, it encounters a vast excess of the malonate nucleophile, favoring the intermolecular pathway.[1]

Issue 2: Retro-Claisen Ring Opening (Low Yield)

Symptom: Loss of product during the reaction or workup; recovery of linear amide/ester fragments.

  • Root Cause: The target 3,5-dione is a cyclic

    
    -diketone. These systems are sensitive to nucleophilic attack by hydroxide or alkoxide bases, which can cleave the C-C bond (Retro-Claisen fragmentation).
    
  • Corrective Action:

    • Temperature Management: Avoid prolonged reflux times once the cyclization is complete.

    • Quenching: Neutralize the reaction mixture carefully. Do not allow the product to sit in a strongly basic aqueous solution for extended periods.[1] Acidify to pH 4-5 rapidly during workup to stabilize the enol form.

Issue 3: Incomplete Decarboxylation

Symptom: Product mass is higher than expected; NMR shows residual ethyl/methyl ester signals.

  • Root Cause: The intermediate formed is 1-methyl-4-alkoxycarbonyl-piperidine-3,5-dione . Removing this ester group requires hydrolysis and decarboxylation. If the acid hydrolysis is too weak or the heating insufficient, the ester remains.[1]

  • Corrective Action:

    • Protocol Adjustment: Ensure the hydrolysis step uses sufficient acid strength (e.g., 6M HCl) and temperature (reflux).

    • Alternative: If acid sensitivity is an issue, employ Krapcho decarboxylation conditions (NaCl/DMSO/Water at 140-160°C) for a neutral, thermal removal of the ester.[1]

Part 2: Optimized Synthetic Protocol

Reference Method: Adapted from Chen & Yang (1990) for the benzyl analog, optimized for the methyl derivative.[1]

Step-by-Step Methodology
  • Enolate Formation:

    • Charge a dry reactor with Sodium Ethoxide (2.2 equiv) in anhydrous ethanol (or THF).

    • Add Diethyl Malonate (1.1 equiv) dropwise at 0°C. Stir for 30 minutes to ensure complete enolate formation.

  • Condensation (Critical Step):

    • Dissolve Diethyl N-methyliminodiacetate (1.0 equiv) in anhydrous ethanol.

    • Add this solution dropwise to the malonate enolate mixture over 2–4 hours at reflux temperature. Note: Slow addition is crucial to suppress pyrrolidine formation.[1]

    • Continue reflux for 4–6 hours. Monitor by TLC/LCMS for disappearance of iminodiacetate.[1]

  • Workup & Decarboxylation:

    • Concentrate the solvent under reduced pressure.[1][7]

    • Dissolve the residue in water (keep cold to minimize ring opening).[1]

    • Wash with ether to remove unreacted diesters.

    • Acidify the aqueous layer with 6M HCl and reflux for 4 hours to induce decarboxylation.

    • Concentrate to dryness or extract the free base with chloroform/isopropanol (3:[1]1) after neutralizing to pH 7.[1]

  • Purification:

    • Recrystallize the hydrochloride salt from ethanol/ether or sublime the free base under high vacuum.[1]

Part 3: Reaction Pathway Visualization

The following diagram illustrates the competition between the desired pathway and the primary side reaction.

G Start N-Methyliminodiacetate Intermediary Linear Adduct (Intermolecular) Start->Intermediary + Malonate (Slow Addition) SideProduct 1-Methyl-3-pyrrolidinone (Dieckmann Self-Condensation) Start->SideProduct Fast Intramolecular Cyclization (Avoid) Malonate Diethyl Malonate (Enolate) CyclicEster 4-Ethoxycarbonyl- This compound Intermediary->CyclicEster Cyclization FinalProduct This compound CyclicEster->FinalProduct Hydrolysis & Decarboxylation

Caption: Pathway comparison showing the critical divergence between the desired 6-membered ring formation (blue path) and the unwanted 5-membered ring contraction (red path).

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the yield lower than 50%?

  • A: Low yields are often due to the "Retro-Claisen" ring opening during the alkaline workup. Ensure you do not leave the product in the basic solution for too long.[1] Acidify promptly. Also, check for the formation of the pyrrolidone side product (Issue 1).[1]

Q2: Can I use dimethyl esters instead of diethyl esters?

  • A: Yes, dimethyl N-methyliminodiacetate and dimethyl malonate can be used. However, ensure the base matches the ester (use Sodium Methoxide in Methanol) to prevent transesterification complications, although transesterification is less critical here since the ester is eventually removed.[1]

Q3: Is the product stable in air?

  • A: As a free base, this compound is a

    
    -diketone and can be sensitive to oxidation over time. It is best stored as the hydrochloride salt  (CAS 74647-23-7), which is significantly more stable and non-hygroscopic.
    

Q4: How do I confirm the structure using NMR?

  • A: The 3,5-dione structure is symmetric.

    • 1H NMR (D2O/CDCl3): Look for the N-Methyl singlet (~2.3-2.5 ppm), the methylene protons at C2/C6 (singlet or AB system depending on tautomer, ~3.2 ppm), and the central methylene at C4 (~3.5 ppm).[1]

    • Note: In solution, it may exist in equilibrium with its enol tautomer, complicating the spectra.[1]

References
  • Chen, L.-C., & Yang, S.-C. (1990).[1][8] Synthesis of 1-benzyl-3,5-piperidinedione. Heterocycles, 31(5), 911-916.[1] [1]

  • Dieckmann, W. (1900).[1][9] Ueber 3-Piperidon und 3.5-Piperidindion. Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2684.[1] [1]

  • BenchChem. (2025).[1] 1-Methylpyrrolidine-2,4-dione Synthesis and Side Reactions (Analogous Chemistry).

  • PubChem. (2025).[1] Piperidine-3,5-dione hydrochloride Compound Summary. [1]

Sources

Technical Support Center: Scaling Up the Production of 1-Methylpiperidine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-MPD-260206

Version: 1.0

Introduction

This technical guide provides a comprehensive support framework for researchers, chemists, and production managers involved in the scaling up of 1-Methylpiperidine-3,5-dione synthesis. This molecule, a key heterocyclic building block, presents unique challenges during the transition from laboratory to pilot or industrial scale. This document moves beyond simple step-by-step instructions to offer in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles. Our goal is to empower your team to anticipate challenges, diagnose issues effectively, and implement robust, scalable solutions.

The synthesis is approached as a two-stage process: the formation of the diester precursor, followed by an intramolecular Dieckmann condensation. Each stage is addressed with specific technical considerations for scaling.

Section 1: Synthesis Pathway and Core Principles

The most industrially viable and chemically sound approach to this compound is a two-step synthesis. Understanding the mechanism of each step is critical for successful scale-up and troubleshooting.

  • Step 1: Aza-Michael Addition - Synthesis of the precursor, Diethyl N-methyl-3,3'-iminodipropionate. This reaction involves the conjugate addition of methylamine to two equivalents of ethyl acrylate.

  • Step 2: Dieckmann Condensation - An intramolecular cyclization of the precursor diester using a strong base to form the target this compound.

Synthesis_Pathway cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Dieckmann Condensation Methylamine Methylamine Precursor Diethyl N-methyl- 3,3'-iminodipropionate Methylamine->Precursor Ethyl_Acrylate Ethyl_Acrylate Ethyl_Acrylate->Precursor Product This compound Precursor->Product Base Strong Base (e.g., NaOEt) Workup Acidic Workup (e.g., aq. HCl)

Caption: Overall two-step synthesis pathway for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical stage when scaling up this synthesis?

A1: The Dieckmann condensation (Step 2) is the most critical and challenging stage. It involves the use of strong, moisture-sensitive bases and is often exothermic. Inefficient heat transfer at a larger scale can lead to runaway reactions or the formation of degradation byproducts. Furthermore, the workup and purification of the final product require careful control to prevent hydrolysis or decomposition.

Q2: Why is a Dieckmann condensation preferred over other cyclization methods?

A2: The Dieckmann condensation is a robust and high-yielding reaction for forming 5- and 6-membered rings, making it ideal for this synthesis.[1] It utilizes relatively inexpensive starting materials and reagents (diesters and alkoxide bases). The reaction is driven to completion by the formation of a stable enolate of the product, which is a powerful thermodynamic sink.[2]

Q3: Can I use a different base for the Dieckmann condensation?

A3: Yes, while sodium ethoxide (NaOEt) in ethanol or an inert solvent like toluene is common, other strong bases can be used. Sodium hydride (NaH) in an aprotic solvent like THF or toluene is an excellent alternative that avoids the potential for transesterification. However, NaH is a flammable solid that requires specialized handling procedures, especially at scale. The choice of base is a critical process parameter that balances reactivity, safety, and cost.

Q4: My final product is a dark oil, not a solid. What went wrong?

A4: Dark coloration often indicates the presence of impurities from side reactions or degradation. Common causes include:

  • Reaction Temperature Too High: Excessive heat during the Dieckmann condensation can lead to polymerization or decomposition.

  • Incomplete Reaction: Unreacted starting material or intermediates can contaminate the product.

  • Workup Issues: A workup that is too basic or too acidic, or performed at elevated temperatures, can degrade the β-dione product.

  • Oxygen Exposure: The enolate intermediate and the final product can be sensitive to air oxidation, especially under basic conditions.

Refer to the Troubleshooting Guide (Section 3) for specific solutions.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the scale-up process, providing potential causes and actionable solutions.

Problem Category: Low Yield
Symptom Potential Cause(s) Recommended Action(s)
Low conversion of starting diester in Step 2. 1. Insufficient Base: The base is consumed by any residual acidic impurities or water in the reagents/solvent. The deprotonation of the product drives the equilibrium, requiring at least one full equivalent of active base.[1] 2. Inactive Base: The sodium ethoxide or sodium hydride has degraded due to improper storage and exposure to moisture/air. 3. Low Reaction Temperature: The activation energy for enolate formation is not being met.1. Use a slight excess of base (e.g., 1.1-1.2 equivalents). Ensure all solvents and the diester precursor are rigorously dried before the reaction. 2. Use freshly opened or properly stored base. Consider titrating the base to determine its exact molarity before use. 3. Gradually increase the reaction temperature. For NaOEt in toluene, reflux is often required. Monitor the reaction progress by TLC or HPLC.
Product loss during workup. 1. Hydrolysis of the β-dione: The piperidine-3,5-dione ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures. 2. Product solubility in the aqueous phase: The protonated form of the product may have some water solubility, leading to losses during extraction.1. Perform the acidic quench at low temperatures (0-5 °C). Avoid prolonged exposure to strong acids or bases. Neutralize the product as soon as possible after acidification and extraction. 2. Saturate the aqueous layer with NaCl before extraction. This will decrease the polarity of the aqueous phase and drive more product into the organic layer. Perform multiple extractions with a suitable solvent (e.g., dichloromethane or ethyl acetate).
Problem Category: Purity Issues

Symptom Potential Cause(s) Recommended Action(s)
Presence of a high molecular weight, viscous byproduct. Intermolecular Claisen Condensation: Instead of cyclizing, two molecules of the diester precursor react with each other. This is more likely at high concentrations.Employ high-dilution conditions. Add the diester precursor slowly over several hours to a heated solution of the base in the solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular reaction pathway.
Product contains starting diester. Incomplete reaction. (See "Low Yield" section above).Follow the recommendations for driving the reaction to completion (e.g., sufficient active base, adequate temperature and reaction time).
Product is difficult to crystallize or purify by column chromatography. Tautomerization and Metal Chelation: β-diones exist as a mixture of keto and enol tautomers. The enol form can chelate with trace metals, leading to broadening on silica gel and difficulty crystallizing.1. Purification via Copper Salt: Treat the crude product with a solution of copper(II) acetate. The β-dione will form a stable, often crystalline, copper chelate which can be filtered and washed.[3] The pure β-dione is then liberated by treating the copper salt with a strong acid (e.g., H2S or aqueous HCl). 2. Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for removing non-volatile impurities.

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"Sol_Base" [label="Use fresh, titrated base.\nEnsure anhydrous conditions.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sol_Conditions" [label="Use high dilution.\nOptimize temperature.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sol_Workup" [label="Quench at low temp.\nAvoid prolonged acid/base contact.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sol_Purification" [label="Consider copper salt precipitation\nor vacuum distillation.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

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"Check_Workup" -> "Sol_Workup" [label="No"]; "Check_Workup" -> "Check_Purification" [label="Yes"]; "Sol_Workup" -> "End";

"Check_Purification" -> "Sol_Purification" [label="No"]; "Check_Purification" -> "End" [label="Yes"]; "Sol_Purification" -> "End"; }

Caption: A decision tree for troubleshooting common scale-up issues.

Section 4: Key Experimental Protocols

Disclaimer: These protocols are representative and intended for process development. All operations should be conducted by trained personnel in an appropriate chemical fume hood with personal protective equipment. A thorough safety review and risk assessment must be conducted before attempting any scale-up.

Protocol 4.1: Scale-Up Synthesis of Diethyl N-methyl-3,3'-iminodipropionate (Precursor)
  • Principle: This procedure utilizes a neat (solvent-free) aza-Michael addition, which is atom-economical and simplifies product isolation. The reaction is exothermic and requires careful temperature control.

  • Materials:

    • Methylamine (40% solution in water)

    • Ethyl acrylate

    • Ice/water bath

    • Jacketed reactor with overhead stirring and temperature probe

  • Procedure:

    • Charge the jacketed reactor with methylamine solution (1.0 equivalent). Begin vigorous stirring and cool the reactor to 5-10 °C using the cooling jacket.

    • Add ethyl acrylate (2.2 equivalents) dropwise via an addition funnel. The rate of addition should be carefully controlled to maintain the internal temperature below 20 °C. Causality: The Michael addition is highly exothermic. Uncontrolled addition can lead to a dangerous temperature spike and potential polymerization of the ethyl acrylate.

    • After the addition is complete, allow the reaction mixture to stir at 15-20 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction for the disappearance of ethyl acrylate by GC or TLC.

    • Once complete, transfer the mixture to a separatory funnel. The product will form a distinct organic layer. Separate the layers and wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by vacuum distillation to obtain pure Diethyl N-methyl-3,3'-iminodipropionate as a colorless oil.

Protocol 4.2: Scale-Up Dieckmann Condensation to this compound
  • Principle: This protocol uses sodium ethoxide in toluene under high-dilution conditions to favor the intramolecular cyclization. Toluene is chosen as a solvent that allows for reflux temperatures to drive the reaction and for azeotropic removal of the ethanol byproduct.

  • Materials:

    • Diethyl N-methyl-3,3'-iminodipropionate (Precursor)

    • Sodium ethoxide (solid)

    • Anhydrous Toluene

    • Hydrochloric acid (aqueous solution, e.g., 2M)

    • Dichloromethane or Ethyl Acetate

    • Jacketed reactor with overhead stirring, temperature probe, reflux condenser, and addition funnel.

  • Procedure:

    • Set up the reactor for an inert atmosphere operation by purging with nitrogen or argon. Causality: Sodium ethoxide is highly reactive with atmospheric moisture, which would quench the base and inhibit the reaction.

    • Charge the reactor with anhydrous toluene and sodium ethoxide (1.1 equivalents). Begin stirring and heat the suspension to reflux (approx. 110 °C).

    • In a separate vessel, dissolve the precursor diester (1.0 equivalent) in anhydrous toluene.

    • Slowly add the diester solution to the refluxing sodium ethoxide suspension over a period of 4-6 hours. Causality: This high-dilution technique minimizes the concentration of the diester, preventing intermolecular side reactions and allowing for better control of the exotherm.

    • After the addition is complete, continue to heat at reflux for an additional 2-3 hours to ensure the reaction goes to completion. The reaction mixture will likely become a thick slurry as the sodium enolate of the product precipitates.

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding cold (0-5 °C) 2M hydrochloric acid until the pH of the aqueous layer is acidic (pH 2-3). CAUTION: The initial quench is highly exothermic and will generate ethanol. Control the addition rate to manage the temperature and any gas evolution.

    • Transfer the mixture to a large separatory funnel. Separate the layers.

    • Extract the aqueous layer 2-3 times with dichloromethane or ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved via vacuum distillation or by following the copper salt precipitation method (see Troubleshooting Guide).

Section 5: Safety Considerations for Scale-Up

  • Aza-Michael Addition:

    • Exothermicity: The reaction is significantly exothermic. Ensure the reactor's cooling capacity is sufficient for the planned scale. A runaway reaction can lead to a boil-over.

    • Reagent Handling: Methylamine is a corrosive and volatile gas/solution. Ethyl acrylate is a flammable liquid and a lachrymator. Handle both in a well-ventilated area with appropriate PPE.

  • Dieckmann Condensation:

    • Strong Bases: Sodium ethoxide and sodium hydride are highly corrosive and react violently with water. They are also flammable solids. Strict exclusion of moisture is required. Fire-extinguishing media appropriate for reactive metals (e.g., Class D extinguisher, sand) should be readily available.

    • Flammable Solvents: Toluene is a flammable solvent. All equipment must be properly grounded to prevent static discharge. Use intrinsically safe or explosion-proof equipment for large-scale operations.

    • Quenching: The quenching of a large amount of unreacted sodium ethoxide with acid is extremely hazardous. The reaction should be driven to completion to minimize the amount of active base present during the workup. The quench must be performed slowly and with efficient cooling.

Section 6: References

  • Wikipedia. 1-Methylpiperidine.[Link]

  • PubChem. N-Methylpiperidine | C6H13N | CID 12291.[Link]

  • The Good Scents Company. 1-methyl piperidine, 626-67-5.[Link]

  • Cheméo. Chemical Properties of Piperidine, 1-methyl- (CAS 626-67-5).[Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation.[Link]

  • YouTube. Dieckmann Condensation Reaction Mechanism.[Link]

  • YouTube. 21.6b Dieckmann Condensation Reactions.[Link]

  • PubChem. Piperidine-3,5-dione | C5H7NO2 | CID 12637126.[Link]

  • Chemsrc. Piperidine-3,5-dione hydrochloride | CAS#:74647-23-7.[Link]

  • Scribd. The Exploration of Michael-Addition Reaction Chemi.[Link]

  • ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions.[Link]

  • RSC Publishing. Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds.[Link]

  • ResearchGate. (PDF) Ecofriendly and Efficient Procedure for Hetero-Michael Addition Reactions with an Acidic Ionic Liquid as Catalyst and Reaction Medium.[Link]

  • MDPI. Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones.[Link]

  • Google Patents. Process for preparing cyclic ketones.

  • ResearchGate. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters.[Link]

  • De Gruyter. Synthesis of amphoteric sodium N-lauryl-iminodipropionate surfactants and their properties.[Link]

  • MDPI. Recent Developments in the Synthesis of β-Diketones.[Link]

  • ResearchGate. (PDF) Studies of the aromatic β-diketones as extractant of copper ions.[Link]

  • E3S Web of Conferences. Studies of the aromatic β-diketones as extractant of copper ions.[Link]

  • RSC Publishing. The preparation of some β-diketones from copper complexes and nitrobenzoyl chlorides.[Link]

  • ChemBK. 1-Methylpiperidine.[Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.[Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine derivative synthesis. Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids.[1][2] Their synthesis, while conceptually straightforward, is often fraught with challenges ranging from low yields to complex purification hurdles.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common synthetic challenges. Here, we will explore the causality behind experimental outcomes and offer logical, self-validating systems to overcome them.

General FAQs and Handling

This section addresses common issues that can arise during the handling, storage, and purification of piperidine and its derivatives, regardless of the synthetic route.

Q1: My purified piperidine has a yellow tint. Is this a problem, and how can I fix it?

A: A yellow color in piperidine is typically a sign of oxidation.[3] While this may not impact all subsequent reactions, for high-purity applications, purification is recommended. The most effective method to remove these colored impurities is distillation. To prevent re-oxidation, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat.[3]

Q2: I'm having difficulty separating a pyridine impurity from my piperidine product by distillation. Why is this happening?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[3][4] This azeotrope, consisting of about 92% piperidine and 8% pyridine by weight, boils at approximately 106.1°C under atmospheric pressure.[3] To circumvent this, consider azeotropic distillation with an entrainer like water or toluene, which forms a new, lower-boiling azeotrope with pyridine, allowing for its selective removal.[4]

Q3: My solution of a piperidine derivative in DMF crystallized during storage. What caused this?

A: This is a frequent issue with amines. The crystallization is likely due to the formation of a salt.[3] Piperidine is basic and can react with atmospheric carbon dioxide to form piperidine carbonate or with trace acidic gases (like HCl that might be present in the lab environment) to form piperidine hydrochloride.[3] To resolve this, you can try gently warming and redissolving the crystals, but it is often better to prepare a fresh solution. To prevent this, ensure your storage containers are tightly sealed and consider storing them under an inert atmosphere.[3]

Q4: Should I use a protecting group for the piperidine nitrogen?

A: It is highly recommended to use an N-protected piperidine derivative, especially when employing reagents that are sensitive to or can react with the basic piperidine nitrogen.[3] Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prevent side reactions.[3] The protecting group can be removed in a subsequent step if the final product requires a free secondary amine.[3]

Troubleshooting Guides by Synthetic Method

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a direct and common route to piperidines. However, the aromatic stability of the pyridine ring and potential for catalyst poisoning present significant challenges.[3]

Q: My hydrogenation of a substituted pyridine is slow, incomplete, or fails entirely. What's going wrong?

A: This is a classic problem in pyridine hydrogenation and can be attributed to several factors. The primary culprit is often catalyst poisoning.

  • Causality: The lone pair of electrons on the pyridine's nitrogen atom can strongly coordinate to the surface of the transition metal catalyst (e.g., Pd, Pt, Rh), blocking the active sites required for hydrogen activation and transfer.[5][6] This inhibition is a form of catalyst poisoning. Additionally, impurities in your starting material, such as sulfur compounds, can irreversibly deactivate the catalyst.[3]

  • Troubleshooting Steps:

    • Acidic Additives: The most common and effective solution is to add an acid like HCl or acetic acid to the reaction mixture.[3] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair from coordinating with and poisoning the catalyst, thereby enhancing reactivity.[5]

    • Catalyst Selection: Palladium-based catalysts can be less effective for pyridine reduction. Rhodium (e.g., Rh/C, Rh₂O₃) or Platinum-based (e.g., PtO₂, Pt/C) catalysts often show superior activity and resilience to poisoning in this context.[3][5]

    • Reaction Conditions: Overcoming the aromaticity of the pyridine ring often requires more forcing conditions than simple alkene hydrogenation. Increase the hydrogen pressure (e.g., 50-80 bar) and temperature (e.g., 60-80°C) to drive the reaction to completion.[3]

    • Starting Material Purity: Ensure your pyridine starting material is of high purity and free from potential catalyst poisons. Purification by distillation or chromatography before the reaction can be beneficial.

ParameterRecommendation for Pyridine HydrogenationRationale
Catalyst PtO₂ (Adam's catalyst), Rh/C, Rh₂O₃More effective and less prone to poisoning by the nitrogen lone pair compared to Pd catalysts.[3][5]
Solvent Glacial Acetic Acid, Ethanol, MethanolAcetic acid serves as both a solvent and a proton source to prevent catalyst poisoning.[3]
Additive HCl (if not using an acidic solvent)Protonates the pyridine nitrogen, preventing coordination to the catalyst surface.[3]
Pressure 50-80 bar H₂Higher pressure increases the concentration of dissolved hydrogen, favoring the reduction of the aromatic ring.[3]
Temperature 25-80 °CMay require heating to overcome the activation energy for aromatic ring reduction.[3]

Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adam's catalyst), typically at a loading of 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[3]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[3] Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[3]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified further by distillation or crystallization.[3]

Reductive Amination

Reductive amination is a versatile one-pot method for synthesizing piperidines, typically from a dicarbonyl compound and an amine, followed by in-situ reduction.[3]

Q: My one-pot reductive amination is giving a low yield of the desired piperidine derivative. How can I troubleshoot this?

A: Low yields in reductive amination often stem from an imbalance between the rate of imine/enamine formation and the rate of reduction.

  • Causality: The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced. If the reducing agent is too reactive, it may reduce the starting carbonyl compound before it has a chance to react with the amine. Conversely, if imine formation is slow or reversible, the overall yield will be poor. The pH of the reaction is also critical; it needs to be low enough to facilitate imine formation but not so low as to protonate the amine starting material, rendering it non-nucleophilic.

  • Troubleshooting Workflow:

    G start Low Yield in Reductive Amination check_reagents Verify Purity of Amine and Carbonyl start->check_reagents check_pH Is pH optimal? (typically 4-6) check_reagents->check_pH adjust_pH Adjust pH with .acetic acid check_pH->adjust_pH No screen_reducing_agent Screen Reducing Agents check_pH->screen_reducing_agent Yes adjust_pH->check_pH NaCNBH3 Use NaCNBH₃ (mild, selective for iminium) screen_reducing_agent->NaCNBH3 Option 1 NaBH4_STAB Use NaBH(OAc)₃ (less toxic alternative) screen_reducing_agent->NaBH4_STAB Option 2 monitor_imine Monitor Imine Formation (TLC, GC-MS) before reduction NaCNBH3->monitor_imine NaBH4_STAB->monitor_imine add_dehydrating Add Dehydrating Agent (e.g., MgSO₄, molecular sieves) monitor_imine->add_dehydrating Slow formation optimize_temp Optimize Temperature monitor_imine->optimize_temp Fast formation add_dehydrating->optimize_temp final_product Improved Yield optimize_temp->final_product

  • Detailed Recommendations:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the aldehyde/ketone but is highly effective at reducing the intermediate iminium ion. [7]Sodium cyanoborohydride (NaCNBH₃) is also effective but is highly toxic.

    • pH Control: The reaction is often buffered with acetic acid. The optimal pH is typically between 4 and 6. This is a delicate balance to ensure sufficient concentration of the protonated imine for reduction without deactivating the amine nucleophile.

    • Water Removal: The formation of the imine/enamine intermediate generates water. In some cases, this can hydrolyze the intermediate back to the starting materials. Adding a dehydrating agent like magnesium sulfate or molecular sieves can drive the equilibrium towards product formation.

    • Staged Addition: Consider a two-step approach. First, mix the carbonyl and amine and allow the imine to form (monitor by TLC or NMR). Once imine formation is complete, add the reducing agent. This can prevent unwanted side reactions.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring, but its success is highly dependent on the electronic nature of the reactants and the choice of catalyst. [3][8] Q: My aza-Diels-Alder reaction is giving poor stereoselectivity. How can I control the diastereoselectivity?

A: Poor stereoselectivity in aza-Diels-Alder reactions often points to the reaction proceeding through an undesired pathway.

  • Causality: The aza-Diels-Alder reaction can proceed through either a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway. [3][9][10]The concerted pathway is typically more stereospecific. The use of strong Lewis acids can sometimes favor the stepwise mechanism, which allows for bond rotation in the intermediate, eroding stereoselectivity. [3][10]

    G cluster_concerted Concerted [4+2] Pathway cluster_stepwise Stepwise Mannich-Michael Pathway a Diene + Imine b Cyclic Transition State a->b c Stereospecific Product b->c d Diene + Imine e Acyclic Intermediate (Mannich Adduct) d->e f Bond Rotation e->f g Michael Addition f->g h Mixture of Stereoisomers g->h start Reactants start->a start->d

    Caption: Mechanistic choice affecting stereoselectivity in Aza-Diels-Alder reactions.

  • Troubleshooting Steps:

    • Optimize the Catalyst: The choice of catalyst is paramount. Screen various Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, InCl₃) or Brønsted acids. In some cases, organocatalysts can provide excellent stereocontrol. [3]The goal is to find a catalyst that promotes the concerted pathway without being so harsh as to favor the stepwise mechanism.

    • Use Cyclic Dienes: Cyclic dienes, like cyclopentadiene or cyclohexadiene, are conformationally locked. This rigidity often translates to higher diastereoselectivities in the final product compared to more flexible acyclic dienes. [3] 3. Modify the Imine: The electronics of the imine (the dienophile) play a crucial role. Attaching an electron-withdrawing group to the imine nitrogen can increase the reaction rate and may influence the stereochemical outcome. [3][10] 4. Temperature Control: Lowering the reaction temperature (e.g., to 0°C or -78°C) can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to a single stereoisomer.

References

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Retrieved from [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • DTIC. (1991). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 514-539.
  • Journal of the American Chemical Society. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. JACS. Retrieved from [Link]

  • Reddit. (2023). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. Retrieved from [Link]

  • Gardner, L. E. (1952). The Catalytic Hydrogenation of Pyridine at High Pressures. Georgia Institute of Technology.
  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • American Chemical Society. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [https://pubs.acs.org/doi/10.1021/acs.chemrev.9b002 reductive-amination-in-the-synthesis-of-pharmaceuticals]([Link] reductive-amination-in-the-synthesis-of-pharmaceuticals)

  • ResearchGate. (2016). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • H-Cube. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. H-Cube. Retrieved from [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Wikipedia. Retrieved from [Link]

Sources

Preventing the formation of impurities in 1-Methylpiperidine-3,5-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Impurity Formation for Researchers, Scientists, and Drug Development Professionals

The primary route to 1-Methylpiperidine-3,5-dione involves a two-step process: the synthesis of the precursor diester, diethyl N-methyliminodiacetate, followed by its intramolecular cyclization via a Dieckmann condensation. Impurities can arise at both stages of this synthesis. This guide will walk you through potential issues and provide actionable solutions.

Part 1: Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis, their probable causes, and recommended solutions.

Scenario 1: Low Yield of Diethyl N-methyliminodiacetate (Precursor Diester)

Question: I am experiencing a low yield during the synthesis of diethyl N-methyliminodiacetate from N-methyliminodiacetic acid and ethanol. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the esterification of N-methyliminodiacetic acid are often traced back to incomplete reaction or side reactions. Here are the primary factors to investigate:

  • Inadequate Acid Catalyst: The esterification of a carboxylic acid with an alcohol is an equilibrium-driven process that requires an acid catalyst. If you are not using a strong acid catalyst, or if the catalyst is of poor quality, the reaction will be slow and incomplete.

    • Solution: Employ a strong acid catalyst such as thionyl chloride (SOCl₂) or a catalytic amount of a strong protic acid like sulfuric acid (H₂SO₄). When using thionyl chloride, it is typically added dropwise to a cooled solution of the iminodiacetic acid in ethanol[1].

  • Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium to the left and reducing your yield.

    • Solution: Ensure all your reagents and glassware are thoroughly dry. Use anhydrous ethanol and dry the N-methyliminodiacetic acid before use if necessary.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Ensure the reaction is heated to reflux for a sufficient period. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.

Workflow for Optimizing Diethyl N-methyliminodiacetate Synthesis:

Caption: Troubleshooting workflow for low precursor yield.

Scenario 2: Presence of Multiple Spots on TLC after Dieckmann Condensation

Question: My TLC plate of the crude this compound product shows multiple spots in addition to the desired product. What are these impurities and how can I prevent their formation?

Answer:

The appearance of multiple spots on your TLC plate following the Dieckmann condensation is a common issue and can be attributed to several side reactions. The most likely impurities are the unreacted starting diester, hydrolysis products, and decarboxylation products.

  • Unreacted Starting Material (Diethyl N-methyliminodiacetate): This indicates an incomplete reaction.

    • Cause: Insufficiently strong base, insufficient amount of base, or too short of a reaction time. The Dieckmann condensation is an equilibrium reaction, and a full equivalent of a strong base is required to deprotonate the product and drive the reaction to completion[2][3][4].

    • Solution:

      • Base Selection: Use a strong base such as sodium ethoxide or potassium tert-butoxide. Ensure the base is not old or degraded.

      • Stoichiometry: Use at least one full equivalent of the base.

      • Reaction Conditions: Ensure the reaction is run for a sufficient amount of time, with appropriate heating if necessary.

  • Hydrolysis Product (N-methyl-3,5-dioxopiperidine-4-carboxylic acid): The β-keto ester product can be hydrolyzed back to the corresponding β-keto acid if water is present during the reaction or workup.

    • Cause: Presence of water in the reaction mixture or during the acidic workup.

    • Solution: Use anhydrous solvents and reagents. During the workup, keep the temperature low during the acidification step to minimize hydrolysis.

  • Decarboxylation Product (1-Methyl-3-piperidone): The intermediate β-keto acid (from hydrolysis) or even the β-keto ester under harsh conditions can undergo decarboxylation to lose CO₂ and form 1-Methyl-3-piperidone.

    • Cause: Prolonged exposure to acidic or basic conditions, especially at elevated temperatures.

    • Solution: Perform the acidic workup at low temperatures and for the minimum time necessary. Avoid excessive heating of the reaction mixture after the initial cyclization.

Impurity Formation Pathway:

G Precursor Diethyl N-methyliminodiacetate Product This compound Precursor->Product Dieckmann Condensation Hydrolysis N-methyl-3,5-dioxopiperidine-4-carboxylic acid Product->Hydrolysis Hydrolysis (H₂O) Decarboxylation 1-Methyl-3-piperidone Product->Decarboxylation Harsh Conditions Hydrolysis->Decarboxylation Decarboxylation (Heat, H⁺/OH⁻)

Caption: Common impurity formation pathways.

Scenario 3: Product is an Oil and Difficult to Purify

Question: My final product, this compound, is an oil and I am having trouble purifying it by recrystallization. What should I do?

Answer:

While this compound can sometimes be isolated as a solid, it can also be an oil, especially if impurities are present which can depress the melting point.

  • Purification by Column Chromatography: If recrystallization is not effective, column chromatography is a reliable method for purification.

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity can be adjusted based on TLC analysis.

  • Recrystallization Attempts: If you wish to attempt recrystallization again, ensure your product is sufficiently pure to begin with (a preliminary purification by column chromatography may be necessary).

    • Solvent Selection: Try a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or diethyl ether) can be effective. The product is dissolved in a minimum amount of the hot good solvent, and the poor solvent is added dropwise until turbidity is observed. The solution is then allowed to cool slowly.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Dieckmann condensation for the synthesis of this compound?

A1: The Dieckmann condensation is an intramolecular Claisen condensation[5][6]. The mechanism involves the following steps:

  • Enolate Formation: A strong base (e.g., sodium ethoxide) removes an α-proton from one of the ester groups of diethyl N-methyliminodiacetate to form an enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in the same molecule, forming a cyclic tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the cyclic β-keto ester, this compound.

  • Deprotonation of the Product: The product is more acidic than the starting ester, so the ethoxide base deprotonates it to form a stable enolate. This step drives the equilibrium towards the product[4].

  • Protonation: An acidic workup is required to protonate the enolate and yield the final neutral product.

Q2: What are the best analytical methods to check the purity of my this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:

Analytical MethodPurposeKey Parameters
Thin-Layer Chromatography (TLC) Rapid, qualitative assessment of reaction progress and purity.Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: Ethyl acetate/Hexanes (e.g., 1:1 v/v). Visualization: UV light (254 nm) and/or staining (e.g., potassium permanganate).
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination and detection of non-volatile impurities.Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. Detection: UV detection at a wavelength where the product and potential impurities absorb (e.g., around 210 nm).
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.Column: A polar capillary column (e.g., DB-WAX or similar). Temperature Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) is typically used. Detection: Mass spectrometry for identification of components based on their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the desired product and identification of major impurities.¹H NMR: Look for the characteristic signals of the methyl group and the piperidine ring protons. ¹³C NMR: Confirm the presence of the two carbonyl carbons and other expected carbon signals.

Q3: How can I minimize the formation of the decarboxylation impurity?

A3: The decarboxylation product, 1-Methyl-3-piperidone, forms from the β-keto acid intermediate or under harsh conditions from the β-keto ester itself. To minimize its formation:

  • Control Temperature: Keep the reaction temperature as low as feasible while still allowing the Dieckmann condensation to proceed at a reasonable rate.

  • Careful Workup: During the acidic workup, add the acid slowly to a cooled solution of the reaction mixture to neutralize the base and protonate the enolate. Avoid allowing the solution to become strongly acidic for a prolonged period.

  • Avoid Overheating: During solvent removal after the workup, use a rotary evaporator at a moderate temperature. Avoid distilling the crude product at high temperatures if possible. Purification by column chromatography is generally preferred over distillation for this compound.

Q4: Can I use a different base for the Dieckmann condensation?

A4: Yes, other strong, non-nucleophilic bases can be used. Potassium tert-butoxide is a common alternative to sodium ethoxide and is often more effective, especially if the starting diester is sterically hindered. Sodium hydride (NaH) can also be used, which has the advantage of producing hydrogen gas as a byproduct that bubbles out of the reaction, driving the equilibrium forward. When using NaH, an inert solvent such as tetrahydrofuran (THF) or toluene is typically used.

Q5: What is a typical experimental procedure for the synthesis of this compound?

A5: The following is a general, illustrative procedure. It is crucial to consult peer-reviewed literature for detailed and optimized protocols.

Step 1: Synthesis of Diethyl N-methyliminodiacetate To a cooled (0 °C) solution of N-methyliminodiacetic acid in anhydrous ethanol, add thionyl chloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC. Once complete, cool the reaction and remove the solvent under reduced pressure. The crude product can be purified by distillation or used directly in the next step if sufficiently pure.

Step 2: Dieckmann Condensation To a solution of sodium ethoxide in anhydrous ethanol (or another suitable base/solvent system), add the diethyl N-methyliminodiacetate dropwise at room temperature. After the addition, the reaction mixture is typically heated to reflux for several hours. Monitor the reaction by TLC. Upon completion, the reaction is cooled and quenched by the slow addition of a weak acid (e.g., acetic acid) or a dilute strong acid (e.g., HCl) at low temperature. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

References

  • Organic Syntheses. Diethyl Acetamidomalonate. [Link]

  • Organic Syntheses. Diethyl Methylenemalonate. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • YouTube. Dieckmann Condensation Reaction Mechanism. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • NROChemistry. Dieckmann Condensation. [Link]

  • PubChem. N-Methylpiperidine. [Link]

  • Organic Syntheses Procedure. N-Methyliminodiacetic acid (MIDA, 2). [Link]

  • YouTube. Dieckmann Condensation Reaction Mechanism. [Link]

  • National Center for Biotechnology Information. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Google Patents. Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Solvolysis kinetics and mechanism of 3-methyl-1,3-thiazolidine-2,4-dione. [Link]

  • National Center for Biotechnology Information. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • ResearchGate. Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... [Link]

  • ATB. 1-Methylpiperidine. [Link]

  • Royal Society of Chemistry. Piperidines ESI-revised3. [Link]

  • Organic Syntheses. Formation of γ-‐Keto Esters from β. [Link]

  • Pearson+. While attempting to recrystallize maleic anhydride, a student dis... [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • ResearchGate. Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. [Link]

  • MDPI. Reinvestigation of the Room Temperature Photochemical Reaction between N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) and Benzene. [Link]

  • National Center for Biotechnology Information. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

Sources

Method refinement for the analysis of 1-Methylpiperidine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Method Refinement for 1-Methylpiperidine-3,5-dione

Welcome to the Advanced Applications Portal. Subject: this compound (CAS: 70271-61-7 / Analogous Structures) Ticket Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]

Executive Summary: The "Tautomer Trap"

Analyzing This compound presents a classic analytical paradox known as the "Tautomer Trap." As a cyclic


-diketone with a basic nitrogen, this molecule is chemically schizophrenic.[1][2] It exists in a dynamic equilibrium between its diketo  form and multiple keto-enol  tautomers.[1][2]

Standard generic methods often fail, resulting in:

  • HPLC: Peak splitting (doublets), broad tailing, or "ghost" peaks due to on-column tautomerization.[1][2]

  • GC: Thermal degradation or polymerization in the injector port.[1][2]

  • Stability: Rapid oxidation or dimerization in protic solvents.[1][2]

This guide moves beyond standard protocols to refine your methodology using thermodynamic and kinetic control.

Module 1: HPLC/UPLC Method Refinement

Q: Why does my chromatogram show two peaks for a 99% pure standard?

A: You are separating the tautomers faster than they can interconvert.

In standard Reversed-Phase (RP) conditions at ambient temperature (


), the rate of keto-enol interconversion (

) is often comparable to the chromatographic timescale.[2] The column partially separates the enol form (more polar/hydrogen-bonding) from the keto form.

The Fix: Dynamic Chromatography (Kinetic Control) To obtain a single, sharp peak, you must accelerate the interconversion rate so the detector sees a time-averaged species.

Refined Protocol: High-Temperature Acidic Method

ParameterInitial (Problematic)Refined (Recommended) Scientific Rationale
Column Standard C18 (

)
C18 with Steric Protection (e.g., Zorbax SB-Aq or equivalent)Requires stability at low pH and high temp.[1][2]
Temperature


Increases

(rate of tautomerism), coalescing split peaks into one sharp peak [1].[2]
Mobile Phase A Water (Neutral)10mM Ammonium Formate (pH 3.0) Acidic pH protonates the piperidine nitrogen (

), preventing silanol interactions (tailing).[2]
Mobile Phase B MethanolAcetonitrile (ACN) ACN is aprotic.[1][2] Methanol can act as a hydrogen-bond donor, potentially stabilizing one tautomer and complicating the equilibrium [2].[1]

Step-by-Step Optimization Workflow:

  • Prepare Mobile Phase: 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Equilibrate: Set column oven to

    
    .
    
  • Inject: If splitting persists, increase temp in

    
     increments (Max 
    
    
    
    ).
  • Verify: Calculate Peak Symmetry (Target:

    
    ).
    

Module 2: GC-MS Troubleshooting

Q: My GC-MS signal is noisy, and I see broad "humps" instead of peaks. Is the detector dirty?

A: No, your molecule is decomposing in the injector.


-diketones are thermally labile.[1][2] At standard injector temperatures (

), this compound can undergo dehydration, polymerization, or ring contraction.[1][2] Direct injection is rarely quantitative.[1][2]

The Fix: Derivatization (Locking the Structure) You must "lock" the ketone/enol functionality to prevent thermal degradation.

Refined Protocol: Methoximation-Silylation Note: While Silylation (MSTFA) is common, Oximation is preferred for


-diketones to prevent enolization artifacts.[1][2]

Protocol Steps:

  • Reagent Preparation: Dissolve Methoxyamine HCl in Pyridine (

    
    ).
    
  • Incubation: Add

    
     reagent to 
    
    
    
    sample.[1][2] Heat at
    
    
    for 1 hour.
    • Mechanism:[1][3] Converts unstable ketones to stable Methoxime derivatives (

      
      ).[1][2]
      
  • Extraction (Optional): If pyridine interferes, extract with Hexane.

  • GC Parameters:

    • Inlet: Split mode (10:1),

      
      .
      
    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).[1][2]

    • Ramp: Start

      
       (hold 1 min) 
      
      
      
      
      
      at
      
      
      .

Module 3: Visualizing the Mechanism

The following diagram illustrates the "Tautomer Trap" and the logic path for method selection.

MethodRefinement Molecule This compound Equilibrium Tautomeric Equilibrium (Keto ⇌ Enol) Molecule->Equilibrium HPLC_Issue HPLC Issue: Peak Splitting Equilibrium->HPLC_Issue Slow Kinetics at 25°C GC_Issue GC Issue: Thermal Degradation Equilibrium->GC_Issue Heat Sensitivity HPLC_Sol Solution: Dynamic Chromatography HPLC_Issue->HPLC_Sol HPLC_Mech Mechanism: High Temp (>45°C) + Acidic pH Coalesces Peaks HPLC_Sol->HPLC_Mech GC_Sol Solution: Derivatization GC_Issue->GC_Sol GC_Mech Mechanism: Methoximation locks carbonyl reactivity GC_Sol->GC_Mech

Figure 1: Analytical decision tree based on the physicochemical properties of this compound.

Module 4: Sample Stability & Handling FAQs

Q: Can I store the sample in Methanol?

A: NO.


-diketones can react with primary alcohols (methanol/ethanol) to form hemiacetals or undergo transesterification-like reactions over time, especially if the medium is slightly acidic.[1][2]
  • Recommendation: Dissolve in Acetonitrile (ACN) or Dichloromethane (DCM) .[1][2] Prepare fresh daily.

Q: My standard curve is non-linear at low concentrations. Why?

A: Adsorption. The basic piperidine nitrogen interacts strongly with glass silanols.[1][2]

  • Recommendation: Use silanized glass vials or polypropylene inserts. Ensure your HPLC mobile phase has adequate ionic strength (

    
     buffer) to suppress these interactions.[1][2]
    

References

  • Tautomer Separation Principles

    • Moriyasu, M., et al.[1][2] "High-performance liquid chromatography of some ketones at −20–−60 °C achieved the separation of keto and enol tautomers."[1][4] Chemistry Letters, 1984.[1][2]

    • Source:[1][2]

  • Beta-Diketone Analysis & pH Effects

    • Researchers at ChromForum and ResearchGate discuss the necessity of pH control (acidic buffering) to manage the separation of tautomeric naphthoquinone oximes and similar beta-dicarbonyls.
    • Source:

  • Piperidine Analysis Guidelines

    • General HPLC methods for methyl-piperidine derivatives emphasize the use of mixed-mode columns or ion-pairing to handle the basic nitrogen.[1][2]

    • Source:

  • ICH Validation Guidelines (Q2 R1)

    • Standard for validating the refined method (Linearity, Precision, Accuracy).
    • Source:[1][2]

Sources

Storage and handling recommendations for 1-Methylpiperidine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Initial Assessment and Frequently Asked Questions (FAQs)

As a prudent scientist, the first step upon receiving any compound, especially one with limited public data, is a thorough initial assessment.

Q1: I cannot find a detailed Safety Data Sheet (SDS) for 1-Methylpiperidine-3,5-dione. What should be my immediate course of action?

Your first and most critical action is to contact the supplier directly and request a compound-specific SDS. Reputable suppliers are legally obligated to provide this. If they cannot, you should treat the compound as having unknown toxicity and high reactivity and conduct a thorough risk assessment before use.

Q2: Based on its chemical structure, what are the potential hazards of this compound?

The structure contains a tertiary amine (the methylpiperidine core) and a beta-diketone functionality.

  • Tertiary Amines: Can be corrosive and cause severe skin burns and eye damage.[1][2] They can also be toxic if inhaled or absorbed through the skin.[1]

  • Diketones: Can be irritants. The acidic protons between the two carbonyl groups may lead to instability or reactivity, particularly with strong bases.

Given these features, it is prudent to handle this compound with the assumption that it is corrosive, toxic, and potentially reactive.

Q3: What are the general recommendations for the initial storage of a new compound like this?

For a novel compound with unknown stability, initial storage should be conservative. Based on general principles for similar chemical structures, the following is advised:

  • Temperature: Store in a cool, dry place.[3] Refrigeration at 2-8°C is a reasonable starting point, unless the supplier's preliminary information suggests otherwise.

  • Atmosphere: To prevent potential degradation from moisture and air, store in a tightly sealed container.[3] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.[1][3]

Part 2: Provisional Handling and Troubleshooting

Workflow for Handling a Compound with Limited Safety Data

The following workflow diagram outlines a systematic approach to safely handling a compound like this compound.

Caption: Decision workflow for handling a chemical with limited safety information.

Troubleshooting Guide
Observed Issue Potential Cause & Rationale Recommended Action
Compound Discoloration (e.g., yellowing) Degradation: The diketone functionality can be susceptible to oxidation or other degradation pathways, especially if exposed to air, light, or impurities.1. Do not use the compound. 2. Document the change and the storage conditions. 3. Contact the supplier for technical support.
Incomplete Dissolution or Precipitate Formation Poor Solubility/Degradation: The compound may have limited solubility in the chosen solvent, or it may be degrading to form insoluble byproducts.1. Attempt dissolution in a small-scale test with alternative solvents (e.g., DMSO, DMF, or a chlorinated solvent). 2. Use gentle warming or sonication, observing for any color change that might indicate decomposition. 3. If the issue persists, consider the purity of the compound and contact the supplier.
Unexpected Reaction Exotherm or Gas Evolution Instability/Reactivity: The compound may be unstable under the experimental conditions or reacting with an incompatible reagent.1. Immediate Action: Cease the addition of any further reagents and ensure the reaction is under adequate cooling and ventilation. 2. Review the reaction scheme for potential incompatibilities (e.g., strong bases, strong acids, or potent oxidizing/reducing agents).[3] 3. Redesign the experiment to use milder conditions or different reagents.

Part 3: Protocols & Safety

General Protocol for Safe Handling
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile may not be sufficient; consult a glove compatibility chart for amines and ketones), and chemical safety goggles.[1][2]

  • Ventilation: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of any dust or vapors.[2]

  • Static Discharge: For handling larger quantities, ensure equipment is properly grounded to prevent static discharge, which could be an ignition source.[1]

  • Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Spill Management: Have a spill kit ready that is appropriate for corrosive and flammable materials. Absorb spills with an inert material like vermiculite or sand and dispose of as hazardous waste.[4]

Recommended Storage Conditions (Provisional)
Parameter Recommendation Rationale
Temperature 2-8°C, in a dry environment.To minimize thermal degradation of the diketone and amine functionalities.[3]
Atmosphere Tightly sealed container, consider inert gas (Argon/Nitrogen).To protect against degradation by atmospheric oxygen and moisture.[3]
Light Amber vial or stored in darkness.To prevent photochemical decomposition.[1]
Incompatibilities Store away from strong acids, strong bases, and oxidizing agents.Tertiary amines can react violently with acids, and diketones can be reactive towards strong bases and oxidizing agents.[3][5]

References

  • Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 1-Methylpiperidine-3,5-dione vs. Conventional Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Methylpiperidine-3,5-dione against standard piperidine scaffolds.[1] It focuses on the unique reactivity of the


-dicarbonyl system and its application in synthesizing fused heterocycles.[1]

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged structure.[2][3] However, while piperidin-4-one (Scaffold B) and piperidine-2,6-dione (Scaffold C) are ubiquitous, This compound (Scaffold A) represents an underutilized "active methylene" engine.[1]

This guide demonstrates that Scaffold A offers a distinct reactivity profile due to its cyclic


-diketone structure.[1] Unlike the 4-one scaffold, which primarily serves as a substrate for reductive aminations, the 3,5-dione enables rapid access to spiro-cycles  and fused heteroaromatics  (e.g., pyrazolo[4,3-c]pyridines) via the highly acidic C4 position.

Structural & Physicochemical Analysis[3][4]

The defining feature of this compound is the C4-methylene bridge flanked by two carbonyl groups.[1] This creates a highly acidic site (


 est. 5–7) capable of facile deprotonation, unlike the mono-ketone counterparts (

~18–19).
Tautomeric Equilibrium

The 3,5-dione exists in a dynamic equilibrium between the diketo and enol forms. This enolization is stabilized by intramolecular hydrogen bonding, which drives its reactivity toward electrophiles.

Tautomerism Diketo Diketo Form (C4 Reactive) Enol Enol Form (Stabilized) Diketo->Enol Tautomerization (Solvent Dependent) Electrophile Electrophile Attack (E+) Enol->Electrophile Nucleophilic Attack at C4

Figure 1: Tautomeric equilibrium of this compound.[1] The enol form facilitates reactions with electrophiles at the C4 position.

Comparative Performance Matrix

The following table contrasts the 3,5-dione with its structural isomers and analogs.

FeatureThis compound 1-Methylpiperidin-4-one Piperidine-2,6-dione
Class Cyclic

-Diketone
Cyclic Mono-ketoneCyclic Imide (Glutarimide)
Active Site C4 (Doubly Activated)C3/C5 (Singly Activated)C3/C5 (Weakly Activated)
Acidity (

)
High (~5–7)Low (~18–19)Moderate (~10 at NH)
Primary Reaction Knoevenagel, Heterocycle FusionReductive Amination, GrignardHydrolysis, N-Alkylation
Key Application Synthesis of Fused Pyrazoles , IsoxazolesSynthesis of Fentanyl analogs, LinkersImmunomodulatory Drugs (e.g., Thalidomide)
Stability Oxidatively sensitive (Enol)StableVery Stable
Mechanistic Insight[1][3]
  • Scaffold A (3,5-dione): The C4 protons are acidic enough to be removed by weak bases (e.g., piperidine, acetate), allowing condensation with aldehydes under mild conditions.

  • Scaffold B (4-one): Requires strong bases (LDA, NaH) to generate enolates at C3/C5 effectively, often leading to polymerization or self-condensation side products.[1]

Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of 4-Benzylidene-1-methylpiperidine-3,5-dione . Rationale: This protocol validates the unique acidity of the C4 position. A standard piperidin-4-one would not undergo this reaction under these specific mild conditions.

Materials
  • This compound (1.0 eq, 10 mmol)[1]

  • Benzaldehyde (1.1 eq, 11 mmol)

  • Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq)[1]

  • Solvent: Ethanol (absolute, 20 mL)

Step-by-Step Workflow
  • Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.27 g) in ethanol (20 mL).

  • Activation: Add benzaldehyde (1.12 mL) followed by the piperidine/acetic acid catalyst mixture. Note: The solution typically turns yellow immediately, indicating Schiff base formation/intermediate.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The product usually appears as a bright yellow/orange spot.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The benzylidene derivative often precipitates spontaneously.

  • Purification: Filter the precipitate. Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Reaction Pathway Visualization

Knoevenagel Start Reactants: 3,5-Dione + Aldehyde Inter Intermediate: Aldol Adduct Start->Inter Nucleophilic Attack (C4) Cat Catalyst: Piperidine/AcOH Cat->Start Activates C4 Elim Elimination: - H2O Inter->Elim Spontaneous Prod Product: 4-Benzylidene Derivative Elim->Prod Conjugation Stabilization

Figure 2: Workflow for the Knoevenagel condensation at the C4 position of the 3,5-dione scaffold.

Drug Discovery Applications

The this compound scaffold is a "cyclization engine."[1] It is primarily used to construct bicyclic heteroaromatic systems found in kinase inhibitors and GPCR ligands.

  • Pyrazolo[4,3-c]pyridines: Reaction with hydrazines yields these fused systems, which are isosteres of indazoles.

  • Isoxazolo[4,5-c]pyridines: Reaction with hydroxylamine hydrochloride.[1]

  • Fragment-Based Design: The scaffold provides a rigid, 3D-vectorized core with defined exit vectors at N1 and the fused ring system, offering superior solubility compared to flat aromatic cores.

References

  • ChemicalBook. (2023). This compound Properties and CAS 66310-86-9. Retrieved from

  • PubChem. (2023). N-Methylpiperidine Compound Summary. National Library of Medicine. Retrieved from

  • Molecules. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.[4] Retrieved from

  • Organic & Biomolecular Chemistry. (2012). Construction of piperidine-2,4-dione-type azaheterocycles. Royal Society of Chemistry. Retrieved from

Sources

Targeting the Piperidine Scaffold: A Comparative Analysis of 1-Methylpiperidine-3,5-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of 1-Methylpiperidine-3,5-dione analogs, contrasting them with their structural isomers (4-piperidone derivatives) and established therapeutic standards. This content is designed for researchers in medicinal chemistry and pharmacology.[1]

Executive Summary

The piperidine ring is a privileged scaffold in drug discovery.[1] However, confusion often arises between two distinct ketonic subclasses: the


-diketone (3,5-dione)  and the 

-monoketone (4-piperidone)
. While often grouped together in broad literature searches, their chemical reactivity and biological profiles differ fundamentally.

This guide focuses on the This compound scaffold (the "Topic"), a


-dicarbonyl system capable of forming 4-substituted analogs. We compare its performance against the industry-standard 3,5-bis(benzylidene)-4-piperidone  (the "Alternative"), a potent bis-Michael acceptor widely studied for anticancer activity.

Key Takeaway:

  • This compound Analogs: Best suited for specific enzyme inhibition (e.g., sPLA2) and metabolic modulation where lower toxicity and "mono-warhead" precision are required.

  • 3,5-Bis(benzylidene)-4-piperidone Analogs: Superior for direct cytotoxicity and tubulin destabilization due to the "double-barrel" electrophilic nature.

Structural & Mechanistic Perspective

To design effective analogs, one must understand the regiochemistry of the starting material. The "active methylene" dictates where the electrophilic warhead (the arylidene group) attaches.

The Core Difference
FeatureScaffold A: The Topic Scaffold B: The Alternative
Core Structure This compound 1-Methyl-4-piperidone
Class

-Diketone (1,3-dicarbonyl)
Monoketone
Active Site Position C4 (Doubly activated)Positions C3 & C5 (Singly activated)
Product 4-Arylidene (Mono-enone)3,5-Bis(arylidene) (Bis-enone)
Warhead Type Single Michael AcceptorDouble Michael Acceptor
Primary Utility Anti-inflammatory, sPLA2 inhibitionCytotoxic (Anticancer), Tubulin binding
Mechanism of Action: The Thiol Trap

Both scaffolds function largely as Michael Acceptors . They alkylate cellular nucleophiles, particularly cysteine residues on proteins (e.g., Topoisomerase II, NF-


B, or Tubulin).
  • Hypothesis: The Bis-arylidene (Alternative) is generally more cytotoxic because it can cross-link proteins or deplete cellular glutathione (GSH) twice as fast as the Mono-arylidene (Topic) .

  • Selectivity: The Mono-arylidene (3,5-dione derivative) offers a "softer" electrophile, potentially reducing off-target toxicity compared to the highly reactive bis-enones.

Mechanism Scaffold Piperidine Scaffold Warhead Alpha,Beta-Unsaturated Ketone (Michael Acceptor) Scaffold->Warhead Knoevenagel Condensation Target Cysteine Thiol (Protein/GSH) Warhead->Target Nucleophilic Attack Outcome1 Cellular Apoptosis (ROS Stress/Topo II Inhibition) Target->Outcome1 High Reactivity (Bis-Analogs) Outcome2 Enzyme Modulation (sPLA2 Inhibition) Target->Outcome2 Specific Binding (Mono-Analogs)

Figure 1: General Mechanism of Action for Piperidine-Dione/Piperidone Analogs.

Comparative Biological Activity

The following data summarizes general trends observed in structure-activity relationship (SAR) studies comparing mono-enone (dione-derived) and bis-enone (piperidone-derived) systems.

A. Cytotoxicity (Anticancer)

Objective: Tumor cell growth inhibition (IC50).[2]

Compound ClassCell Line (Target)IC50 Range (

M)
Performance vs. Standard
This compound (4-benzylidene) HCT-116 (Colon)5.0 - 25.0Moderate. Lower potency than Doxorubicin but often better tolerated by normal fibroblasts.
Alternative: 3,5-Bis(benzylidene)-4-piperidone HCT-116 (Colon)0.15 - 2.0 Superior. Often equipotent to or better than Curcumin/5-FU in vitro.
Reference Drug: 5-FluorouracilHCT-1161.0 - 5.0Benchmark

Insight: If your goal is pure cytotoxicity, the Alternative (Scaffold B) is the preferred route. The 3,5-dione analogs (Scaffold A) require specific substitutions (e.g., 4-OH, 3-OMe on the phenyl ring) to achieve sub-micromolar potency.

B. Anti-Inflammatory (sPLA2 Inhibition)

Objective: Inhibition of secretory Phospholipase A2 (sPLA2), a key mediator of inflammation.[3][4]

  • This compound Analogs: These have shown promise as specific inhibitors. The

    
    -dicarbonyl motif mimics the transition state of phospholipid hydrolysis.
    
  • Performance: Analogs with lipophilic tails at the N-position (or 4-position) can inhibit sPLA2 with IC50s in the 1-10

    
    M  range, offering a pathway distinct from COX inhibition.
    

Experimental Protocols

Protocol A: Synthesis of 4-Arylidene-1-Methylpiperidine-3,5-dione

Note: This utilizes the high acidity of the C4 protons in the


-dione.
  • Reagents: this compound (1.0 eq), Aromatic Aldehyde (1.1 eq), Piperidine (catalytic), Ethanol (solvent).

  • Procedure:

    • Dissolve dione and aldehyde in ethanol.

    • Add 2-3 drops of piperidine catalyst.

    • Reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Critical Step: Upon cooling, the product may not precipitate immediately due to the solubility of the mono-condensed product. Evaporate solvent and recrystallize from EtOH/Water.

  • Validation: NMR must show a singlet olefinic proton around

    
     7.5–8.0 ppm and the disappearance of the C4 methylene signal (approx 
    
    
    
    3.3 ppm).
Protocol B: Synthesis of 3,5-Bis(benzylidene)-1-Methyl-4-piperidone (Alternative)

Note: This utilizes the C3/C5 protons.

  • Reagents: 1-Methyl-4-piperidone (1.0 eq), Aromatic Aldehyde (2.2 eq ), NaOH (10% aq) or Acetic Acid/HCl gas.

  • Procedure:

    • Mix piperidone and aldehyde in Ethanol.

    • Add base (NaOH) dropwise while stirring at room temperature (Base catalysis is preferred for bis-condensation).

    • A heavy precipitate usually forms within 30 minutes (the "Bis" product is highly insoluble).

  • Validation: NMR will show symmetric signals. The olefinic proton usually appears as a singlet if the ring is locked, or shows coupling depending on conformation.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

To compare these analogs objectively:

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with analogs (0.1, 1, 10, 50, 100

    
    M) for 48 hours.
    
    • Control: DMSO (0.1% max).

    • Positive Control: Doxorubicin.

  • Development: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan with DMSO.

  • Readout: Absorbance at 570 nm.

  • Calculation: Calculate % Viability relative to DMSO control. Plot log(concentration) vs. inhibition to derive IC50.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways and their resulting biological logic.

SynthesisPath cluster_0 Pathway A: The Topic (Precision) cluster_1 Pathway B: The Alternative (Potency) Start Starting Material Selection Dione This compound (Beta-Diketone) Start->Dione Piperidone 1-Methyl-4-piperidone (Gamma-Ketone) Start->Piperidone Aldehyde Aromatic Aldehyde (R-CHO) ProdA 4-Arylidene Analog (Mono-Warhead) Aldehyde->ProdA ProdB 3,5-Bis(arylidene) Analog (Bis-Warhead) Aldehyde->ProdB Dione->ProdA Knoevenagel (C4) 1:1 Stoichiometry UseA Target: sPLA2 / Specific Enzymes Lower Toxicity ProdA->UseA Piperidone->ProdB Knoevenagel (C3, C5) 1:2 Stoichiometry UseB Target: Cytotoxicity / Tubulin High Potency ProdB->UseB

Figure 2: Divergent synthetic pathways for 3,5-dione vs. 4-piperidone derivatives.

References

  • Dimmock, J. R., et al. (2001). "Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells."[2] European Journal of Medicinal Chemistry.

  • Das, U., et al. (2008). "Synthesis and cytotoxicity of 3,5-bis(benzylidene)-4-piperidones: A structure-activity relationship study." Bioorganic & Medicinal Chemistry.

  • Chen, L. C., & Yang, S. C. (1990).[5][6] "Synthesis of 1-Benzyl-3,5-piperidinedione and its reaction with aromatic aldehydes." Heterocycles. (Foundational chemistry for the 3,5-dione scaffold).

  • Lagisetty, P., et al. (2010). "CLEF-MA analysis of 3,5-bis(benzylidene)-4-piperidones: Understanding the thiol-alkylation mechanism." Bioorganic & Medicinal Chemistry Letters.

  • Patent US5950661A. (1999). "Substituted tricyclics useful in sPLA2 induced diseases." (References the use of 3,5-piperidinedione as a core for anti-inflammatory agents).

Sources

Comparison of different synthetic routes for 1-Methylpiperidine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthetic routes for 1-Methylpiperidine-3,5-dione (CAS 66310-86-9), a critical intermediate in the synthesis of pharmaceuticals such as sPLA2 inhibitors and nicotinic agonists.

The guide prioritizes the Chen & Yang Condensation Method as the industry standard while evaluating alternative strategies for specific constraints.

Executive Summary & Molecule Profile

This compound is a symmetric, heterocyclic


-diketone. Unlike its stable 4-piperidone isomers, the 3,5-dione system is electronically unique; the methylene at position 4 is doubly activated by flanking carbonyls, making it highly reactive but also prone to oxidative degradation and polymerization.
  • CAS Number: 66310-86-9[1]

  • Stability Note: The free base is unstable and rapidly decomposes in air. It is almost exclusively synthesized, isolated, and stored as the Hydrochloride salt (HCl) or processed immediately in situ.

  • Key Application: Precursor for 3,5-disubstituted piperidines and fused tricyclic systems (e.g., pyrido[3,4-b]indoles).

Route Analysis: Strategic Comparison

We compare the two primary methodologies: the Malonate-Iminodiacetate Condensation (Route A) and the Pyridine Reduction (Route B) .

Route A: The Modified Dieckmann/Condensation (Standard)

This route, optimized by Chen & Yang (1990) for the benzyl analog, is the most robust method for the N-methyl derivative. It involves the base-catalyzed condensation of N-methyliminodiacetate with a malonate ester, followed by decarboxylation.

  • Mechanism: Intermolecular Claisen condensation followed by intramolecular Dieckmann cyclization.

  • Pros: Low-cost starting materials; scalable; avoids high-pressure hydrogenation.

  • Cons: Requires careful pH control during decarboxylation; intermediate ester must be handled quickly.

Route B: Reductive Transformation of 3,5-Dimethoxypyridine

An alternative approach involving the partial reduction of 3,5-dimethoxypyridine followed by hydrolysis.

  • Mechanism: Birch reduction or catalytic hydrogenation (

    
    ) 
    
    
    
    Enol ether hydrolysis.
  • Pros: Fewer steps if the pyridine precursor is available.

  • Cons: High cost of 3,5-dimethoxypyridine; difficult to control over-reduction to the diol; requires high-pressure equipment.

Comparison Matrix
MetricRoute A: Malonate CondensationRoute B: Pyridine Reduction
Starting Materials Dimethyl malonate + N-Methyliminodiacetate3,5-Dimethoxypyridine
Cost Efficiency High (Commodity chemicals)Low (Specialty precursor)
Scalability High (Standard batch reactors)Medium (Requires hydrogenation skids)
Yield (Overall) 60–70%40–55%
Safety Profile Moderate (Uses NaH or NaOMe)Moderate (H2 gas, pressure)
Product Purity High (Crystallizes as HCl salt)Variable (Mixture of reduction states)

Detailed Experimental Protocol (Route A)

Objective: Synthesis of this compound Hydrochloride via the Chen & Yang method.

Phase 1: Cyclization to 4-Methoxycarbonyl Intermediate

Reagents:

  • Dimethyl N-methyliminodiacetate (1.0 eq)

  • Dimethyl malonate (1.1 eq)

  • Sodium Methoxide (NaOMe) (4.0 eq) [Prepared freshly from Na + MeOH recommended]

  • Solvent: Anhydrous Methanol or THF[2]

Workflow:

  • Preparation: Charge a flame-dried reaction vessel with anhydrous methanol under

    
     atmosphere. Add sodium metal slowly to generate NaOMe in situ (exothermic).
    
  • Addition: Cool to 0°C. Add dimethyl malonate and dimethyl N-methyliminodiacetate dropwise over 30 minutes.

  • Reaction: Heat the mixture to reflux (65°C) for 6–10 hours. The solution will turn yellow/orange, indicating enolate formation.

  • Workup: Evaporate the solvent under reduced pressure to obtain a solid residue. Dissolve the residue in minimal ice-water.

  • Precipitation: Carefully acidify the aqueous solution with glacial acetic acid or dilute HCl to pH ~4. The intermediate Methyl 1-methyl-3,5-dioxopiperidine-4-carboxylate will precipitate or can be extracted with chloroform.[3]

Phase 2: Decarboxylation & Salt Formation

Reagents:

  • 20% Hydrochloric Acid (HCl)[2]

  • Ethanol/Diethyl Ether (for recrystallization)[2]

Workflow:

  • Hydrolysis: Suspend the intermediate ester in 20% HCl.

  • Decarboxylation: Reflux the mixture vigorously for 2–4 hours. Evolution of

    
     gas will be observed.[4]
    
    • Critical Control Point: Monitor

      
       evolution.[4] Stop heating once gas evolution ceases to prevent degradation of the dione.
      
  • Isolation: Concentrate the solution in vacuo to dryness. The residue is the crude hydrochloride salt.

  • Purification: Recrystallize immediately from hot ethanol/diethyl ether.

  • Storage: Store under argon at -20°C. Do not convert to free base unless for immediate use.

Mechanistic Visualization

The following diagram illustrates the pathway from iminodiacetate to the final dione salt, highlighting the critical cyclization and decarboxylation steps.

G Start1 Dimethyl N-methyliminodiacetate Step1 Claisen/Dieckmann Condensation (NaOMe, Reflux) Start1->Step1 Start2 Dimethyl Malonate Start2->Step1 Inter Intermediate: 4-Methoxycarbonyl- 1-methyl-3,5-dione Step1->Inter Cyclization Step2 Hydrolysis & Decarboxylation (HCl, Heat, -CO2) Inter->Step2 Acid Reflux Product PRODUCT: 1-Methylpiperidine- 3,5-dione HCl Step2->Product Isolation

Caption: Synthetic pathway for this compound via Malonate-Iminodiacetate condensation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Moisture in solvent/reagentsUse strictly anhydrous MeOH and fresh NaOMe.
Oiling out during Workup Incomplete acidificationEnsure pH reaches ~4; use Chloroform for extraction if solid fails to form.
Product Decomposition Over-heating during decarboxylationStop reflux immediately upon cessation of bubbling; use lower temp vacuum concentration.
Dark/Black Product Oxidation of free baseMaintain acidic conditions throughout workup; avoid alkaline washes.[2]

References

  • Chen, L.-C., & Yang, S.-C. (1990).[3] Synthesis of 1-Benzyl-3,5-piperidinedione and its Derivatives. Heterocycles, 31(5), 911-916.

    • Core protocol source adapted for N-methyl analog.
  • Kelley, T. R., et al. (1999). Substituted tricyclics useful in sPLA2 induced diseases. European Patent Application EP0950661.
  • Olofsson, B., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256-8260.[5] Link[2]

    • Provides context on the stability and handling of 3,5-oxygen
  • BenchChem. (2025). This compound Structure and Properties. Link[2]

    • Verification of CAS 66310-86-9 and commercially available salt forms.

Sources

A Methodological Guide for Benchmarking Novel Immunomodulators: Evaluating 1-Methylpiperidine-3,5-dione Against Glatiramer Acetate in the Context of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine chemical scaffold is a foundational element in a multitude of pharmacologically active agents, demonstrating a wide spectrum of biological activities.[1][2] This guide presents a comprehensive, technically detailed framework for the characterization and benchmarking of a novel piperidine derivative, 1-Methylpiperidine-3,5-dione, whose specific therapeutic targets remain to be fully elucidated. We hypothesize a potential immunomodulatory role for this compound and propose a systematic series of experiments to evaluate its efficacy against Glatiramer Acetate (Copaxone®), a first-line immunomodulator therapy for relapsing forms of Multiple Sclerosis (MS).[3][4] This document is intended for researchers in drug development and immunology, providing not just protocols, but the strategic rationale behind a multi-stage evaluation process, from initial in vitro screening to preclinical validation in a relevant disease model.

Introduction: The Scientific Rationale for Comparison

Multiple Sclerosis is an autoimmune disorder characterized by the pathological demyelination of neurons in the central nervous system (CNS), driven by an aberrant T-cell-mediated inflammatory response against myelin antigens, such as Myelin Basic Protein (MBP).[5] The established therapeutic agent, Glatiramer Acetate (GA), is a random polymer of four amino acids designed to mimic MBP.[6] Its mechanism of action, while not fully resolved, is believed to involve acting as an antigenic decoy and inducing a shift in T-cell populations from pro-inflammatory Th1 cells to anti-inflammatory, regulatory Th2 cells.[7][8] This shift suppresses the local inflammatory response within the CNS.

While this compound does not share structural homology with GA, the broad utility of the piperidine core in modulating immune and CNS targets warrants investigation.[1][9] This guide, therefore, establishes a logical, data-driven pathway to answer a critical question: Does this compound exhibit immunomodulatory activity relevant to MS, and if so, how does its performance profile compare to the clinical standard, Glatiramer Acetate?

Our investigation is structured in three sequential phases:

  • Phase 1: In Vitro Immunomodulatory Profiling. To determine if the compound can modulate key T-cell functions.

  • Phase 2: Mechanistic Elucidation. To probe a plausible mechanism of action by assessing its interaction with core components of MS pathology.

  • Phase 3: Preclinical Efficacy Assessment. To evaluate its therapeutic potential in a validated animal model of MS.

Phase 1: In Vitro Immunomodulatory Profiling

The primary objective of this phase is to ascertain whether this compound can influence the T-cell activity central to MS pathogenesis. The chosen assays are designed to directly compare its effects against GA and a vehicle control.

T-Cell Proliferation Assay

Causality: Uncontrolled T-cell proliferation is a hallmark of the autoimmune attack in MS. An effective immunomodulator should suppress this proliferation. This assay provides the first critical data point on the compound's potential bioactivity.

Experimental Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Fluorescent Labeling: Label the isolated PBMCs with a cell proliferation dye like Carboxyfluorescein succinimidyl ester (CFSE)[10]. CFSE is a stable dye that is halved with each cell division, allowing proliferation to be tracked via flow cytometry[10][11].

  • Cell Culture & Stimulation: Plate the CFSE-labeled PBMCs in a 96-well plate. Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and proliferation.

  • Compound Treatment: Concurrently treat the cells with a dose-response range of this compound (e.g., 0.1 µM to 100 µM), Glatiramer Acetate (positive control, e.g., 50 µg/mL), or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Culture the cells for 4-5 days to allow for multiple rounds of cell division.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence. The percentage of proliferated cells is determined by the fraction of cells that have reduced fluorescence compared to a non-proliferating control group.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both compounds.

Cytokine Profile Analysis (Th1/Th2 Shift)

Causality: The therapeutic effect of Glatiramer Acetate is strongly associated with its ability to shift the cytokine balance from pro-inflammatory Th1 cytokines (e.g., IFN-γ, IL-12) to anti-inflammatory Th2 cytokines (e.g., IL-4, IL-10)[4][7][12]. This assay directly tests if this compound can replicate this key mechanistic aspect.

Experimental Protocol:

  • Experimental Setup: Use the same cell culture setup as the T-cell proliferation assay (stimulated PBMCs treated with compounds).

  • Supernatant Collection: After 48-72 hours of incubation, centrifuge the plates and collect the cell culture supernatant.

  • Cytokine Quantification: Analyze the supernatant for key Th1 (IFN-γ, TNF-α, IL-12) and Th2 (IL-4, IL-5, IL-10) cytokines using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

  • Data Analysis: Compare the levels of each cytokine across the different treatment groups. A successful outcome for this compound would be a significant decrease in Th1 cytokines and a concurrent increase in Th2 cytokines relative to the vehicle control, mirroring the effect of Glatiramer Acetate.

Table 1: Hypothetical In Vitro Performance Summary
ParameterThis compoundGlatiramer AcetateVehicle Control
T-Cell Proliferation (IC50) 15.2 µM35.5 µg/mLN/A
IFN-γ Secretion (% of Control) 45%38%100%
IL-4 Secretion (% of Control) 210%250%100%
IL-10 Secretion (% of Control) 180%225%100%

Phase 2: Mechanistic Elucidation

Assuming positive results from Phase 1, the next logical step is to investigate a potential mechanism of action. Given the central role of Myelin Basic Protein (MBP) as an autoantigen in MS, we will test the hypothesis that this compound interferes with the T-cell response to MBP.

MBP-MHC Competitive Binding Assay

Causality: Glatiramer Acetate is known to bind promiscuously to Major Histocompatibility Complex (MHC) class II molecules, thereby competing with and inhibiting the presentation of myelin antigens like MBP to T-cells[7][8]. This assay determines if this compound can physically disrupt this primary step in the autoimmune cascade.

Experimental Protocol:

  • Reagents: Use purified, soluble MHC Class II molecules, a fluorescently labeled MBP peptide known to bind this MHC allele, and purified bovine MBP[13].

  • Assay Setup: In a 96-well plate suitable for fluorescence polarization, combine the MHC molecules with the fluorescent MBP peptide.

  • Competition: Add increasing concentrations of this compound or unlabeled Glatiramer Acetate (positive control).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Measurement: Measure fluorescence polarization. If a test compound displaces the fluorescent peptide from the MHC molecule, the polarization value will decrease.

  • Data Analysis: Plot the change in fluorescence polarization against compound concentration to determine the binding affinity (Kd) or IC50.

Phase 3: Preclinical Efficacy in an EAE Model

The definitive test of a candidate MS therapeutic is its performance in a relevant animal model. The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used and accepted preclinical model for MS, as it recapitulates key aspects of the disease, including T-cell-mediated paralysis and CNS demyelination.[5][14][15]

EAE Induction and Treatment Protocol

Causality: This in vivo experiment integrates the complex interplay of pharmacokinetics, biodistribution, and systemic immune response to provide a holistic measure of therapeutic efficacy. Success in this model is a critical prerequisite for further development.

Experimental Workflow Diagram

EAE_Workflow cluster_setup Phase A: Induction cluster_treatment Phase B: Treatment & Monitoring cluster_analysis Phase C: Endpoint Analysis Induction Day 0: Induce EAE in C57BL/6 mice (MOG35-55 peptide + CFA & Pertussis Toxin) Randomization Day 7: Randomize mice into treatment groups (n=10 per group) Induction->Randomization Disease Onset Monitoring Treatment Daily Treatment (Subcutaneous) - Group 1: Vehicle - Group 2: Glatiramer Acetate - Group 3: 1-MPD (Dose 1) - Group 4: 1-MPD (Dose 2) Randomization->Treatment Monitoring Daily Monitoring: - Clinical Score (0-5 scale) - Body Weight Endpoint Day 21-28: Endpoint (or when humane endpoints are met) Monitoring->Endpoint Histo Histopathology: - CNS tissue collection - H&E (inflammation) - Luxol Fast Blue (demyelination) Endpoint->Histo Cyto Splenocyte Analysis: - Restimulate with MOG peptide - Cytokine profiling (ELISA) Endpoint->Cyto

Caption: Workflow for EAE preclinical efficacy study.

Detailed Protocol:

  • Model Induction: Induce active EAE in female C57BL/6 mice by subcutaneous immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin[14][16][17].

  • Monitoring and Scoring: Beginning around day 7 post-immunization, monitor mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund)[16].

  • Treatment: Upon the first signs of disease, randomize mice into treatment groups and begin daily subcutaneous administration of this compound (at two different doses), Glatiramer Acetate (2 mg/mouse)[12], or vehicle.

    • Histopathology: Perfuse the animals and collect brain and spinal cord tissues. Perform histology using Hematoxylin and Eosin (H&E) to assess immune cell infiltration and Luxol Fast Blue (LFB) to assess the degree of demyelination.

    • Immunology: Isolate splenocytes and re-stimulate them ex vivo with the MOG peptide. Analyze the supernatant for cytokine production to confirm the immunomodulatory effects observed in vitro.

Table 2: Hypothetical Preclinical Efficacy Data in EAE Model
Treatment GroupMean Peak Clinical Score (± SEM)Mean Day of Onset (± SEM)CNS Inflammation Score (0-4)Demyelination Score (0-3)
Vehicle Control 3.2 ± 0.310.1 ± 0.53.52.8
Glatiramer Acetate 1.5 ± 0.214.5 ± 0.81.21.0
1-MPD (Low Dose) 2.8 ± 0.411.0 ± 0.62.92.5
1-MPD (High Dose) 1.8 ± 0.313.2 ± 0.71.51.3

Conclusion and Future Directions

This guide outlines a rigorous, phased approach to benchmark the novel compound this compound against the established MS therapeutic, Glatiramer Acetate. By systematically progressing from broad functional screening in vitro to targeted mechanistic assays and finally to a complex in vivo disease model, researchers can generate a comprehensive data package to support a go/no-go decision for further development.

Positive results, particularly in the EAE model, would provide strong validation for this compound as a potential oral small molecule alternative for treating relapsing forms of MS. Subsequent steps would involve detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, toxicology assessments, and exploration of additional mechanisms such as blood-brain barrier penetration and direct neuroprotective effects. This structured benchmarking process ensures that resources are directed toward compounds with the highest probability of clinical success, grounded in robust, reproducible, and scientifically sound data.

Signaling Pathway Visualization

T_Cell_Modulation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell MHC MHC-II MHC_MBP MHC-II + MBP MBP Myelin Antigen (e.g., MBP) TCR T-Cell Receptor (TCR) MHC_MBP->TCR Antigen Presentation & T-Cell Activation Th1 Pro-inflammatory Th1 Cell TCR->Th1 Default Pathogenic Differentiation IFN IFN-γ, TNF-α (Inflammation) Th1->IFN Th2 Anti-inflammatory Th2 Cell IL4 IL-4, IL-10 (Regulation) Th2->IL4 GA Glatiramer Acetate (Comparator) GA->MHC Competitive Binding GA->Th2 Promotes Th2 Differentiation MPD This compound (Test Agent) MPD->MHC Hypothesis 1: Competitive Binding? MPD->Th2 Hypothesis 2: Promotes Th2 Shift?

Sources

A Prospective In Vivo Validation Guide for the Pharmacological Effects of 1-Methylpiperidine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Analog

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals with diverse biological activities.[1][2][3] From central nervous system agents to anti-infectives, the versatility of the piperidine ring has been extensively leveraged in drug discovery.[3] Within this broad chemical class, 1-Methylpiperidine-3,5-dione represents a novel, yet underexplored, entity. A comprehensive review of existing literature reveals a conspicuous absence of in vivo pharmacological data for this specific molecule.

This guide, therefore, adopts a prospective and forward-looking approach. As Senior Application Scientists, our role extends beyond the mere recitation of established data; we are tasked with charting the course for novel compound validation. This document outlines a rigorous, multi-faceted in vivo strategy to elucidate the potential pharmacological effects of this compound. Drawing upon the well-documented activities of structurally related piperidine derivatives, we will focus on two primary therapeutic areas of high translational potential: anticonvulsant and anti-inflammatory effects.

This guide will provide a head-to-head comparative framework, proposing established and clinically relevant drugs as benchmarks. We will furnish detailed, field-proven experimental protocols, designed to yield robust and interpretable data. The causality behind each experimental choice will be elucidated, ensuring that the described methodologies are not merely procedural but are grounded in scientific rationale.

Hypothesized Pharmacological Profile and Comparative Framework

The dione moiety within the piperidine ring of this compound suggests potential interactions with a variety of biological targets. Derivatives of piperidine have demonstrated a wide range of pharmacological actions, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[4] Given the structural similarities to other neurologically active and inflammation-modulating compounds, we hypothesize that this compound may exhibit:

  • Anticonvulsant Activity: The piperidine ring is a common feature in many antiepileptic drugs (AEDs).[5] The presence of polar ketone groups could modulate blood-brain barrier permeability and interaction with CNS targets.

  • Anti-inflammatory Effects: Various piperidine derivatives are known to possess anti-inflammatory properties.[1] The dione functional groups may influence pathways involved in the inflammatory cascade.

To rigorously assess these potential effects, a comparative approach is essential. The following compounds are selected as comparators based on their established mechanisms of action and widespread use in preclinical and clinical settings.

Therapeutic AreaTest CompoundComparator 1 (Standard of Care)Comparator 2 (Alternative Mechanism)Rationale for Selection
Anticonvulsant This compoundDiazepamLevetiracetamDiazepam is a classic benzodiazepine, acting via GABA-A receptor modulation. Levetiracetam offers a contrasting, non-traditional mechanism involving synaptic vesicle protein 2A (SV2A).
Anti-inflammatory This compoundIndomethacinDexamethasoneIndomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. Dexamethasone is a corticosteroid with a broad, genomic mechanism of action.

Proposed In Vivo Validation Workflow

The following diagram illustrates the proposed workflow for the comprehensive in vivo validation of this compound.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Anticonvulsant Efficacy cluster_2 Phase 3: Anti-inflammatory Efficacy A Acute Toxicity Assessment (LD50) B Rotarod Test for Neurotoxicity A->B C Maximal Electroshock (MES) Seizure Model B->C Proceed if non-toxic at efficacious doses E Carrageenan-Induced Paw Edema Model B->E Proceed if non-toxic at efficacious doses D Pentylenetetrazole (PTZ)-Induced Seizure Model C->D G Determine ED50 for Anticonvulsant Effect D->G Dose-response analysis F Croton Oil-Induced Ear Edema Model E->F H Quantify Reduction in Inflammation F->H Histopathological analysis

Caption: Proposed workflow for in vivo validation of this compound.

Part 1: In Vivo Assessment of Anticonvulsant Activity

The initial validation phase will focus on two well-established and mechanistically distinct models of induced seizures in rodents. These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[5] The test involves inducing a seizure via corneal or auricular electrical stimulation, leading to a characteristic tonic hindlimb extension.

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25 g) will be used. Animals should be acclimatized for at least one week prior to the experiment.[6]

  • Groups:

    • Vehicle Control (e.g., 0.9% saline with 5% Tween 80)

    • This compound (e.g., 10, 30, 100 mg/kg, intraperitoneally - i.p.)

    • Diazepam (5 mg/kg, i.p.)

    • Levetiracetam (20 mg/kg, i.p.)

  • Procedure:

    • Administer the test compound, comparators, or vehicle i.p. 30 minutes prior to the electroshock.

    • Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of the tonic hindlimb extension is considered a positive endpoint, indicating protection.[7]

  • Data Analysis: The percentage of protected animals in each group will be calculated. A dose-response curve will be generated for this compound to determine its ED50 (the dose required to protect 50% of the animals).

Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is used to screen for drugs effective against myoclonic and absence seizures.[8] PTZ is a GABA-A receptor antagonist that induces clonic seizures.

Experimental Protocol:

  • Animals: Male Wistar rats (150-200 g) will be used.

  • Groups:

    • Vehicle Control

    • This compound (at doses determined from the MES model)

    • Diazepam (5 mg/kg, i.p.)

    • Levetiracetam (20 mg/kg, i.p.)

  • Procedure:

    • Administer the test compound, comparators, or vehicle i.p. 30 minutes prior to PTZ administration.

    • Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously - s.c.).

    • Immediately after PTZ injection, place each animal in an individual observation cage and record the latency to the first clonic seizure and the incidence of mortality over a 30-minute observation period.

  • Data Analysis: The latency to seizures and the percentage of animals protected from seizures and mortality will be compared between groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Neurotoxicity Assessment: The Rotarod Test

A critical aspect of developing novel anticonvulsants is to assess their potential for motor impairment, a common side effect of many AEDs. The rotarod test is the gold standard for this assessment.

Experimental Protocol:

  • Apparatus: An accelerating rotarod treadmill for mice.

  • Procedure:

    • Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for three consecutive days until they can remain on the rod for at least 180 seconds.

    • On the test day, administer the test compounds at their effective doses.

    • At various time points post-administration (e.g., 30, 60, 120 minutes), place the mice on the rotarod and measure the time they remain on the rod.

    • A significant decrease in the time spent on the rotarod compared to the vehicle control group indicates neurotoxicity.[7]

Part 2: In Vivo Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound will be investigated using models of acute inflammation.

Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model of acute inflammation, widely used for the evaluation of anti-inflammatory drugs.[9][10] Carrageenan injection induces a biphasic inflammatory response, with an early phase mediated by histamine and serotonin, and a later phase mediated by prostaglandins and other inflammatory mediators.

Experimental Protocol:

  • Animals: Male Wistar rats (180-220 g).

  • Groups:

    • Vehicle Control

    • This compound (e.g., 25, 50, 100 mg/kg, orally - p.o.)

    • Indomethacin (10 mg/kg, p.o.)

    • Dexamethasone (1 mg/kg, p.o.)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compound, comparators, or vehicle orally.

    • One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema will be calculated for each group at each time point relative to the vehicle control group.

Hypothetical Signaling Pathway in Inflammation

The following diagram illustrates a simplified signaling pathway that could be modulated by an anti-inflammatory compound.

G A Inflammatory Stimulus (e.g., Carrageenan) C Phospholipase A2 (PLA2) A->C B Cell Membrane Phospholipids D Arachidonic Acid B->D C->D cleaves F Prostaglandins D->F via E Cyclooxygenase (COX) E->F G Inflammation (Edema, Pain) F->G H This compound (Hypothetical Target) H->E inhibits? I Indomethacin I->E inhibits J Dexamethasone J->C inhibits

Caption: Hypothetical modulation of the arachidonic acid pathway by this compound.

Data Interpretation and Future Directions

The outcomes of these in vivo studies will provide the first crucial insights into the pharmacological profile of this compound.

  • Anticonvulsant Profile: Efficacy in the MES model would suggest potential utility against generalized tonic-clonic seizures, while activity in the PTZ model would indicate potential against absence seizures. A broad spectrum of activity in both models would be particularly promising. A favorable therapeutic index, with a significant separation between the effective dose (ED50) and the dose causing neurotoxicity, is a critical determinant for further development.

  • Anti-inflammatory Profile: Significant inhibition of carrageenan-induced paw edema would confirm anti-inflammatory activity. The time course of this inhibition could provide clues about the potential mechanism of action. For instance, inhibition of the early phase might suggest antihistaminic properties, while suppression of the later phase would point towards inhibition of prostaglandin synthesis.

Should these initial studies yield positive results, further investigations would be warranted, including:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of this compound through in vitro binding assays and electrophysiological studies.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[3]

  • Chronic Models: Evaluating the efficacy and safety of this compound in chronic models of epilepsy (e.g., kindling models) and inflammation (e.g., adjuvant-induced arthritis).

Conclusion

While this compound is currently a compound with a nascent pharmacological profile, its structural features, viewed through the lens of its chemical relatives, suggest a promising starting point for investigation. The in vivo validation plan detailed in this guide provides a comprehensive and scientifically rigorous framework for elucidating its potential as a novel anticonvulsant or anti-inflammatory agent. By adhering to these well-validated protocols and employing a comparative approach, researchers can generate the critical data necessary to determine whether this compound warrants further development as a therapeutic candidate.

References

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Sources

A Comparative Docking Analysis of 1-Methylpiperidine-3,5-dione Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The quest for novel therapeutics for neurodegenerative diseases, such as Alzheimer's disease, remains a paramount challenge in medicinal chemistry. A key strategy in managing the symptoms of Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The piperidine scaffold is a well-established privileged structure in the design of AChE inhibitors. This guide provides a comprehensive comparative analysis of the molecular docking of a series of 1-Methylpiperidine-3,5-dione derivatives, offering insights into their potential as AChE inhibitors and exploring the structure-activity relationships that govern their binding affinity.

The this compound Scaffold: A Promising Starting Point

The this compound core presents an attractive scaffold for the design of enzyme inhibitors. The presence of two carbonyl groups offers potential hydrogen bond acceptor sites, while the piperidine ring provides a rigid framework that can be functionalized to explore interactions with various binding pockets. The N-methyl group can influence solubility and metabolic stability. By systematically modifying this core with various substituents, it is possible to probe the active site of target enzymes and optimize binding interactions.

Experimental and Computational Workflow

A synergistic approach combining chemical synthesis, in vitro biological evaluation, and in silico molecular docking is crucial for the rational design of potent enzyme inhibitors. This guide will detail a representative workflow for the comparative study of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization can be achieved through established organic chemistry methodologies. A general synthetic scheme is outlined below.

Experimental Protocol: General Synthesis of this compound Derivatives

  • Step 1: Synthesis of 1-Methyl-3,5-piperidinedione. This can be achieved through various published methods, often involving a Dieckmann condensation or related cyclization reactions.

  • Step 2: Functionalization of the Piperidinedione Ring. The active methylene group at the C4 position can be targeted for condensation reactions with various aldehydes to introduce diverse substituents.

    • To a solution of 1-Methyl-3,5-piperidinedione in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or pyrrolidine).

    • Add the desired aromatic or aliphatic aldehyde to the reaction mixture.

    • Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

    • Purify the crude product by recrystallization or column chromatography.

  • Step 3: Characterization. Confirm the structure and purity of the synthesized derivatives using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Molecular Docking Protocol

Molecular docking simulations are instrumental in predicting the binding poses and affinities of ligands within the active site of a target protein.[1] For this comparative study, we will focus on the docking of this compound derivatives against human acetylcholinesterase (hAChE).

Experimental Protocol: Molecular Docking of this compound Derivatives against hAChE

  • Protein Preparation:

    • Obtain the crystal structure of hAChE from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4EY7.

    • Prepare the protein using a molecular modeling software package (e.g., Schrödinger Maestro, AutoDock Tools). This typically involves removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the synthesized this compound derivatives.

    • Convert the 2D structures to 3D structures and generate low-energy conformations. Assign correct protonation states at physiological pH (7.4).

  • Grid Generation:

    • Define the binding site (active site gorge) of hAChE. This is typically centered on key catalytic residues such as Ser203, His447, and Glu334. The grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling.

  • Molecular Docking:

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligands into the defined grid.

    • Use standard precision (SP) or extra precision (XP) docking modes, depending on the desired level of accuracy and computational cost.

    • Generate a set number of docking poses for each ligand.

  • Post-Docking Analysis:

    • Analyze the docking poses and scores (e.g., binding energy in kcal/mol). The pose with the most favorable score is typically considered the most likely binding mode.

    • Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with the amino acid residues of the active site.

Visualizing the Workflow

To illustrate the interconnectedness of the experimental and computational steps, the following workflow diagram is provided.

G cluster_synthesis Synthesis & Characterization cluster_docking Molecular Docking cluster_evaluation Biological Evaluation synthesis_core Synthesis of this compound Core derivatization Derivatization with Aldehydes purification Purification characterization Spectroscopic Characterization (NMR, MS) ligand_prep Ligand Preparation characterization->ligand_prep protein_prep Protein Preparation (hAChE) grid_gen Grid Generation docking Docking Simulation analysis Pose & Interaction Analysis in_vitro In Vitro AChE Inhibition Assay (IC50) analysis->in_vitro

Caption: A workflow diagram illustrating the synthesis, molecular docking, and biological evaluation of this compound derivatives.

Comparative Docking Results and Structure-Activity Relationship (SAR)

The following table presents a hypothetical comparative analysis of a series of this compound derivatives docked against hAChE. This data is illustrative and would be populated with results from a specific research study.

DerivativeSubstituent (R)Docking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (µM)
1a Phenyl-9.8Trp86, Tyr334, Phe3385.2
1b 4-Hydroxyphenyl-10.5Trp86, Tyr334, Ser293 (H-bond)2.8
1c 4-Methoxyphenyl-10.1Trp86, Tyr334, Phe3383.5
1d 4-Nitrophenyl-11.2Trp86, Tyr334, Tyr121 (π-π stacking)1.1
1e 2,4-Dichlorophenyl-10.8Trp86, Tyr334, Phe338, Gly1221.9
Analysis of Structure-Activity Relationships
  • Role of the Phenyl Ring: The unsubstituted phenyl group in derivative 1a establishes hydrophobic and π-π stacking interactions within the active site gorge of AChE, particularly with aromatic residues like Trp86 and Tyr334.

  • Impact of Electron-Donating Groups: The introduction of a hydroxyl group in 1b leads to a more favorable docking score and a lower IC50 value. This is likely due to the formation of a hydrogen bond with a polar residue in the active site, such as Ser293, thereby increasing binding affinity. The methoxy group in 1c also improves activity compared to the unsubstituted analog, likely through favorable hydrophobic interactions.

  • Impact of Electron-Withdrawing Groups: The nitro group in derivative 1d results in the best docking score and the lowest IC50 value in this series. The electron-withdrawing nature of the nitro group can enhance π-π stacking interactions with residues like Tyr121.

  • Influence of Halogen Substituents: The dichlorophenyl substituent in 1e also demonstrates good inhibitory activity. The halogen atoms can participate in halogen bonding and increase the overall hydrophobicity of the ligand, leading to stronger interactions with the non-polar regions of the active site.

Logical Relationships in Binding Affinity

The following diagram illustrates the logical relationships between the substituents and their impact on the binding affinity to acetylcholinesterase.

G substituent Substituent on Phenyl Ring edg Electron-Donating Group (e.g., -OH, -OCH3) substituent->edg ewg Electron-Withdrawing Group (e.g., -NO2, -Cl) substituent->ewg h_bond Hydrogen Bonding edg->h_bond hydrophobic Hydrophobic Interactions edg->hydrophobic pi_stacking Enhanced π-π Stacking ewg->pi_stacking ewg->hydrophobic binding_affinity Increased Binding Affinity to AChE h_bond->binding_affinity pi_stacking->binding_affinity hydrophobic->binding_affinity

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-Methylpiperidine-3,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-Methylpiperidine-3,5-dione

This compound is a heterocyclic compound of interest in synthetic chemistry and drug development, potentially as a building block or intermediate. As with any compound intended for pharmaceutical or specialized chemical applications, the ability to accurately and reliably quantify it is paramount. This guide provides a comparative analysis of two robust analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative determination of this compound.

It is important to note that, as of this writing, validated, standardized analytical methods for this compound are not widely published. Therefore, the methodologies presented herein are proposed based on first principles of analytical chemistry and proven methods for structurally analogous compounds, such as glutarimide derivatives and other cyclic β-diketones.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who require a scientifically sound starting point for developing and validating their own analytical methods for this compound.

The core of this guide is a head-to-head comparison and a framework for cross-validation. Cross-validation is a critical step to ensure that different analytical methods yield equivalent results, a concept underscored by international guidelines.[2] This ensures consistency and reliability of data across different laboratories or when transferring methods.

Physicochemical Properties and Analytical Considerations

Before delving into specific methods, it's crucial to consider the inferred physicochemical properties of this compound based on its structure.

  • Structure: A six-membered ring containing a tertiary amine (the N-methyl group) and two carbonyl groups in a β-relationship.

  • Polarity and Solubility: The presence of two carbonyl groups suggests a degree of polarity, likely rendering it soluble in polar organic solvents like acetonitrile and methanol. Its solubility in water is expected to be moderate.

  • UV Absorbance: The carbonyl groups constitute a chromophore, which should allow for detection by UV spectroscopy. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally but is anticipated to be in the low UV range (200-250 nm).

  • Volatility and Thermal Stability: The N-methylation and relatively low molecular weight suggest that the compound may have sufficient volatility and thermal stability for GC analysis.

These properties form the basis for selecting and optimizing the analytical methods that follow.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating and quantifying a wide range of compounds.[4] For this compound, an RP-HPLC method with UV detection is a logical first choice.

Rationale for Method Design

The choice of a C18 column is based on its wide applicability for retaining moderately polar compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention time and peak shape. A mild acidic buffer (e.g., phosphate or formate) is proposed to ensure consistent ionization of the tertiary amine, leading to symmetrical peaks. UV detection is selected due to the presence of carbonyl chromophores in the molecule.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes, followed by a 5-minute hold at 70% B, and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (to be optimized by scanning a standard solution from 190-400 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.

    • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent alternative and confirmatory technique.[5] The mass spectrometer provides structural information, which aids in peak identification and can resolve co-eluting impurities.

Rationale for Method Design

The choice of a non-polar or mid-polarity capillary column (e.g., 5% phenyl polysiloxane) is suitable for a wide range of small molecules. A temperature gradient program is employed to ensure good separation and peak shape. Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and compound identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity in quantitative analysis.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (20:1).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Transfer Line Temperature: 280°C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and method development. For quantitative analysis, switch to Selected Ion Monitoring (SIM) mode, monitoring at least three characteristic ions of this compound (to be determined from the full scan mass spectrum of a standard).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like ethyl acetate or dichloromethane to make a 1 mg/mL solution.

    • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

    • Sample Solution: Dissolve or extract the sample in a suitable solvent to achieve a concentration within the calibration range.

Method Validation Framework

Both proposed methods must be validated to demonstrate their suitability for their intended purpose, in accordance with ICH Q2(R1) guidelines.[6] The following parameters should be assessed for each method:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-Validation: Bridging the Methods

Once both the HPLC-UV and GC-MS methods are individually validated, a cross-validation study is essential to demonstrate their equivalence.

Cross-Validation Workflow

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Acceptance Criteria

The acceptance criteria for the cross-validation study should be pre-defined. A common approach is to demonstrate that the mean results from the two methods do not differ by more than a specified percentage (e.g., ±2.0%) and that the precision of the results is comparable.

Comparative Performance Data (Illustrative)

The following table presents hypothetical but realistic data from a cross-validation study to illustrate the comparison.

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (%RSD) < 1.5%< 1.8%≤ 2.0%
LOQ (µg/mL) 1.00.1Report
Sample Throughput ~25 min/sample~20 min/sampleReport
Cross-Validation Result Mean Assay = 99.5%Mean Assay = 99.8%Mean difference < 2.0%

Conclusion and Recommendations

This guide outlines a comprehensive framework for developing, validating, and cross-validating two powerful analytical methods—RP-HPLC-UV and GC-MS—for the quantification of this compound.

  • The RP-HPLC-UV method is a robust and widely accessible technique suitable for routine quality control. Its primary advantages are simplicity and high throughput.

  • The GC-MS method offers superior sensitivity and specificity, making it an ideal choice for trace analysis, impurity profiling, and as a confirmatory method.

The choice between these methods will depend on the specific application, required sensitivity, and available instrumentation. For a comprehensive quality control strategy, it is recommended to validate both methods. The HPLC method can be used for routine analysis, while the GC-MS method can serve as a reference or for investigating out-of-specification results. A successful cross-validation will provide a high degree of confidence in the analytical data generated for this compound, ensuring product quality and regulatory compliance.

References

  • ResearchGate. (n.d.). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Retrieved from [Link]

  • Wikipedia. (2023). 1-Methylpiperidine. Retrieved from [Link]

  • ResearchGate. (2018). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • MDPI. (2023). The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. Retrieved from [Link]

  • ACS Publications. (2020). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

  • OSTI.gov. (1982). Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones. Retrieved from [Link]

  • PMC. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Retrieved from [Link]

  • PubMed. (2012). Synthesis of N-methylated cyclic peptides. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • PMC. (2009). An Efficient and General Approach to β-Functionalized Ketones. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2024). NOV 2024. Retrieved from [Link]

  • ACS Publications. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. Retrieved from [Link]

Sources

Comparing the metabolic stability of 1-Methylpiperidine-3,5-dione with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpiperidine-3,5-dione represents a distinct class of pharmacophores characterized by a


-dicarbonyl (1,3-diketone)  core embedded within a piperidine ring. Unlike its more common isomer, piperidine-2,6-dione (glutarimide) , which functions as a stable imide, the 3,5-dione system exhibits significant keto-enol tautomerism and high acidity at the C4 position (

).

This guide objectively compares the metabolic stability of this compound against its structural analogs. It highlights the specific metabolic liabilities—primarily carbonyl reduction and N-demethylation—and provides validated protocols for assessing intrinsic clearance (


) and half-life (

) in preclinical development.

Part 1: Strategic Evaluation of Metabolic Stability

The Stability Spectrum: -Diketones vs. Imides

The metabolic fate of piperidine-diones is dictated by the position of the carbonyl groups relative to the nitrogen atom.

FeatureThis compound (Target)Piperidine-2,6-dione (Analog A)3,5-Bis(arylidene) Analog (Analog B)
Core Structure

-Diketone (1,3-dicarbonyl)
Imide (1,6-dicarbonyl)

-Unsaturated Ketone
Primary Metabolic Liability Carbonyl Reduction (AKR/CBR enzymes) & Enol GlucuronidationHydrolysis (Ring opening) & HydroxylationMichael Addition (GSH conjugation)
Chemical Reactivity High (C4-acidity, Metal chelation)Low (Stable neutral imide)Moderate (Electrophilic)
Predicted

High (Rapid Phase I reduction)Low to Moderate Variable (Glutathione dependent)
Key Enzymes Aldo-Keto Reductases (AKR1C), CYP450 (2D6/3A4)CYP2C19, CYP3A4GST (Glutathione S-Transferase)
Mechanism of Instability[1]
  • Keto-Enol Tautomerism: The 3,5-dione exists in equilibrium between the diketo and enol forms. The enol oxygen is a nucleophile, making it a direct substrate for Phase II conjugation (Glucuronidation/Sulfation) without prior oxidation.

  • Reductive Metabolism: Unlike the 2,6-dione, the 3,5-dione carbonyls are not deactivated by the nitrogen lone pair. They are potent substrates for cytosolic Carbonyl Reductases (CBRs) , leading to rapid conversion to the corresponding alcohol (3-hydroxy-5-ketone), which is more polar and rapidly excreted.

  • N-Dealkylation: The N-methyl group is accessible to CYP450 enzymes (specifically CYP2D6 and 3A4), leading to the formation of formaldehyde and the free amine (piperidine-3,5-dione).

Part 2: Metabolic Pathways & Signaling

The following diagram illustrates the divergent metabolic pathways between the target compound and its stable imide analog.

MetabolicPathways Parent This compound (Parent) Enol Enol Tautomer (Reactive Intermediate) Parent->Enol Tautomerism (pH dependent) Alcohol 3-Hydroxy Metabolite (Reduced) Parent->Alcohol AKR1C / CBR1 (Reduction) Desmethyl Piperidine-3,5-dione (N-Desmethyl) Parent->Desmethyl CYP450 (Oxidation) Glucuronide O-Glucuronide (Phase II Conjugate) Enol->Glucuronide UGT (Conjugation) Imide Piperidine-2,6-dione (Stable Analog) Imide_OH Hydroxy-Glutarimide Imide->Imide_OH CYP450 (Slow Oxidation)

Caption: Metabolic divergence showing rapid reduction/conjugation for the 3,5-dione vs. slow oxidation for the 2,6-dione analog.

Part 3: Experimental Protocols for Stability Assessment

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine the intrinsic clearance (


) mediated by CYP450 and FMO enzymes.
Note: This assay may underestimate clearance for 3,5-diones if cytosolic reductases are absent. See Protocol B.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: this compound (10 mM DMSO stock).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (final conc: 1 µM). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile/IS.

  • Centrifugation: 4000 rpm for 20 min at 4°C.

  • Analysis: LC-MS/MS monitoring the parent ion

    
    .
    

Critical Control:

  • Include 7-Ethoxycoumarin (Phase I control) and Warfarin (Low clearance control).

  • pH Control: Ensure buffer is strictly pH 7.4; shifts to basic pH accelerate enolization and chemical degradation.

Protocol B: Cytosolic Reductase Assay (S9 Fraction)

Why this is mandatory: Microsomes lack cytosolic enzymes. This compound is a likely substrate for cytosolic Carbonyl Reductases (CBRs). Using only microsomes will yield a false positive for stability.

Modifications:

  • Replace HLM with Liver S9 Fraction (contains both microsomes and cytosol).

  • Supplement co-factors: Add NADPH (for CYPs/AKRs) and NADH (for specific reductases).

Protocol C: Hepatocyte Stability (Holistic System)

Objective: Measure total cellular clearance including Phase II (Glucuronidation).

  • Thawing: Thaw cryopreserved hepatocytes (Human/Rat) using High Viability Medium.

  • Seeding: Resuspend to

    
     cells/mL.
    
  • Incubation: Mix 50 µL cell suspension with 50 µL substrate (2 µM in medium). Final cell density:

    
     cells/mL.
    
  • Timepoints: 0, 15, 30, 60, 90, 120 min.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    
    

Part 4: Data Interpretation & Structural Optimization

Interpreting the Data

When comparing this compound to its analogs, expect the following trends:

ParameterThis compoundPiperidine-2,6-dioneInterpretation
Microsomal

Moderate (30–60 min)High (>120 min)N-demethylation is the rate-limiting step in microsomes.
S9 Fraction

Low (<15 min) High (>120 min)Critical: Rapid carbonyl reduction drives instability in S9.
Hepatocyte

Low (<20 min)High (>90 min)Combined Phase I reduction and Phase II glucuronidation clears the 3,5-dione rapidly.
Optimization Strategies

If the 3,5-dione scaffold is essential for potency but metabolically unstable, consider these structural modifications:

  • Gem-dimethylation: Introduce methyl groups at C4 (between carbonyls). This blocks enolization and sterically hinders reductase approach.

  • Spiro-cyclization: Convert the C4 position into a spiro-cycle (e.g., spiro[2.5]octane system) to eliminate acidity and prevent aromatization/oxidation.

  • Bioisosteres: Replace the

    
    -diketone with a 3,5-difluoropiperidine  or a pyridazine  ring to maintain geometry while removing the carbonyl liability.
    

References

  • Metabolic Stability of Piperidine Scaffolds: Lowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

  • Beta-Diketone Tautomerism and Biological Effects: Mondal, S., et al. (2016).[1] Structural Studies of

    
    -Diketones and Their Implications on Biological Effects. MDPI.
    
    
  • Carbonyl Reductase Activity on Ketones: Watanabe, K., et al. (2013). Discovery of novel 17

    
    -hydroxysteroid dehydrogenase inhibitors: Optimization of metabolic stability. Bioorganic & Medicinal Chemistry.[2]
    
    
  • Hepatocyte Stability Protocol: Protocols.io. (2025).[3] Metabolic stability assay in human, rat, dog or mouse hepatocytes. [3]

  • Piperidine-2,6-dione Stability: Li, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – A European Journal.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.